Propylamine
Description
Propylamine is a member of the class of alkylamines that is propane substituted by an amino group at C-1. It is a conjugate base of a propan-1-aminium.
propylamine is a natural product found in Hippospongia communis, Peucedanum palustre, and other organisms with data available.
Propylamine is a metabolite found in the aging mouse brain.
Structure
3D Structure
Properties
IUPAC Name |
propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N, Array | |
| Record name | PROPYLAMINE | |
| Source | CAMEO Chemicals | |
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| Record name | PROPYLAMINE | |
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Related CAS |
58479-39-3 | |
| Record name | Propylamine polymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6021878 | |
| Record name | Propylamine | |
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Molecular Weight |
59.11 g/mol | |
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Physical Description |
Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |
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| Record name | PROPYLAMINE | |
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Boiling Point |
119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |
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| Record name | 1-Propylamine | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |
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Solubility |
Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
| Record name | PROPYLAMINE | |
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| Record name | 1-Propylamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Propylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |
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| Record name | Propylamine | |
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Vapor Density |
2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |
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Vapor Pressure |
310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-10-8 | |
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Melting Point |
-117.4 °F (USCG, 1999), -83 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to n-Propylamine: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of n-propylamine (C₃H₉N), a versatile primary amine with significant applications across the pharmaceutical, agricultural, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and safe handling protocols.
Core Identity and Physicochemical Properties
n-Propylamine, also known as propan-1-amine, is a colorless, volatile liquid characterized by a pungent, ammonia-like odor.[1][2] Its chemical structure consists of a propyl group attached to an amino group (-NH₂). The Chemical Abstracts Service (CAS) has assigned the number 107-10-8 to n-propylamine.[1][2][3]
As a primary aliphatic amine, its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.[1] It is miscible with water, alcohol, and ether, a property attributed to its ability to form hydrogen bonds.[1]
Table 1: Key Physicochemical Properties of n-Propylamine
| Property | Value | Source(s) |
| CAS Number | 107-10-8 | [1][2][3] |
| Molecular Formula | C₃H₉N | [1][2] |
| Molar Mass | 59.11 g/mol | [1][2] |
| Appearance | Colorless volatile liquid | [2] |
| Odor | Strong, ammonia-like | [1][2] |
| Boiling Point | 48 °C | [4] |
| Melting Point | -83 °C | [2][4] |
| Density | 0.719 g/mL at 25 °C | [2][4] |
| Flash Point | -35 °F (-37 °C) | |
| Water Solubility | Miscible | [1][2] |
| pKa | 10.6 (at 20 °C) | |
| Base Dissociation Constant (Kb) | 4.7 × 10⁻⁴ | [2] |
Synthesis Methodologies
The industrial production of n-propylamine is primarily achieved through the reaction of n-propanol with ammonia. This process is typically conducted at elevated temperatures (110-190°C) and pressures (0.8-1.8 MPa) over a metal catalyst.[5]
Common Catalytic Systems:
-
Nickel-Copper-Alumina (Ni-Cu-Al₂O₃): This catalyst facilitates the initial dehydrogenation of n-propanol to propionaldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield n-propylamine.[4] Byproducts such as di-n-propylamine and tri-n-propylamine can also be formed.[4]
-
Metallic Silver or Raney Nickel: These can also be used as catalysts for the reaction between propanol, ammonia, and hydrogen.
-
Lewis Acid Catalysts: An alternative route involves reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst like ferric chloride.[2]
The causality behind using a catalyst is to lower the activation energy for both the dehydrogenation and subsequent hydrogenation steps, allowing the reaction to proceed at a feasible rate under manageable industrial conditions. The control of reaction parameters such as temperature, pressure, and the molar ratio of reactants (propanol:ammonia:hydrogen) is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.[5]
Caption: Industrial synthesis of n-propylamine from n-propanol and ammonia.
Chemical Reactivity and Core Applications
The utility of n-propylamine stems from the reactivity of its primary amino group. It acts as a versatile building block in organic synthesis.[1]
Key Reactions
-
Basicity: As a weak base, n-propylamine readily reacts with acids to form propylammonium salts. Its pKa of 10.6 indicates it is a stronger base than ammonia.
-
Nucleophilic Substitution: The lone pair on the nitrogen atom makes it a potent nucleophile, readily participating in alkylation and acylation reactions to form secondary/tertiary amines and amides, respectively.
-
Reaction with Nitrous Acid: A characteristic reaction of primary amines, n-propylamine reacts with nitrous acid (HNO₂) to form propan-1-ol, liberating nitrogen gas.[6][7] This reaction is often used to distinguish primary amines from secondary and tertiary amines.[6]
-
Formation of Imines: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various synthetic pathways.
Caption: Key reaction pathways of n-propylamine in organic synthesis.
Applications in Research and Industry
n-Propylamine is a crucial intermediate in the synthesis of a wide array of commercial products.
-
Pharmaceuticals: It serves as a foundational building block for various active pharmaceutical ingredients (APIs).[1][8][9][10] Its derivatives are found in local anesthetics, antihistamines, and anticonvulsants.[9][11] The hydrochloride salt of n-propylamine (CAS 556-53-6) is a particularly important pharmaceutical intermediate.[8]
-
Agrochemicals: The agricultural industry utilizes n-propylamine in the manufacturing of pesticides and herbicides, such as the fungicide Profluralin.[9]
-
Corrosion Inhibitors: It is used as a corrosion inhibitor for metals, particularly in petroleum additives and boiler water treatment.[9]
-
Chemical Synthesis: It is employed as a reagent and solvent in organic synthesis and as an intermediate for rubber chemicals, dyestuffs, and textile and leather finishing resins.[4][9]
-
Nanomaterials: In materials science, propylamine groups have been used in the synthesis and functionalization of nanoparticles for applications like drug delivery.[10][11]
Analytical Characterization Protocols
Accurate identification and quantification of n-propylamine are essential for quality control and research. Standard analytical techniques include spectroscopy and chromatography.
-
Infrared (IR) Spectroscopy: The IR spectrum of n-propylamine exhibits characteristic absorption bands. The 'twin peaks' between 3500 and 3300 cm⁻¹ are indicative of N-H bond stretching in a primary amine.[12] N-H deformation vibrations appear around 1650-1580 cm⁻¹, and C-N stretching is observed in the 1220-1020 cm⁻¹ region.[12] The region from ~1500 to 400 cm⁻¹ serves as a unique "fingerprint" for the molecule.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation. The ¹H NMR spectrum provides information on the different proton environments in the propyl chain and the amino group.[13]
-
Gas Chromatography (GC): GC is a common method for separating and quantifying n-propylamine in mixtures, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID).[14] Ion chromatography is also a validated method for determining its concentration in workplace air.[15][16]
Table 2: Summary of Spectroscopic Data for n-Propylamine
| Technique | Key Features | Wavenumber/Shift | Source(s) |
| IR Spectroscopy | N-H Stretch (primary amine) | ~3500-3300 cm⁻¹ (twin peaks) | [12] |
| N-H Bend | ~1650-1580 cm⁻¹ | [12] | |
| C-N Stretch | ~1220-1020 cm⁻¹ | [12] | |
| ¹³C NMR | C1 (attached to N) | ~49 ppm | [17] |
| Mass Spectrometry | Molecular Ion (M+) | m/z 59 | [18] |
Safety, Handling, and Storage
n-Propylamine is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic.[19][20][21]
Health Hazards
-
Inhalation: The vapor is a severe respiratory tract irritant and can cause coughing, sore throat, shortness of breath, and potentially fatal lung edema.[19][21] A harmful concentration of vapor can be reached very quickly at room temperature.[21]
-
Skin Contact: The substance can be absorbed through the skin and is highly corrosive, causing redness, pain, burns, and blisters.[19][21]
-
Eye Contact: Causes severe eye irritation, pain, and can lead to blurred vision or permanent damage.[19][21]
-
Ingestion: Corrosive on ingestion, causing a burning sensation in the mouth and throat.[19][21]
Fire and Explosion Hazards
n-Propylamine is a highly flammable liquid with a low flash point.[4][19][21] Its vapors are heavier than air and can travel along the ground to a distant ignition source, causing a flashback.[1][19] Vapor/air mixtures are explosive.[19][21]
Firefighting: Use powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool containers.[19][21]
Recommended Handling and Storage Protocol
Adherence to a strict protocol is mandatory when working with n-propylamine.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle n-propylamine inside a certified chemical fume hood to avoid inhalation of vapors.[20] Ensure the workspace is well-ventilated and equipped with explosion-proof electrical equipment.[19][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and a face shield or safety goggles in combination with respiratory protection.[19][21]
-
Preventing Ignition: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[20][22] Use non-sparking tools and take precautionary measures against static discharge.[20][22]
-
Transfer and Dispensing: Use a closed system for transferring the liquid. Do not use compressed air for filling or discharging containers.[19][21]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill containment materials (e.g., sand, inert absorbent) readily available.[19]
Storage:
-
Store in a cool, dry, well-ventilated, fireproof area.[4][19][21]
-
Keep containers tightly sealed to prevent exposure to air and moisture.[20][23]
-
Store separately from incompatible materials such as strong acids, oxidizing agents, and halogenated hydrocarbons.[4][19]
Caption: A self-validating workflow for the safe handling of n-propylamine.
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Propylamine: A Comprehensive Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Propylamine, also known as n-propylamine or 1-aminopropane, is a versatile primary amine utilized in the synthesis of a wide array of chemical intermediates, pharmaceuticals, and other specialized compounds. However, its utility is matched by a significant hazard profile that demands a thorough understanding and meticulous implementation of safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling of propylamine, moving beyond mere procedural lists to elucidate the scientific rationale behind each precaution.
The Intrinsic Hazards of Propylamine: A Multi-faceted Risk Profile
Propylamine presents a triad of primary hazards: high flammability, corrosivity, and toxicity.[1][2][3][4] Understanding these inherent properties is fundamental to appreciating the necessity of the stringent handling precautions that follow.
-
Extreme Flammability: Propylamine is a highly flammable liquid and vapor, with a very low flash point.[1][3][5] This means that it can ignite at ambient temperatures when exposed to an ignition source. Its vapors are also heavier than air and can travel a considerable distance to an ignition source and flash back.[2][6][7][8]
-
Corrosivity and Tissue Damage: As a primary amine, propylamine is alkaline and corrosive.[2][9] Direct contact can cause severe burns to the skin and eyes, with the potential for permanent eye damage.[1][2][6] Inhalation of vapors can lead to severe irritation and burns of the respiratory tract.[1][2][6]
-
Toxicity: Propylamine is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][10] Acute exposure can lead to symptoms such as coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[2] Some individuals may also develop a skin allergy to propylamine.[1][2]
Key Physicochemical and Toxicological Data
| Property | Value | Source |
| Flash Point | -37 °C (-35 °F) | [1][3] |
| Autoignition Temperature | 320 °C (608 °F) | [5] |
| Explosive Limits in Air | 2.0% - 10.4% by volume | [3][4][5] |
| Oral LD50 (Rat) | 370 mg/kg | [1][4] |
| Dermal LD50 (Rabbit) | 400 mg/kg | [1] |
| Inhalation LC50 (Rat) | 2310 ppm/4H | [1] |
The Hierarchy of Controls: A Proactive Approach to Safety
Effective management of the risks associated with propylamine hinges on the implementation of a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Caption: PPE selection is dictated by the specific routes of exposure.
Detailed Experimental Protocols
Safe Handling and Dispensing of Propylamine
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Grounding: Securely ground and bond the source container and the receiving vessel.
-
Dispensing: Use only non-sparking tools for opening and closing containers. [1][2][10]Dispense the required amount of propylamine slowly and carefully to minimize splashing and vapor generation.
-
Closure: Tightly seal both the source and receiving containers immediately after dispensing.
-
Cleanup: Wipe down any minor drips or spills within the fume hood using an appropriate absorbent material.
-
Post-Handling: Wash hands and forearms thoroughly after handling. [10]
Storage and Incompatibility
Propylamine should be stored in a cool, dry, well-ventilated, and fireproof area away from sources of ignition. [1][6][10]It is incompatible with:
-
Strong oxidizing agents: Can cause a violent reaction, leading to fire and explosion. [1][9]* Acids and acid chlorides: Reacts violently. [1][9]* Copper, aluminum, and their alloys: Propylamine can attack these metals. [6][9]
Accidental Release and Spill Cleanup
For an incidental spill (typically less than 0.5 gallons) that can be safely managed by trained personnel:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. [2]2. Ventilate: Ensure the area is well-ventilated.
-
Assess the Spill: Review the Safety Data Sheet for specific guidance.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an absorbent, inert material such as vermiculite, sand, or dry lime to dike and cover the spill. [1][2]Do not use combustible materials like paper towels.
-
Neutralize (if applicable): For small spills, cautious neutralization with a weak acid may be considered, but only by trained personnel.
-
Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [2][3]8. Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary. [2]9. Report: Report the incident to the appropriate safety personnel.
For large spills, evacuate the area immediately and contact emergency responders. [2]
Emergency Procedures: A Step-by-Step Response
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [1][2]Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. [1]Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. [1]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [1][6]If the victim is conscious, rinse their mouth with water and have them drink a cupful of water. [1]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. [2][4][10]Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers. [2]* Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. [2]Containers may explode when heated. [2]Combustion produces toxic gases, including nitrogen oxides. [2][3]* Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [10][11]
Waste Disposal
Propylamine and any materials contaminated with it are considered hazardous waste. [2][9]Disposal must be carried out in accordance with all applicable local, state, and federal regulations. [9]Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion
The safe handling of propylamine is a non-negotiable aspect of its use in research and development. By integrating a deep understanding of its intrinsic hazards with a systematic application of the hierarchy of controls, from robust engineering solutions to meticulous personal practices, professionals can mitigate the risks and harness the chemical's utility responsibly. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety protocols before commencing any work with propylamine.
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Material Safety Data Sheet - Propylamine. Cole-Parmer. [Link]
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Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Cole-Parmer. [Link]
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An In-Depth Technical Guide to the Basicity of Propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fundamental Role of Amine Basicity
In the landscape of organic chemistry and drug development, the basicity of amines is a cornerstone property influencing a molecule's reactivity, solubility, and physiological interactions. Propylamine (CH₃(CH₂)₂NH₂), a simple primary alkylamine, serves as an excellent model for understanding the fundamental principles governing amine basicity. This guide provides a comprehensive exploration of the factors that dictate the basicity of propylamine, offering both theoretical insights and practical methodologies for its characterization. Understanding these principles is critical for applications ranging from synthetic route optimization to the design of novel therapeutics with desired pharmacokinetic profiles.
The basicity of an amine is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺), thereby acting as a Brønsted-Lowry base.[1] The ease with which this protonation occurs determines the strength of the base. This guide will delve into the electronic and structural factors that modulate the availability of this lone pair in propylamine, comparing its basicity to related compounds and providing a framework for predicting the behavior of more complex amine-containing molecules.
The Inductive Effect: An Electron-Donating Push
The primary reason for propylamine's enhanced basicity compared to ammonia (NH₃) is the positive inductive effect (+I) of the propyl group.[1][2][3] Alkyl groups, such as the propyl group, are electron-donating.[2][4][5] They effectively "push" electron density towards the more electronegative nitrogen atom.[4][5] This increased electron density on the nitrogen makes the lone pair more available and attractive to a proton, thus increasing the amine's basicity.[1][2][4]
Caption: Inductive effect of the propyl group in propylamine.
Comparative Basicity: Propylamine in Context
To fully appreciate the basicity of propylamine, it is instructive to compare it with ammonia and other alkylamines. The strength of a base is quantitatively expressed by its pKa value, which is the pKa of its conjugate acid. A higher pKa value indicates a stronger base.[4][7]
| Compound | Formula | pKa of Conjugate Acid |
| Ammonia | NH₃ | 9.26 |
| Methylamine | CH₃NH₂ | 10.64 |
| Ethylamine | CH₃CH₂NH₂ | 10.75 |
| Propylamine | CH₃(CH₂)₂NH₂ | 10.71 |
Data sourced from multiple references.[7][8][9][10]
The Role of Solvation and Steric Effects
The conjugate acid of a primary amine, like propan-1-aminium, has three hydrogen atoms that can participate in hydrogen bonding with water molecules. This solvation stabilizes the cation, shifting the equilibrium towards the protonated form and thus increasing the basicity of the amine.[2][11]
While the propyl group is larger than the methyl and ethyl groups, it does not introduce significant steric hindrance to the approach of a proton to the nitrogen's lone pair in a primary amine.[9] However, as the alkyl groups become bulkier or in the case of secondary and tertiary amines, steric hindrance can impede solvation and the accessibility of the lone pair, leading to a decrease in basicity.[11][14][15]
Caption: Solvation of the propan-1-aminium ion via hydrogen bonding.
Experimental Determination of pKa: A Practical Protocol
The pKa of an amine is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A standard and reliable method for determining the pKa of propylamine is through potentiometric titration.
Protocol: Potentiometric Titration of Propylamine
Objective: To determine the pKa of propylamine by titrating a solution of propylamine with a standardized solution of a strong acid (e.g., HCl) and monitoring the pH change.
Materials:
-
Propylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Propylamine Solution: Accurately prepare a 0.05 M solution of propylamine in deionized water. For example, dilute a calculated volume of concentrated propylamine to a final volume of 50 mL in a volumetric flask.
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup:
-
Pipette 25.0 mL of the 0.05 M propylamine solution into a 100 mL beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
-
-
Titration:
-
Begin stirring the propylamine solution at a moderate speed.
-
Add the HCl titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
-
Continue the titration until the pH has dropped significantly and leveled off.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The half-equivalence point is the volume of HCl added that is exactly half of the volume at the equivalence point.
-
The pKa of propylamine is equal to the pH at the half-equivalence point.
-
Self-Validation: The accuracy of this protocol is ensured by the initial calibration of the pH meter with certified standard buffers.[16] Additionally, the use of a standardized strong acid solution ensures the molarity of the titrant is accurately known. Repeating the titration multiple times and averaging the results will enhance the reliability of the determined pKa value.
Conclusion
The basicity of propylamine is a result of a delicate interplay between the electron-donating inductive effect of the propyl group, which increases the electron density on the nitrogen, and the stabilizing effect of solvation on its conjugate acid.[7][12] While the inductive effect is the dominant factor in enhancing its basicity compared to ammonia, solvation effects are crucial for understanding its behavior in aqueous environments, which is of paramount importance in biological systems and pharmaceutical formulations. The experimental determination of its pKa through potentiometric titration provides a robust method for quantifying this fundamental chemical property. A thorough understanding of these principles is indispensable for scientists and researchers in the field of drug development, as it enables the rational design and optimization of amine-containing molecules with tailored physicochemical and biological properties.
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ResearchGate. (2025, August 5). The prediction of gas-phase and aqueous basicities for alkyl amines. Retrieved from [Link]
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Arnett, E. M., Jones, F. M., Taagepera, M., Henderson, W. G., Beauchamp, J. L., Holtz, D., & Taft, R. W. (1972). Quantitative Relative Gas-Phase Basicities of Alkylamines. Correlation with Solution Basicity. Journal of the American Chemical Society, 94(13), 4724–4726. [Link]
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Miranda, M. A., & Galindo, F. (2002). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. Journal of the American Chemical Society, 124(49), 14716–14721. [Link]
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Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 1). Which base is stronger methylamine or propylamine? Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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An In-depth Technical Guide to the Natural Occurrence of Propylamine in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propylamine (C₃H₉N), a primary aliphatic amine, is a naturally occurring compound found across diverse biological systems, including plants, animals, and microorganisms. While its presence is widespread, its specific physiological roles and metabolic pathways are areas of active investigation. This guide provides a comprehensive overview of the current understanding of propylamine's biosynthesis, its distribution in nature, and its relevance in pharmacology and toxicology. We delve into the technical methodologies required for its accurate detection and quantification in complex biological matrices, offering field-proven insights for researchers. This document serves as a foundational resource for professionals in drug development and life sciences seeking to understand the significance of this ubiquitous biomolecule.
Introduction to Propylamine
Propylamine, also known as n-propylamine or propan-1-amine, is a colorless, volatile liquid with an ammonia-like odor.[1] It is highly soluble in water due to its ability to form hydrogen bonds, a property that facilitates its distribution in aqueous biological environments.[2][3] Structurally, it consists of a propyl group attached to an amino group, making it a simple yet reactive building block in organic chemistry and biochemistry.[3] Its presence has been confirmed in various plants like tobacco, bell peppers, and grapes, as well as being a product of animal waste decomposition.[1][4] In the context of drug development, the propylamine moiety is a key structural component in various pharmaceuticals, including antihistamines and local anesthetics, highlighting its biomedical importance.[5][6][7]
Biosynthesis and Metabolism of Propylamine
The biosynthesis and metabolism of propylamine are intrinsically linked to the broader pathways of amino acid and polyamine metabolism. While a single, universal pathway for its de novo synthesis is not fully elucidated across all organisms, evidence points to several key metabolic routes.
Biosynthesis via Decarboxylation and Transamination
One plausible route for propylamine formation is through the enzymatic decarboxylation of amino acids. For instance, microorganisms can produce a variety of short-chain primary amines from amino acid precursors using promiscuous decarboxylase enzymes.[8] Although a direct precursor for propylamine is not explicitly detailed, this pathway represents a likely mechanism in microbial systems.
Another potential pathway involves the transamination of propanal, a product of lipid peroxidation or amino acid catabolism. Aminotransferase enzymes could catalyze the transfer of an amino group to propanal, yielding propylamine.
Metabolism and Degradation
In biological systems, propylamine can be catabolized through several enzymatic reactions. In microorganisms such as Mycobacterium convolutum, propylamine serves as a source of carbon and nitrogen.[9] It is deaminated by an amine dehydrogenase to propionaldehyde, which is then oxidized to propionate.[9] Propionate can subsequently enter central metabolism via the methylmalonyl-CoA pathway.[9]
In mammals, the metabolism of propylamine-containing xenobiotics is often handled by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems.[10][11] These enzymes can catalyze N-dealkylation or N-oxidation reactions.[10][12] For instance, the metabolism of N-propylamphetamine in rat liver homogenates yields several oxidized products, demonstrating the capacity of these enzyme systems to modify the propylamine structure.[12]
The following diagram illustrates a generalized metabolic pathway for propylamine, primarily based on microbial degradation pathways.
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A Guide to the Catalytic Synthesis of Propylamine from Propanol: Mechanisms, Protocols, and Industrial Considerations
Abstract
Propylamine is a foundational chemical intermediate, critical for the synthesis of a wide array of products in the pharmaceutical, agrochemical, and materials science sectors.[1] The conversion of propanol, an abundant and cost-effective feedstock, to propylamine represents a key industrial transformation.[2] This technical guide provides an in-depth exploration of the primary synthetic route for this conversion: catalytic reductive amination. We will dissect the underlying "hydrogen-borrowing" mechanism, evaluate various heterogeneous catalytic systems, present a detailed experimental protocol, and discuss essential considerations for product purification, analysis, and operational safety. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this vital chemical synthesis.
Foundational Principles: The Reductive Amination Pathway
The most efficient and widely adopted method for synthesizing propylamine from propanol is reductive amination, also known as dehydroamination.[2][3] This process is superior to direct condensation amination, which often requires harsh temperatures that can lead to poor selectivity and degradation of the alcohol.[2] The reductive amination pathway is a sophisticated, multi-step catalytic cycle often described as a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[2][4]
The Core Mechanism
The reaction elegantly proceeds through three distinct, sequential steps on the surface of a heterogeneous catalyst, without the need for stoichiometric external reducing agents in some systems.[2][5]
-
Dehydrogenation: The process initiates with the catalyst abstracting hydrogen from 1-propanol to form the corresponding aldehyde, propanal. This is often the rate-limiting step of the overall reaction.[2][3][4]
-
Condensation & Imidization: The newly formed, highly reactive propanal condenses with ammonia (NH₃) in a nucleophilic attack, subsequently dehydrating to form an intermediate imine (propanimine).[2][6]
-
Hydrogenation: The "borrowed" hydrogen, temporarily held by the catalyst, is then used to reduce the imine intermediate, yielding the final product, propylamine.[2][4][6]
This catalytic cycle is highly efficient as it recycles the hydrogen in situ, making the process atom-economical.
Caption: The three-step hydrogen-borrowing mechanism for reductive amination.
The Heart of the Process: Heterogeneous Catalysis
The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and economic viability. Heterogeneous catalysts are overwhelmingly preferred in industrial settings due to their ease of separation from the product stream and potential for regeneration and reuse.[2][4]
Nickel-Based Catalysts
Nickel catalysts are the workhorses for this transformation, offering a compelling balance of high activity and lower cost compared to noble metals.[3][6]
-
Raney® Nickel: This sponge-like, high-surface-area nickel catalyst, derived from a nickel-aluminum alloy, is highly active for hydrogenations and has been historically significant in amination processes.[7][8][9]
-
Supported Nickel Catalysts: Dispersing nickel nanoparticles on high-surface-area supports significantly enhances performance and stability. The nature of the support is not merely passive; it actively participates in the reaction. For instance, supports with basic sites, like hydroxyapatite (HAP) or magnesia (MgO), can facilitate the initial alcohol dehydrogenation step, boosting the overall reaction rate.[3] Acidic supports like γ-Al₂O₃ can also promote the reaction by facilitating hydrogen transfer.[3][5] A Ni/HAP catalyst has demonstrated superior activity and selectivity to propylamine compared to Ni/SiO₂.[3]
Other Metal Catalysts
While nickel is prevalent, other transition metals also effectively catalyze this reaction.
-
Copper (Cu): Often used in combination with other metals like nickel, copper catalysts are effective for amination.[1][10]
-
Cobalt (Co): Supported cobalt catalysts, such as Co/γ-Al₂O₃, have shown high activity and long-term stability for the amination of alcohols.[11][12]
-
Noble Metals (Ru, Ir, Pd): Ruthenium and Iridium complexes are highly efficient, particularly in homogeneous catalysis, but their cost and difficulty in separation are significant drawbacks for large-scale production.[2] Palladium on a cerium oxide support has also been described for direct amination.[13]
Comparative Performance Data
The selection of a catalyst and reaction conditions directly impacts conversion and selectivity. It is crucial to minimize the formation of byproducts, primarily di-n-propylamine and tri-n-propylamine.
| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Propanol Conv. (%) | Propylamine Select. (%) | Reference |
| Ni/HAP | Hydroxyapatite | 150 | - | 10.8 | 92 | [3] |
| Ni/SiO₂ | Silica | 150 | - | 6.4 | < 92 | [3] |
| Ni/MgO | Magnesia | 150 | - | 3.3 | < 92 | [3] |
| Cu-Ni-Zn-Mg | Al₂O₃ | 200-260 | 0.5-2.0 | ~70 | ~95 | [10] |
| Ni-Cu-Wo | Al₂O₃ | 150 | 1.4 | 99 | 90.4 (for Dipropylamine) | [1] |
| Co/γ-Al₂O₃ | γ-Al₂O₃ | 170 | Atmospheric | ~80 (Isopropanol) | ~65 (Isopropylamine) | [12] |
Note: Selectivity can be tuned. The patent[1] was optimizing for di-n-propylamine, but conditions can be adjusted (e.g., higher ammonia ratio) to favor the primary amine.
Experimental Protocol: Synthesis via a Fixed-Bed Reactor
This protocol describes a continuous-flow process, which is common in industrial production for its efficiency and consistency.[11][14]
Materials and Equipment
-
Reactants: 1-Propanol (≥99.5%), Anhydrous Ammonia (≥99.9%), Hydrogen (≥99.9%).
-
Catalyst: 5-10 wt% Ni on γ-Al₂O₃ support, pelletized.
-
Equipment: High-pressure stainless-steel fixed-bed reactor, mass flow controllers for gases, HPLC pump for liquid feed, preheater/vaporizer, back-pressure regulator, condenser, gas-liquid separator, product collection vessel.
Catalyst Activation (Pre-reduction)
-
Load the reactor with the required amount of Ni/γ-Al₂O₃ catalyst.
-
Purge the system with an inert gas (e.g., Nitrogen) to remove air.
-
Initiate a flow of hydrogen gas through the catalyst bed.
-
Slowly ramp the reactor temperature to 260-360°C and hold for 8-12 hours to ensure complete reduction of nickel oxides to active metallic nickel.[1]
-
Cool the reactor to the desired reaction temperature under a hydrogen atmosphere.
Reaction Execution
-
Set the reactor temperature to 130-170°C and the pressure to 1.0-1.5 MPa using the back-pressure regulator.[1]
-
Introduce the reactant streams into the preheater to ensure complete vaporization before they enter the reactor.
-
1-Propanol: Fed via HPLC pump.
-
Ammonia & Hydrogen: Fed via mass flow controllers.
-
-
Set the molar ratio of the reactants. A typical starting point is 1-Propanol : Ammonia : Hydrogen = 1 : 2.5 : 4.[1] An excess of ammonia is used to maximize the formation of the primary amine and suppress over-alkylation. Hydrogen is co-fed to maintain catalyst activity and prevent coking.[12][14]
-
The vaporized mixture flows through the fixed catalyst bed where the reaction occurs.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is cooled in a condenser.
-
The condensed liquid (crude product mixture) is collected in the gas-liquid separator, while unreacted gases can be recycled.
-
Allow the reaction to reach a steady state before collecting samples for analysis.
Caption: Continuous flow experimental workflow for propylamine synthesis.
Downstream Processing: Purification and Analysis
The crude product from the reactor is a mixture containing propylamine, di- and tri-propylamine, unreacted propanol, water, and dissolved ammonia.[14][15]
Isolation and Purification
-
Ammonia Removal: The crude mixture is first subjected to a stripping process, typically gentle heating or pressure reduction, to remove dissolved ammonia, which can be recycled back to the reactor.[14]
-
Fractional Distillation: Due to the different boiling points of the components (Propanol: ~97°C, Propylamine: ~48°C, Dipropylamine: ~109°C), fractional distillation is the primary method for separation.[14][16] A multi-column distillation train is used to isolate mono-propylamine from the heavier amines and unreacted alcohol.
Analytical Characterization and Quality Control
A robust analytical methodology is essential for process monitoring and final product validation.
-
Gas Chromatography (GC): The gold standard for this process. A GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624) is used to quantify the conversion of propanol and the selectivity towards each of the amine products.[16][17]
-
GC-Mass Spectrometry (GC-MS): Used to confirm the identity of the products and any unknown impurities by providing molecular weight and fragmentation data.[18]
-
Karl Fischer Titration: This technique is used to precisely determine the water content in the final product, which is a critical quality specification.[19]
-
Titration: The total amine content can be determined by titration with a standard acid.
Critical Safety Considerations
All stages of this synthesis, from handling raw materials to the final product, involve significant hazards that must be managed with rigorous engineering controls and personal protective equipment (PPE).
-
Flammability: 1-Propanol and especially propylamine are highly flammable liquids with low flash points.[20][21][22] All equipment must be properly grounded to prevent static discharge, and non-sparking tools and explosion-proof electricals are mandatory.[20][21][23][24]
-
Toxicity and Corrosivity: Propylamine and ammonia are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[20][23][24] The process should be conducted in a well-ventilated area or under a chemical fume hood. Appropriate PPE, including chemical splash goggles, face shields, and compatible gloves, is required.[20]
-
Catalyst Handling: Some catalysts, particularly freshly activated Raney Nickel, can be pyrophoric and will ignite spontaneously upon exposure to air.[8] They must be handled under an inert atmosphere or as a slurry.
-
High-Pressure Operations: The use of a high-pressure reactor requires certified equipment and adherence to strict operating procedures to prevent catastrophic failure.
Conclusion
The synthesis of propylamine from propanol via catalytic reductive amination is a mature and highly optimized industrial process. Success hinges on a deep understanding of the "hydrogen-borrowing" mechanism and, most critically, the selection and operation of the heterogeneous catalyst. Nickel-based systems on functional supports offer a robust and economical solution, providing high conversion and selectivity. By implementing precise control over reaction parameters, employing a continuous-flow system, and adhering to stringent safety protocols, high-purity propylamine can be produced efficiently to meet the demands of the pharmaceutical and chemical industries.
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Methodological & Application
Propylamine in Synthesis: A Guide to Nucleophilic Applications
An in-depth guide for researchers, scientists, and drug development professionals on the application of propylamine as a nucleophile in organic synthesis.
Abstract
Propylamine, a primary alkylamine, is a versatile and fundamental building block in organic synthesis, primarily valued for its nucleophilic character. The lone pair of electrons on the nitrogen atom dictates its reactivity, enabling the formation of key carbon-nitrogen bonds. This guide provides an in-depth exploration of propylamine's utility as a nucleophile, moving beyond simple reaction lists to explain the underlying principles that govern its application. We will detail field-proven protocols for critical transformations including nucleophilic substitution, reductive amination, and amide bond formation, while emphasizing the safety and handling considerations essential for its use.
Understanding Propylamine: Physicochemical Properties and Nucleophilicity
Propylamine (CH₃(CH₂)₂NH₂) is a colorless, volatile liquid with a characteristic ammonia-like odor[1][2]. Its utility in synthesis is rooted in its chemical properties. As a primary amine, the nitrogen atom is sp³-hybridized, with a lone pair of electrons residing in one of the orbitals. This accessible lone pair makes propylamine a potent nucleophile and a weak base (K_b = 4.7 × 10⁻⁴)[2].
Its nucleophilicity is influenced by both electronic and steric factors. The propyl group is electron-donating, which slightly increases the electron density on the nitrogen compared to ammonia, enhancing its nucleophilicity. However, as a primary amine, it is less sterically hindered than secondary or tertiary amines, making it an effective nucleophile for a wide range of electrophiles[3].
Table 1: Physicochemical Properties of n-Propylamine
| Property | Value | Source(s) |
| Formula | C₃H₉N | [1][2] |
| Molar Mass | 59.112 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent, ammonia-like | [4][5] |
| Density | 0.719 g/mL | [2] |
| Boiling Point | 47-51 °C | [2] |
| Melting Point | -83 °C | [2] |
| Flash Point | -37 °C (-35 °F) | [1][6] |
| Solubility | Soluble in water | [1] |
Safety First: Handling and Storage Protocols
Propylamine is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and harmful if inhaled, swallowed, or absorbed through the skin[5][7].
Core Safety Directives:
-
Ventilation: Always handle propylamine in a well-ventilated chemical fume hood. Its vapor is heavier than air and can travel to ignition sources[5].
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat[7][8].
-
Ignition Sources: Prohibit all open flames, sparks, and smoking in areas where propylamine is handled or stored. Use spark-proof tools and explosion-proof equipment[8][9].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents. Containers should be tightly closed and properly bonded and grounded during transfer[7][8].
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite and collect it in a sealable container for disposal. Do not use combustible materials. Ensure all ignition sources are removed[10].
Key Application: Nucleophilic Substitution Reactions
The lone pair on propylamine's nitrogen atom readily attacks electron-deficient carbon centers, making it a classic nucleophile for substitution reactions.
S_N2 Reaction with Alkyl Halides
Propylamine can displace halide leaving groups from primary and secondary alkyl halides to form secondary amines. This reaction follows a standard S_N2 mechanism.
Causality: The reaction's success depends on minimizing steric hindrance on the alkyl halide and using a polar aprotic solvent (e.g., acetonitrile, DMF) to solvate the counter-ion without hydrogen-bonding to the nucleophile, which would reduce its reactivity. An excess of propylamine is often used to prevent the secondary amine product from acting as a nucleophile itself and reacting with the remaining alkyl halide to form a tertiary amine.
Protocol: Synthesis of N-Propylbenzylamine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl chloride (1.0 eq) and acetonitrile (5-10 mL per mmol of benzyl chloride).
-
Reagent Addition: Add n-propylamine (2.5 eq) to the flask. The use of excess amine drives the reaction to completion and minimizes the formation of the tertiary amine byproduct.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any ammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: S_N2 reaction mechanism of propylamine with an alkyl halide.
Key Application: Reductive Amination
Reductive amination is a powerful and widely used method for preparing amines from carbonyl compounds (aldehydes or ketones).[11] It involves two key steps: the formation of an imine or iminium ion, followed by its reduction to an amine.[12]
Causality: The reaction is typically performed as a "one-pot" procedure.[13] A key aspect is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion.[11] The reaction is often run under weakly acidic conditions (pH 5-6), which catalyzes the dehydration step to form the imine without fully protonating and deactivating the propylamine nucleophile.[13][14]
Protocol: Synthesis of N-Propylcyclohexylamine from Cyclohexanone
-
Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and n-propylamine (1.2 eq) in methanol (MeOH, 10 mL per mmol of cyclohexanone).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH to approximately 5-6 (checked with pH paper). This catalyzes the formation of the iminium ion intermediate.
-
Reducer Addition: Stir the solution for 20-30 minutes at room temperature. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid. Ensure the pH remains weakly acidic or neutral.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC or GC-MS for the disappearance of the cyclohexanone.
-
Workup: Quench the reaction by carefully adding 1M NaOH solution until the mixture is basic (pH > 10) to neutralize the acid and any remaining reducing agent.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine. Further purification can be achieved via distillation or column chromatography.
Caption: One-pot workflow for reductive amination using propylamine.
Key Application: Amide Bond Formation
The synthesis of amides is a cornerstone of organic and medicinal chemistry. Propylamine, as a primary amine, serves as an excellent nucleophile for acylating agents.
From Acyl Chlorides
The reaction between an acyl chloride and propylamine is a rapid and generally high-yielding method for amide synthesis.[]
Causality: Acyl chlorides are highly reactive electrophiles. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct.[] To neutralize the HCl, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is required. Often, two equivalents of propylamine are used—one as the nucleophile and one as the acid scavenger. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.[16]
Protocol: Synthesis of N-Propylbenzamide from Benzoyl Chloride
-
Setup: Dissolve benzoyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0 °C).
-
Reagent Addition: In a separate flask, dissolve n-propylamine (2.1 eq) in the same solvent. Add this amine solution dropwise to the stirred solution of benzoyl chloride over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting solid N-propylbenzamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes).
From Carboxylic Acids using Coupling Agents
Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a stable ammonium carboxylate salt.[17] To facilitate amide bond formation, a coupling (dehydrating) agent is used. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common.[18]
Causality: The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[18] Propylamine then attacks the carbonyl carbon of this activated intermediate, displacing the leaving group and forming the amide bond. This method is valued for its mild conditions, which are crucial when working with sensitive substrates.[18]
Table 2: Comparison of Synthetic Applications
| Reaction Type | Electrophile | Key Reagents/Conditions | Causality/Rationale |
| S_N2 Alkylation | Alkyl Halide (R-X) | Excess propylamine, polar aprotic solvent | Excess amine prevents over-alkylation; solvent choice maximizes nucleophilicity. |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃, pH 5-6 | Mild reducer selectively targets the iminium ion; acid catalyzes imine formation. |
| Amidation | Acyl Chloride (R-COCl) | 2 eq. propylamine or 1 eq. + base (e.g., Et₃N) | Base is required to neutralize HCl byproduct, preventing amine protonation. |
| Amidation | Carboxylic Acid (R-COOH) | Coupling agent (DCC, EDC) | Activates the carboxylic acid by converting -OH into a good leaving group. |
Conclusion
Propylamine is a robust and indispensable nucleophile in the synthetic chemist's toolkit. Its utility in forming secondary amines and amides through nucleophilic substitution, reductive amination, and acylation reactions is well-established. By understanding the principles behind reagent choice, reaction conditions, and pH control, researchers can effectively harness the reactivity of propylamine to construct complex molecular architectures. Adherence to stringent safety protocols is paramount to ensure its safe and effective application in the laboratory.
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Application Notes & Protocols: Propylamine as a Versatile Catalyst in Condensation Reactions
Abstract
This technical guide provides an in-depth exploration of n-propylamine as an efficient, weakly basic organocatalyst for key carbon-carbon bond-forming condensation reactions. Propylamine, a primary aliphatic amine, offers a unique combination of nucleophilicity and moderate basicity, making it an excellent choice for reactions such as the Knoevenagel condensation, Aldol condensation, and Michael addition.[1][2] This document outlines the mechanistic principles behind propylamine catalysis, provides detailed, field-tested protocols for researchers, and includes insights into experimental design and optimization. The protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results for professionals in chemical research and drug development.[3]
Introduction: The Role of Propylamine in Organocatalysis
n-Propylamine (CH₃CH₂CH₂NH₂) is a primary amine that serves as a versatile building block in organic synthesis for pharmaceuticals, agrochemicals, and polymers.[2][4] Beyond its role as a synthetic intermediate, its properties as a weak base and effective nucleophile make it a valuable organocatalyst. Unlike strong bases such as sodium hydroxide or metal alkoxides, which can promote undesired side reactions like self-condensation of aldehydes or ketones, propylamine's moderate basicity is sufficient to facilitate the deprotonation of active methylene compounds without aggressively promoting competing pathways.[5][6]
The catalytic cycle of primary amines like propylamine in condensation reactions typically proceeds through two principal mechanistic pathways:
-
Enamine Catalysis: The amine reacts with a carbonyl compound (ketone or aldehyde) to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enolate, enabling it to attack an electrophile. This pathway is central to many Aldol and Michael reactions.[7]
-
Iminium Ion Formation & Brønsted Base Catalysis: In reactions like the Knoevenagel condensation, propylamine can act as a Brønsted base, deprotonating the active methylene compound to generate a nucleophilic carbanion.[5] Concurrently, it can react with the carbonyl electrophile to form an iminium ion, which is more electrophilic than the original carbonyl, thereby accelerating the nucleophilic attack. The initial step, however, is often the deprotonation of the active methylene compound by the amine base.[8][9]
This guide will focus on practical applications of these principles, providing researchers with the tools to effectively implement propylamine in their synthetic workflows.
Mechanistic Overview of Propylamine Catalysis
The efficacy of propylamine stems from its ability to form key reactive intermediates. The following diagram illustrates the general catalytic cycle for an amine-catalyzed condensation reaction, highlighting the dual role it can play.
Caption: General mechanism of primary amine catalysis.
Application 1: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[5] Propylamine is an excellent catalyst for this transformation, providing mild conditions and high yields.
Scientific Rationale
In this reaction, propylamine functions primarily as a weak base. Its role is to deprotonate the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[6] This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final α,β-unsaturated product. The use of a mild base like propylamine is critical to prevent the self-condensation of the aldehyde starting material.[5]
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylonitrile
This protocol details the condensation of benzaldehyde with malononitrile.
Workflow Diagram:
Caption: Experimental workflow for a propylamine-catalyzed Knoevenagel condensation.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.3 g, 50 mmol) and malononitrile (3.3 g, 50 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add n-propylamine (0.295 g, 5 mmol, 10 mol%) dropwise to the stirring solution over 1 minute.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate will typically begin to form within 10-20 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to yield 2-(phenylmethylene)malononitrile as a white solid.
Data and Expected Results
The use of propylamine as a catalyst in Knoevenagel condensations provides excellent yields for a variety of aromatic aldehydes.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 1.5 | >90 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | 1 | >95 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 10 | 2 | >92 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 15 | 3 | ~85 |
Table 1: Representative yields for propylamine-catalyzed Knoevenagel condensations. Data is illustrative based on typical outcomes for amine-catalyzed protocols.[10][11]
Application 2: The Aldol Condensation
In the Aldol condensation, propylamine catalyzes the reaction of an enolizable aldehyde or ketone with another carbonyl compound to form a β-hydroxy aldehyde/ketone (Aldol addition product), which can then dehydrate to an α,β-unsaturated carbonyl compound.[12][13]
Scientific Rationale
Propylamine acts via an enamine catalysis pathway.[14] First, it reacts with one equivalent of the carbonyl compound to form an enamine. This enamine is a potent carbon nucleophile that attacks the carbonyl group of a second molecule of the aldehyde/ketone.[15] Hydrolysis of the resulting intermediate regenerates the propylamine catalyst and yields the Aldol addition product. The mild conditions prevent the formation of complex mixtures that can arise from using strong bases.[16]
Experimental Protocol: Self-Condensation of Propanal
This protocol describes the self-condensation of propanal to form 2-methyl-2-pentenal.
Step-by-Step Methodology:
-
Reagent Setup: In a 50 mL flask cooled to 0 °C in an ice bath, place propanal (7.25 g, 125 mmol).
-
Catalyst Addition: Add n-propylamine (0.74 g, 12.5 mmol, 10 mol%) to the cooled propanal with gentle stirring.
-
Reaction: Loosely stopper the flask and allow it to stand at room temperature for 2-3 hours. The mixture will turn yellow and viscous. For the condensation (dehydration) step, gently heat the mixture to 50-60 °C for 1 hour. Note: Propylamine's boiling point is ~48°C, so careful temperature control is needed if performing the reaction without a condenser.[2] Using a reflux condenser is recommended for prolonged heating.
-
Workup: Cool the reaction mixture and add 20 mL of 1M HCl to neutralize the catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with diethyl ether (2 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2-methyl-2-pentenal.
Application 3: The Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[17][18] Propylamine can catalyze the addition of active methylene compounds to acceptors like acrylates or enones.
Scientific Rationale
Similar to the Aldol reaction, the catalytic cycle can proceed via two main pathways. Propylamine can act as a Brønsted base to deprotonate the Michael donor (e.g., diethyl malonate), creating a soft nucleophile that adds to the β-carbon of the Michael acceptor.[17] Alternatively, especially with ketone donors, it can form a nucleophilic enamine that then participates in the conjugate addition.[7] The choice of pathway depends on the specific substrates used.
Experimental Protocol: Addition of Diethyl Malonate to Methyl Vinyl Ketone
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL flask, combine diethyl malonate (8.0 g, 50 mmol) and methyl vinyl ketone (3.5 g, 50 mmol).
-
Solvent and Catalyst: Add 25 mL of tetrahydrofuran (THF) as a solvent, followed by n-propylamine (0.3 g, 5 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, use a water bath to maintain the temperature below 40 °C. Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 4-6 hours.
-
Workup: Upon completion, add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the Michael adduct, diethyl 2-(3-oxobutyl)malonate.
Conclusion and Best Practices
n-Propylamine is a cost-effective, efficient, and mild organocatalyst suitable for a range of essential condensation reactions in organic synthesis. Its utility in Knoevenagel, Aldol, and Michael reactions demonstrates its versatility. For optimal results, researchers should consider the following:
-
Catalyst Loading: Typically, 5-15 mol% is sufficient. Higher loading may not significantly increase the reaction rate but can complicate purification.
-
Solvent Choice: While some reactions can be run neat, solvents like ethanol, THF, or acetonitrile are commonly used to ensure homogeneity.
-
Temperature Control: Given propylamine's low boiling point (48 °C), reactions requiring heat should be conducted in a sealed vessel or under reflux to prevent loss of the catalyst.[2]
-
Purity of Reagents: Use freshly distilled aldehydes to avoid side products resulting from oxidation to carboxylic acids.
By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently employ propylamine to achieve their synthetic goals.
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Application Notes & Protocols: The Strategic Use of Propylamine in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Propylamine (1-propanamine), a primary aliphatic amine, serves as a fundamental and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1][2] Its utility stems from the high reactivity of its primary amino group, which can function as a potent nucleophile or a base, enabling critical carbon-nitrogen bond formations.[2] This guide provides an in-depth exploration of the strategic applications of propylamine in constructing key pharmaceutical intermediates, supported by detailed mechanisms, step-by-step protocols, and safety considerations. We will delve into its role in nucleophilic acyl substitution, reductive amination, and the formation of heterocyclic scaffolds—core reactions in modern medicinal chemistry.
Introduction: The Chemical Utility of Propylamine
Propylamine (CAS: 107-10-8) is a colorless, volatile liquid with a characteristic ammonia-like odor.[3][4] In the context of pharmaceutical synthesis, its value lies in its dual chemical nature. The lone pair of electrons on the nitrogen atom makes it a proficient nucleophile, essential for forming amide bonds and participating in alkylation reactions. Concurrently, it is a weak base (Kb of 4.7 x 10-4), capable of acting as a proton acceptor in various reaction schemes.[5] This combination of properties makes it an indispensable precursor for drugs across multiple therapeutic areas, including local anesthetics like Prilocaine and antidiabetic agents such as Chlorpropamide.[2][3][6]
Table 1: Physicochemical Properties of n-Propylamine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 107-10-8 | [1][7] |
| Molecular Formula | C₃H₉N | [7][8] |
| Molecular Weight | 59.11 g/mol | [4] |
| Boiling Point | 48 °C (118.4 °F) | [7] |
| Melting Point | -83 °C (-117.4 °F) | [7] |
| Density | 0.719 g/mL at 25 °C | [2][7] |
| Flash Point | -37 °C (-35 °F) | [4][7] |
| Solubility | Miscible with water, ethanol, ether |[8] |
Core Synthetic Application: Propylamine as a Nucleophile in Amide Synthesis
The formation of an amide bond is one of the most important reactions in drug development, as the amide functional group is a cornerstone of many biologically active molecules. Propylamine serves as an excellent nucleophilic amine source for this transformation.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of propylamine attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which subsequently collapses, expelling a leaving group (e.g., chloride) to yield the stable N-propyl amide. The choice of an activated carboxylic acid derivative like an acyl chloride is deliberate; it provides a highly reactive electrophile and a good leaving group, driving the reaction to completion under mild conditions.
Caption: Mechanism of N-Propyl Amide Formation.
Protocol: Synthesis of N-propylbenzamide
This protocol details a standard laboratory procedure for synthesizing a simple amide, which serves as a model for more complex pharmaceutical intermediates.
Materials:
-
Propylamine (≥99%)
-
Benzoyl chloride (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous (used as an acid scavenger)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve propylamine (5.91 g, 100 mmol) and triethylamine (12.14 g, 120 mmol) in 100 mL of anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct, preventing the protonation of propylamine, which would render it non-nucleophilic.[9]
-
-
Addition of Acyl Chloride: Add benzoyl chloride (14.06 g, 100 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: a. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl (to remove excess amines), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine. b. Dry the organic layer over anhydrous MgSO₄. c. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-propylbenzamide.
Core Synthetic Application: Reductive Amination
Reductive amination is a highly efficient and widely used method for forming C-N bonds, particularly in the pharmaceutical industry.[10][11] It allows for the synthesis of secondary and tertiary amines from primary amines like propylamine.
Mechanistic Rationale: Imine Formation and In Situ Reduction
This one-pot reaction involves two key steps:
-
Imine Formation: Propylamine reacts with an aldehyde or ketone under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (or Schiff base) intermediate.
-
Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.
A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred because it is selective for the imine over the carbonyl starting material and is stable in common organic solvents.
Caption: Workflow for One-Pot Reductive Amination.
Protocol: Synthesis of N-Propylbenzylamine
This protocol demonstrates the synthesis of a secondary amine, a common structural motif in pharmaceutical intermediates.
Materials:
-
Propylamine (≥99%)
-
Benzaldehyde (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of benzaldehyde (10.6 g, 100 mmol) in 200 mL of anhydrous DCE, add propylamine (6.5 g, 110 mmol) followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour.
-
Scientist's Note: The acetic acid acts as a catalyst to facilitate the dehydration of the hemiaminal to the imine. The reaction is monitored for imine formation before adding the reducing agent.
-
-
Reduction: Add sodium triacetoxyborohydride (25.4 g, 120 mmol) portion-wise over 20 minutes. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Work-up: a. Carefully quench the reaction by the slow addition of 100 mL of saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel, and separate the organic layer. c. Extract the aqueous layer with DCM (2 x 50 mL). d. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude N-propylbenzylamine can be purified by vacuum distillation or column chromatography to yield a pure liquid product.
Safety, Handling, and Storage of Propylamine
Propylamine is a hazardous chemical that requires strict safety protocols. Its high flammability, corrosivity, and toxicity necessitate careful handling to ensure personnel safety.[12][13][14]
Table 2: Hazard Summary and Handling Precautions
| Hazard Class | Description | Safe Handling Protocol |
|---|---|---|
| Flammability | Highly flammable liquid and vapor (Flash Point: -37 °C). Vapors can form explosive mixtures with air.[4][15] | Work in a chemical fume hood. Keep away from all ignition sources (sparks, open flames, hot surfaces).[12][13] Use non-sparking tools and ensure electrical equipment is explosion-proof.[12][15] |
| Corrosivity | Causes severe skin burns and eye damage.[14] | Always wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat.[12][16] |
| Toxicity | Toxic if inhaled or in contact with skin. Harmful if swallowed. May cause respiratory irritation.[14] | Avoid breathing vapors. Ensure adequate ventilation and always handle within a certified chemical fume hood.[13][16] |
| Storage | | Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][13] Store away from incompatible materials such as acids and oxidizing agents. Keep in a fireproof cabinet.[13] |
Caption: Pre-operational Safety Check for Handling Propylamine.
Conclusion
Propylamine is a powerful and indispensable reagent in the pharmaceutical scientist's toolkit. Its ability to readily form amide bonds through nucleophilic substitution and to generate secondary amines via reductive amination makes it a cornerstone for the synthesis of countless drug intermediates.[1][17] By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can effectively leverage the reactivity of propylamine to construct complex molecular architectures, accelerating the path of drug discovery and development.
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Propylamine in Agrochemical Synthesis: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Primary Amine in Crop Protection
Propylamine (C₃H₉N), a primary aliphatic amine, is a foundational building block in the synthesis of a diverse range of agrochemicals.[1][2] Its nucleophilic nature, coupled with the physicochemical properties imparted by the propyl group, makes it a valuable synthon for creating potent and selective herbicides and fungicides.[3][4] This guide provides an in-depth exploration of the applications of propylamine in the synthesis of key agrochemicals, complete with detailed protocols, mechanistic insights, and an examination of the structure-activity relationships that underscore its importance in modern agriculture. We will delve into the synthesis of the broad-spectrum fungicide prochloraz, and the dinitroaniline herbicides trifluralin and pendimethalin, highlighting the critical role of propylamine and its derivatives.
I. Fungicide Synthesis: The Case of Prochloraz
Prochloraz is a broad-spectrum imidazole fungicide widely used for the control of a variety of fungal diseases in cereals, fruits, and vegetables.[5][6] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[7] Propylamine is a key intermediate in the synthesis of prochloraz, forming a crucial part of the final molecule.[3][4][8]
A. Synthetic Pathway and Mechanistic Insights
The synthesis of prochloraz from propylamine is a multi-step process that involves the formation of a key intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine. This intermediate is then reacted with an acylating agent and imidazole to yield the final product.
A common synthetic route is a "one-pot" method that enhances efficiency by reducing the need to isolate intermediates.[9][10] This approach is particularly advantageous in industrial settings as it streamlines the production process, minimizes waste, and can lead to higher overall yields.
Key Synthetic Steps:
-
Etherification: The synthesis typically begins with the reaction of 2,4,6-trichlorophenol with a dihaloethane (e.g., 1,2-dibromoethane) to form 1-bromo-2-(2,4,6-trichlorophenoxy)ethane.[9][11] This reaction is a classic Williamson ether synthesis.
-
Amination: The resulting bromo-ether is then reacted with n-propylamine to form the secondary amine intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine.[11][12] This is a nucleophilic substitution reaction where the nitrogen of propylamine displaces the bromine atom.
-
Acylation and Imidazole Addition: The secondary amine is then acylated, often using phosgene or a phosgene equivalent like triphosgene (trichloromethyl carbonate), to form a carbamoyl chloride.[11][13] This highly reactive intermediate is then immediately reacted with imidazole to form prochloraz.[11][13] The use of triphosgene is a greener alternative to the highly toxic phosgene gas.[9]
Causality Behind Experimental Choices:
-
Solvent Selection: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, has been shown to significantly accelerate the amination step, reducing reaction times from days to hours and increasing yields to as high as 98%.[12][14] Ionic liquids can act as both solvent and catalyst, promoting the reaction through favorable solvation of the transition state and reactants.[2][15][16]
-
One-Pot Synthesis: The "one-pot" approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is a hallmark of process optimization.[9] This strategy is favored for its efficiency, reduced solvent usage, and lower operational costs.
B. Detailed Laboratory Protocol for Prochloraz Synthesis (Illustrative)
This protocol is a composite representation based on established synthetic routes.[9][10][11][12]
Step 1: Synthesis of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine
-
In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-(2,4,6-trichlorophenoxy)chloroethane in an ionic liquid solvent (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).
-
Add n-propylamine to the reaction mixture. The molar ratio of 2-(2,4,6-trichlorophenoxy)chloroethane to n-propylamine is typically in the range of 1:2 to 1:6 to drive the reaction to completion and minimize side reactions.[12]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with water to remove the ionic liquid and excess propylamine.
-
Filter the mixture to isolate the crude N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine. The product can be further purified by recrystallization or chromatography if necessary.
Step 2: Synthesis of Prochloraz
-
Dissolve the N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine intermediate in a suitable aprotic solvent such as toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in the same solvent. Maintain the temperature below 15°C during the addition.
-
After the addition is complete, warm the mixture to around 70°C.
-
In a separate vessel, prepare a mixture of imidazole and a base such as potassium carbonate in toluene.
-
Add the carbamoyl chloride solution from the previous step to the imidazole mixture and stir at an elevated temperature (e.g., 80°C) for several hours.
-
After the reaction is complete, cool the mixture and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude prochloraz.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure prochloraz.[9]
| Parameter | Value | Reference |
| Yield | Up to 98% (for the amination step in ionic liquid) | [12][14] |
| Melting Point | 38.5 - 41.0°C | [17] |
| Molecular Weight | 376.66 g/mol | [7] |
graph Prochloraz_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];A [label="2,4,6-Trichlorophenol + 1,2-Dibromoethane"]; B [label="1-Bromo-2-(2,4,6-trichlorophenoxy)ethane"]; C [label="n-Propylamine"]; D [label="N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine"]; E [label="Triphosgene"]; F [label="Carbamoyl Chloride Intermediate"]; G [label="Imidazole"]; H [label="Prochloraz"];
A -> B [label="Etherification"]; B -> D [label="Amination"]; C -> D; D -> F [label="Acylation"]; E -> F; F -> H [label="Condensation"]; G -> H; }
Caption: Synthetic pathway of Prochloraz.
C. Structure-Activity Relationship: The Role of the N-Propyl Group
The N-propyl group in prochloraz is not merely a structural component; it plays a significant role in the molecule's fungicidal activity. The lipophilicity of the propyl group influences the molecule's ability to penetrate the fungal cell membrane and reach its target enzyme, sterol 14α-demethylase.[7] Variations in the N-alkyl substituent can modulate the compound's efficacy, with the propyl group often providing a good balance of lipophilicity and steric bulk for optimal binding to the active site of the target enzyme.
II. Herbicide Synthesis: The Dinitroaniline Class
Dinitroaniline herbicides, such as trifluralin and pendimethalin, are soil-applied herbicides used for the pre-emergence control of annual grasses and some broadleaf weeds.[3][18] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the weed seedling.[4][8][19] Propylamine and its derivatives are key components in the synthesis of these important herbicides.
A. Synthesis of Trifluralin
Trifluralin is synthesized via a nucleophilic aromatic substitution reaction between 4-chloro-3,5-dinitrobenzotrifluoride and di-n-propylamine.[20][21]
Key Synthetic Steps:
-
Nucleophilic Aromatic Substitution: 4-chloro-3,5-dinitrobenzotrifluoride is reacted with di-n-propylamine in the presence of a base to neutralize the HCl formed during the reaction.[20] The electron-withdrawing nitro groups on the aromatic ring activate the chlorine atom for nucleophilic attack by the amine.[14][22][23]
Causality Behind Experimental Choices:
-
Reaction Medium: The reaction is often carried out in water with a base like sodium hydroxide.[20] This provides an economical and environmentally benign solvent system.
-
Temperature Control: The reaction is typically heated to drive it to completion.[20] The temperature is carefully controlled to minimize the formation of impurities, such as nitrosamines, which can arise from side reactions.[24][25]
B. Detailed Laboratory Protocol for Trifluralin Synthesis (Illustrative)
This protocol is based on published synthetic methods.[20]
-
In a reaction vessel, add 4-chloro-3,5-dinitrobenzotrifluoride and water.
-
Slowly add di-n-propylamine to the mixture.
-
Add an aqueous solution of sodium hydroxide dropwise to maintain a slightly alkaline pH (7.5-8.5).
-
Heat the reaction mixture (e.g., to 80°C) and stir for a specified period (e.g., 1 hour).
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash it with water until neutral, and dry to obtain trifluralin.
-
The purity of the product can be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[26][27][28]
| Parameter | Value | Reference |
| Yield | ~98.6% | [20] |
| Melting Point | 48.5 - 49°C | [24] |
| Molecular Weight | 335.28 g/mol | [24] |
graph Trifluralin_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];A [label="4-Chloro-3,5-dinitrobenzotrifluoride"]; B [label="Di-n-propylamine"]; C [label="Trifluralin"];
A -> C [label="Nucleophilic Aromatic Substitution"]; B -> C; }
Caption: Synthesis of Trifluralin.
C. Synthesis of Pendimethalin
Pendimethalin is another important dinitroaniline herbicide.[10][29] Its synthesis involves the amination of a dinitro-o-xylene derivative with 1-ethylpropylamine.[1][30]
Key Synthetic Steps:
-
Nitration: o-Xylene is first nitrated to produce a mixture of trinitro-o-xylene isomers.[1]
-
Amination: The trinitro-o-xylene mixture is then reacted with 1-ethylpropylamine. The nitro group at a specific position is labile to nucleophilic aromatic substitution and is displaced by the amine.[1]
Causality Behind Experimental Choices:
-
Solvent and Temperature: The amination reaction is often carried out in an alcohol solvent, such as methanol, and heated to facilitate the reaction.[1] The choice of solvent and temperature can influence the reaction rate and selectivity.
D. Detailed Laboratory Protocol for Pendimethalin Synthesis (Illustrative)
This protocol is a simplified representation of industrial synthesis routes.[1][2][30]
-
Dissolve the mixture of trinitro-o-xylene isomers in methanol.
-
Add 1-ethylpropylamine to the solution with stirring.
-
Heat the mixture to a moderate temperature (e.g., 50°C) and maintain for several hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the solid pendimethalin and wash with cold methanol.
-
The product can be further purified by recrystallization.
-
Characterization can be performed using techniques like NMR and mass spectrometry.[2]
| Parameter | Value | Reference |
| Melting Point | 54-58°C | [31] |
| Molecular Weight | 281.31 g/mol | [31] |
graph Pendimethalin_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];A [label="Trinitro-o-xylene Isomers"]; B [label="1-Ethylpropylamine"]; C [label="Pendimethalin"];
A -> C [label="Nucleophilic Aromatic Substitution"]; B -> C; }
Caption: Synthesis of Pendimethalin.
E. Structure-Activity Relationship in Dinitroaniline Herbicides
The N-alkyl groups in dinitroaniline herbicides are crucial for their herbicidal activity. The size and branching of these alkyl groups influence the binding of the herbicide to tubulin, the target protein. The di-n-propyl groups in trifluralin and the 1-ethylpropyl group in pendimethalin provide the optimal steric and lipophilic properties for effective interaction with the tubulin binding site, leading to the disruption of microtubule assembly.[3]
III. Environmental Fate and Degradation
Agrochemicals derived from propylamine, like all pesticides, are subject to various degradation processes in the environment. Understanding these pathways is crucial for assessing their environmental impact.
-
Prochloraz: Prochloraz can be degraded in the environment through hydrolysis and metabolism by microorganisms.[12][19][20] Its final metabolite in many plants is 2,4,6-trichlorophenol (2,4,6-TCP), which is a priority pollutant.[15]
-
Trifluralin: Trifluralin is dissipated in the environment through photodegradation, volatilization, and microbial degradation.[3][4][8][32] The degradation involves dealkylation of the N-propyl groups and reduction of the nitro groups.[3]
-
Pendimethalin: Pendimethalin is moderately persistent in soil.[30][33] Its degradation involves oxidation of the methyl and N-alkyl side chains.[30]
Conclusion
Propylamine is an indispensable building block in the agrochemical industry, enabling the synthesis of highly effective fungicides and herbicides. The synthetic routes to prochloraz, trifluralin, and pendimethalin exemplify the versatility of propylamine and its derivatives in constructing complex and potent active ingredients. A thorough understanding of the underlying reaction mechanisms, the rationale for experimental choices, and the structure-activity relationships is paramount for the development of new and improved crop protection agents. As the demand for sustainable and efficient agricultural practices continues to grow, the strategic application of fundamental chemical principles in the synthesis of agrochemicals from simple precursors like propylamine will remain a key driver of innovation in the field.
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MDPI. (2022). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Retrieved from [Link]
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N-Propylation of Primary Amines: A Detailed Protocol for Drug Discovery & Development
Introduction: The Strategic Importance of the N-Propyl Group
In the landscape of medicinal chemistry and drug development, the installation of small alkyl groups, such as N-propyl, onto primary amine scaffolds is a cornerstone transformation. The N-propyl group, while seemingly simple, can profoundly influence a molecule's pharmacological profile. It can enhance metabolic stability by blocking sites susceptible to N-dealkylation, modulate lipophilicity to improve membrane permeability, and fine-tune the steric and electronic properties of the parent amine to optimize binding affinity with biological targets.[1][2] Given its significance, a robust and reliable protocol for selective mono-N-propylation is an indispensable tool in the synthetic chemist's arsenal.
This guide provides a detailed exploration of the two most prevalent and practical methods for the N-propylation of primary amines: Reductive Amination and Direct Alkylation . We will delve into the mechanistic underpinnings of each approach, provide step-by-step, field-proven protocols, and offer a comparative analysis to guide your strategic selection.
Strategic Selection: Reductive Amination vs. Direct Alkylation
Choosing the appropriate N-propylation strategy is critical and depends on factors such as substrate complexity, functional group tolerance, and the potential for side reactions.
-
Reductive Amination is often the method of choice for achieving clean, selective mono-propylation.[3][4] This one-pot, two-step process involves the initial formation of an imine between the primary amine and propanal, followed by in-situ reduction to the secondary amine.[5][6] Its key advantage is the avoidance of over-alkylation, a common pitfall of direct alkylation methods.[3][7]
-
Direct Alkylation with propyl halides is a more traditional SN2 approach.[8][9] While conceptually straightforward, it is often plagued by poor selectivity. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to a competitive subsequent alkylation that forms the tertiary amine and even the quaternary ammonium salt.[7][10][11] This method is generally reserved for specific substrates where over-alkylation is sterically hindered or when a large excess of the primary amine can be used to statistically favor mono-alkylation.[12][13]
Protocol 1: Reductive Amination (The Controlled Approach)
Reductive amination is a highly reliable method for the controlled N-propylation of primary amines. The use of sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is particularly advantageous. It is a mild and selective reducing agent that is stable in anhydrous acidic conditions, which are often used to catalyze imine formation.[14][15] STAB selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde, minimizing the formation of propanol as a side product.[14][16]
Reaction Workflow & Mechanism
The reaction proceeds via two key stages within a single pot:
-
Imine/Iminium Formation: The primary amine attacks the carbonyl carbon of propanal. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms an imine intermediate. In the acidic medium, the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the desired N-propylated secondary amine.
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol
Materials:
-
Primary Amine (1.0 eq)
-
Propanal (1.2 - 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (AcOH) (Optional, catalytic, ~0.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM or DCE (to a concentration of ~0.1-0.5 M).
-
Add propanal (1.2-1.5 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.0 eq) to liberate the free amine.
-
Optional Catalyst: For less reactive amines or slow imine formation, add a catalytic amount of acetic acid (~0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[17]
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control any potential exotherm and gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Direct Alkylation with Propyl Halides (The Classical Approach)
Direct alkylation is a classic SN2 reaction where the amine acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane).[8] A base is required to neutralize the ammonium salt formed during the reaction, regenerating the free amine to react further. The primary challenge is controlling over-alkylation, as the N-propylated product is often more reactive than the starting material.[3][12]
Reaction Workflow & Mechanism
The reaction follows a concerted SN2 mechanism. The amine's lone pair attacks the carbon atom bearing the halogen, displacing the halide leaving group in a single step.[18] The resulting ammonium salt is then deprotonated by a base. The newly formed secondary amine can then compete with the starting primary amine for the remaining propyl halide, leading to the tertiary amine.
Caption: Competitive pathways in Direct Alkylation.
Detailed Experimental Protocol
Materials:
-
Primary Amine (1.0 eq, or 5-10 eq for selective mono-alkylation)
-
1-Bromopropane or 1-Iodopropane (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Anhydrous)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the solvent (ACN or DMF). Strategy Note: To favor mono-alkylation, a large excess of the primary amine (5-10 equivalents) can be used relative to the propyl halide.[7] This is most practical when the amine is inexpensive.
-
Add the propyl halide (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine and halide.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, filter off any inorganic salts (if using a solid base like K₂CO₃).
-
If DMF was used as the solvent, dilute the mixture with a large volume of water and extract the product with an organic solvent like Ethyl Acetate (3x). If ACN was used, it can be removed under reduced pressure before aqueous work-up.
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product will likely be a mixture of starting material, mono- and di-propylated amines. Purification via flash column chromatography is almost always necessary.
Comparative Analysis & Troubleshooting
| Feature | Reductive Amination | Direct Alkylation |
| Selectivity | High for mono-alkylation | Low; often produces mixtures |
| Substrate Scope | Broad; tolerates many functional groups | Moderate; sensitive to steric hindrance |
| Reagents | Propanal, mild hydride source (STAB) | Propyl halide, base (e.g., K₂CO₃) |
| Reaction Conditions | Mild (room temperature) | Often requires heating (50-80 °C) |
| Key Advantage | Excellent control, avoids over-alkylation[4] | Simple reagents, fewer steps conceptually |
| Key Disadvantage | Requires a stable aldehyde | Prone to over-alkylation, requires excess amine or difficult purification[9][12] |
Troubleshooting Common Issues:
-
Low Yield in Reductive Amination: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and decompose the hydride reagent. Check the quality of the propanal, which can polymerize on standing.
-
Significant Over-alkylation in Direct Alkylation: Increase the excess of the starting primary amine.[7] Alternatively, lower the reaction temperature to reduce the rate of the second alkylation, though this will also slow the primary reaction. Consider switching to reductive amination.
-
Reaction Stalls (Either Method): The starting amine may be too sterically hindered or electronically deactivated. For reductive amination, adding a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) can sometimes facilitate imine formation. For direct alkylation, switching to a more reactive halide (1-iodopropane > 1-bromopropane) or a more polar aprotic solvent (DMF > ACN) can increase the reaction rate.
Conclusion
The N-propylation of primary amines is a critical transformation in the synthesis of biologically active molecules. While direct alkylation offers a classical approach, its inherent lack of selectivity often makes reductive amination the superior strategy for drug discovery and development applications .[3][5] The control and high selectivity afforded by reductive amination, particularly with reagents like sodium triacetoxyborohydride, provide a more reliable and efficient route to the desired mono-N-propylated products, minimizing time-consuming purification and maximizing yield. By understanding the mechanisms and practical considerations of both methods, researchers can make informed decisions to accelerate their synthetic campaigns.
References
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Fiveable. (n.d.). Alkylation of amines Definition. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
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Scilit. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
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PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry, 30(26), e202304205. Retrieved from [Link]
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]
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ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(25), 5228-5233. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(25), 5228-5233. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Journal of Chemical Education. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(4), 774-776. Retrieved from [Link]
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Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis process of cinacalcet hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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European Patent Office. (2018). A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211. Retrieved from [Link]
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Wiley Online Library. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Chemistry – An Asian Journal, e202300958. Retrieved from [Link]
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MDPI. (2022). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 27(19), 6598. Retrieved from [Link]
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ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756. Retrieved from [Link]
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National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13034. Retrieved from [Link]
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National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]
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PubMed. (1996). Design, synthesis, cytotoxic properties and preliminary DNA sequencing evaluation of CPI--N-methylpyrrole hybrids. Enhancing effect of a trans double bond linker and role of the terminal amide functionality on cytotoxic potency. Anticancer Drug Design, 11(1), 15-34. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Organic & Biomolecular Chemistry, 13, 10072-10076. Retrieved from [Link]
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PubMed Central. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 50, 383-421. Retrieved from [Link]
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MDPI. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4877. Retrieved from [Link]
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ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
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National Institutes of Health. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17741-17750. Retrieved from [Link]
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Propylamine as a Catalyst and Solvent in Organic Synthesis: Application Notes and Protocols
Introduction: The Dual Role of Propylamine in Organic Chemistry
Propylamine (CH₃CH₂CH₂NH₂), a primary aliphatic amine, is a versatile reagent in organic synthesis, valued for its basicity and nucleophilicity. While it is widely employed as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules, its application as a solvent is less common but holds potential in specific contexts.[1] This guide provides an in-depth exploration of propylamine's properties and its utility in organic reactions, with a focus on its role as a basic catalyst, a function for which it is more frequently documented. We will delve into the physicochemical characteristics that underpin its reactivity and present detailed protocols for its application in key organic transformations.
Physicochemical Properties of Propylamine: A Foundation for its Reactivity
Understanding the physical and chemical properties of propylamine is crucial for its effective and safe use in the laboratory. It is a colorless, volatile liquid with a characteristic ammonia-like odor.[2][3] Its miscibility with water and a range of organic solvents, such as ethanol and ether, makes it a versatile component in various reaction systems.[4][5]
Table 1: Physicochemical Properties of Propylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉N | [3] |
| Molar Mass | 59.11 g/mol | [3] |
| Boiling Point | 47-51 °C | [3] |
| Melting Point | -83 °C | [3] |
| Density | 0.719 g/mL at 25 °C | [3] |
| Flash Point | -37 °C | [4] |
| pKa of Conjugate Acid | 10.71 | [1] |
| Solubility in Water | Miscible | [4] |
The basicity of propylamine, with a pKa of 10.71 for its conjugate acid, is a key attribute that enables it to function as an effective catalyst in a variety of organic reactions.[1] Its relatively low boiling point facilitates its removal from reaction mixtures post-reaction, which is a desirable characteristic for a solvent or catalyst. However, its high flammability, as indicated by its low flash point, necessitates careful handling and the use of appropriate safety precautions.[4]
Application Note I: Propylamine as a Basic Catalyst in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[6] Primary amines like propylamine can serve as effective catalysts in this reaction.
Causality of Experimental Choices
The choice of propylamine as a catalyst in the Knoevenagel condensation is predicated on its basicity, which is sufficient to deprotonate the active methylene compound, generating the nucleophilic enolate intermediate. Furthermore, propylamine can react with the carbonyl compound to form a more electrophilic iminium ion, which can accelerate the reaction. The use of a co-catalyst, such as L-proline, in some protocols suggests a synergistic effect where the amine and the co-catalyst work in concert to facilitate the condensation. The reaction temperature is typically kept moderate to control the reaction rate and minimize side reactions.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of Vinylene-Linked Diketopyrrolopyrrole (DPP) Derivatives
This protocol is adapted from the synthesis of vinylene-linked DPP chromophores, where a primary amine is used as a catalyst.[7]
Materials:
-
Dimethyl-diketopyrrolopyrrole (dimethyl-DPP)
-
Aromatic aldehyde
-
n-Propylamine
-
Triethylamine (NEt₃)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add dimethyl-DPP (1 equivalent) and the aromatic aldehyde (2.2 equivalents).
-
Add dry acetonitrile (ACN) as the solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled mixture, add triethylamine (NEt₃, 4 equivalents) followed by the dropwise addition of n-propylamine (2 equivalents).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylene-linked DPP derivative.
Visualizing the Workflow: Knoevenagel Condensation
Caption: Workflow for the propylamine-catalyzed Knoevenagel condensation.
Application Note II: Propylamine in the Mannich Reaction for the Synthesis of Benzoxazines
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (usually formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base.[8] In some variations, the Mannich base can undergo further intramolecular cyclization.
Causality of Experimental Choices
In the synthesis of benzoxazines from eugenol, formaldehyde, and propylamine, propylamine serves as the amine component.[4] The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the intermediate iminium ion. Refluxing the reaction mixture provides the necessary thermal energy to drive the reaction to completion. The basicity of propylamine is crucial for the initial steps of the reaction, while its nucleophilicity allows it to react with formaldehyde to generate the electrophilic iminium ion that is then attacked by the electron-rich aromatic ring of eugenol.
Experimental Protocol: Synthesis of 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine
This protocol is based on the Mannich reaction of eugenol, formaldehyde, and propylamine.[4]
Materials:
-
Eugenol
-
Formaldehyde (37% aqueous solution)
-
n-Propylamine
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine eugenol (1 equivalent), formaldehyde (1.2 equivalents), and n-propylamine (1.2 equivalents).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as column chromatography, to yield the 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine.[4]
Visualizing the Workflow: Mannich Reaction for Benzoxazine Synthesis
Caption: Workflow for the Mannich reaction using propylamine.
Safety and Handling Considerations
Propylamine is a highly flammable and corrosive substance.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All ignition sources should be eliminated from the work area. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
Propylamine is a valuable primary amine in organic synthesis, primarily utilized for its basic and nucleophilic properties as a catalyst and a reagent. While its application as a standalone solvent is not widespread, its favorable solubility profile and relatively low boiling point suggest potential for its use in specific reaction systems. The protocols detailed herein for the Knoevenagel condensation and the Mannich reaction highlight its utility as a basic catalyst, providing researchers with practical guidance for its application in the synthesis of complex organic molecules. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe implementation in the laboratory.
References
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Propylamine. PubChem, National Center for Biotechnology Information.
-
Propylamine. Wikipedia.
-
(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.
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-
Vinylene-linked diketopyrrolopyrrole chromophores for electrochromism. Royal Society of Chemistry.
-
Propylamine. Grokipedia.
-
MONO-N-PROPYLAMINE. Ataman Kimya.
-
Knoevenagel condensation. Wikipedia.
-
n-PROPYLAMINE. International Chemical Safety Cards.
-
Mannich reaction. Wikipedia.
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Application Notes & Protocols: The Strategic Use of Propylamine in the Synthesis of Imines for Pharmaceutical Research and Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of imines (Schiff bases) using propylamine. We delve into the fundamental reaction mechanisms, provide detailed and validated experimental protocols, and discuss the critical role of these synthetic intermediates in the pharmaceutical landscape. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust, reproducible, and grounded in established chemical principles.
Introduction: The Significance of Propylamine and Imines in Modern Synthesis
Propylamine (C₃H₉N), a primary aliphatic amine, serves as a versatile and indispensable building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it is a key precursor for a wide array of active pharmaceutical ingredients (APIs), including anti-inflammatory agents and antibiotics.[3] One of the most fundamental transformations involving propylamine is its reaction with aldehydes and ketones to form imines, compounds characterized by a carbon-nitrogen double bond (C=N).
Imines, often referred to as Schiff bases, are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex nitrogen-containing heterocycles and alkaloids, which form the structural core of many therapeutic agents.[4][5] The dynamic and reversible nature of the imine bond allows for its participation in a variety of powerful synthetic strategies, including Mannich reactions, cycloadditions, and multicomponent reactions, enabling the rapid assembly of molecular complexity.[6][7] This guide will provide the foundational knowledge and practical protocols necessary to effectively leverage propylamine in the synthesis of these valuable chemical entities.
Propylamine: Physicochemical Properties and Critical Safety Protocols
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. Propylamine is a colorless, volatile liquid with a characteristic ammonia-like odor.[2] It is highly flammable and its vapors can form explosive mixtures with air.[8]
Table 1: Physicochemical Properties of n-Propylamine
| Property | Value | Source |
| CAS Number | 107-10-8 | [1] |
| Molecular Formula | C₃H₉N | [2] |
| Molecular Weight | 59.11 g/mol | [2] |
| Boiling Point | 48 °C | [2] |
| Melting Point | -83 °C | [2] |
| Density | 0.719 g/mL at 25 °C | [2] |
| Flash Point | -37 °C (-35 °F) | [2][8] |
Safety is a non-negotiable component of any protocol. Propylamine is corrosive and can cause severe skin and eye burns.[8] It is also harmful if inhaled, swallowed, or absorbed through the skin.[8] Therefore, strict adherence to safety protocols is mandatory.
Mandatory Safety & Handling Procedures:
-
Engineering Controls: Always handle propylamine inside a certified chemical fume hood to avoid inhalation of vapors.[9] The work area must be equipped with an emergency eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE):
-
Fire Safety: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials like oxidizing agents and strong acids.[10][11]
The Mechanism of Imine Formation: A Step-by-Step Analysis
The formation of an imine from a primary amine and an aldehyde or ketone is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[12] The reaction is typically catalyzed by a mild acid and is reversible.[13] Understanding this mechanism is crucial for optimizing reaction conditions.
The overall transformation is: R₂C=O + CH₃CH₂CH₂NH₂ ⇌ R₂C=NCH₂CH₂CH₃ + H₂O
The reaction proceeds through several distinct, reversible steps:
-
Acid Catalysis (Optional but Recommended): The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of propylamine attacks the electrophilic carbonyl carbon.[12]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine .
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
-
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion .[12]
-
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product and regenerate the acid catalyst.[14]
The pH must be carefully controlled; typically a pH of 4-5 is optimal.[14][13] If the pH is too low, the propylamine will be fully protonated to its ammonium salt, rendering it non-nucleophilic.[14] If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[13]
General Experimental Protocol for Imine Synthesis
This section outlines a robust, general procedure for the synthesis of an imine from propylamine and an aldehyde or ketone. The protocol is designed to be adaptable for various substrates.
Materials and Equipment
-
Reagents: Propylamine (≥99% purity), aldehyde or ketone substrate, anhydrous solvent (e.g., Toluene, Dichloromethane, or Ethanol), acid catalyst (e.g., p-Toluenesulfonic acid (PTSA), Acetic Acid), drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), molecular sieves (3Å or 4Å).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, Dean-Stark trap (for azeotropic removal of water), nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual moisture, as the reaction produces water and is reversible.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.) and the chosen anhydrous solvent (e.g., toluene). If using a Dean-Stark trap, fill it with toluene.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Amine Addition: Add propylamine (1.0 - 1.2 eq.) to the stirring solution dropwise at room temperature. Causality Note: A slight excess of the amine can help drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., 0.01-0.05 eq. of PTSA).
-
Driving the Equilibrium:
-
Method A (Azeotropic Removal): If using a Dean-Stark trap, heat the reaction mixture to reflux. Water will be removed as an azeotrope with the solvent, physically separating it and driving the equilibrium toward the imine product.[15]
-
Method B (Dehydrating Agent): If running at room temperature or with a solvent not suitable for azeotropic distillation, add activated molecular sieves (3Å or 4Å) to the flask to sequester the water as it is formed.[15]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde/ketone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, wash the organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash. Trustworthiness Note: This neutralization is critical to prevent hydrolysis of the imine during work-up.[16]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude imine can be purified by recrystallization, distillation, or column chromatography. Expertise Note: Imines can be sensitive to hydrolysis on acidic silica gel.[16] If chromatography is necessary, consider using basic alumina or neutralizing the silica gel with triethylamine.[17]
Reaction Optimization and Substrate Scope
The protocol described is highly versatile. The choice of solvent, catalyst, and method for water removal can be tailored to the specific substrates. The following table provides illustrative conditions.
Table 2: Example Conditions for Synthesis of Imines from Propylamine
| Aldehyde/Ketone Substrate | Solvent | Catalyst | Water Removal | Temp. | Approx. Time | Typical Yield |
| Benzaldehyde | Toluene | PTSA (2 mol%) | Dean-Stark | Reflux | 2-4 h | >90% |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (5 mol%) | 4Å Mol. Sieves | RT | 6-12 h | >85% |
| Cyclohexanone | Dichloromethane | None | 3Å Mol. Sieves | RT | 12-24 h | ~80% |
| Acetophenone | None (Solvent-free) | Amberlyst® 15 | N/A | RT | 2-4 h | >95%[4] |
Note: Yields are illustrative and depend on precise execution and purification.
Product Characterization
Confirmation of the imine product structure is typically achieved through standard spectroscopic methods.
-
FTIR Spectroscopy: The most telling feature is the appearance of a C=N stretching vibration, which typically occurs in the range of 1640-1690 cm⁻¹.[18] This is accompanied by the disappearance of the C=O stretch from the starting material (~1680-1740 cm⁻¹) and the N-H bending vibration of the primary amine.
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (9-10 ppm) and the appearance of the imine C-H proton signal (7-8 ppm for aldimines). The protons on the carbon adjacent to the imine nitrogen will also show a characteristic chemical shift.
-
¹³C NMR Spectroscopy: The imine carbon (C=N) signal will appear in the 160-170 ppm region.
-
Mass Spectrometry: Provides the molecular weight of the synthesized imine, confirming the condensation has occurred.
Applications in Drug Discovery and Development
The strategic value of propylamine-derived imines lies in their role as versatile synthons for building pharmaceutically relevant scaffolds.
-
Precursors to Amines: Imines are readily reduced to secondary amines via methods like catalytic hydrogenation or treatment with reducing agents such as sodium borohydride (NaBH₄). This two-step sequence (imine formation followed by reduction) is known as reductive amination and is one of the most powerful methods for synthesizing amines.[18][12]
-
Synthesis of Heterocycles: Imines are key electrophilic partners in cycloaddition and annulation reactions that rapidly build complex heterocyclic systems, which are privileged structures in medicinal chemistry.[5][6]
-
Direct Biological Activity: The imine moiety itself is present in numerous biologically active compounds, including antibacterial and antifungal agents.[7][19]
-
Building Blocks: Propylamine itself is a crucial starting material for numerous drugs.[1][3] For instance, propylamine derivatives are found in certain antihistamines and are used in the synthesis of nanoparticles for drug delivery systems.[20]
Conclusion
Propylamine is a foundational reagent in the synthesis of imines, providing a direct and efficient route to this versatile functional group. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing robust experimental techniques for driving the reaction equilibrium, researchers can reliably synthesize a vast array of imine products. These compounds serve as critical intermediates in reductive amination and the construction of complex molecular architectures, solidifying the importance of this transformation in the modern drug discovery and development pipeline.
References
- Propylamine CAS 107-10-8: Properties, Applications, and Chemical Intermediate Uses. (n.d.). Vertex AI Search.
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- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
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- Propylamine (CAS 107-10-8): Your Go-To for Pharmaceutical Synthesis Needs. (n.d.). Vertex AI Search.
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- Material Safety Data Sheet - Propylamine. (n.d.). Cole-Parmer.
- How to separate imine from reaction mixture? (2016). ResearchGate.
- Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts.
- Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. (n.d.). PMC - NIH.
- Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps.
- Green imine synthesis from amines using transition metal and micellar catalysis. (2023). Royal Society of Chemistry.
- Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ.
- Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. (2022). PubMed Central.
- How do I remove water from imine formation reactions? (2015). ResearchGate.
- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education.
- Propylamine – Knowledge and References. (n.d.). Taylor & Francis.
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Propylamine in Rubber Chemical Synthesis: Application Notes and Protocols
Abstract
Propylamine and its derivatives are versatile building blocks in the synthesis of high-performance rubber chemicals. This guide provides an in-depth exploration of two critical applications: the synthesis of dithiocarbamate-based vulcanization accelerators and the preparation of p-phenylenediamine (PPD)-based antiozonants. Designed for researchers and chemical engineers, this document details the underlying chemical principles, provides step-by-step synthesis protocols, and explains the rationale behind experimental choices to ensure procedural robustness and product efficacy.
Introduction
The durability, elasticity, and resilience of modern rubber products are not inherent properties of the base polymer alone. They are the result of carefully engineered formulations containing a variety of chemical additives. Among these, vulcanization accelerators and antidegradants are paramount. Propylamine (CH₃CH₂CH₂NH₂), a primary aliphatic amine, serves as a key intermediate in the manufacture of these essential rubber chemicals.[1][2] Its alkyl structure allows for tailored solubility and reactivity in the final products, influencing their performance within the rubber matrix.
This guide will focus on two primary applications:
-
Synthesis of Zinc Di-n-propyl Dithiocarbamate (ZDPC): A fast-acting vulcanization accelerator.
-
Synthesis of N-propyl-N'-phenyl-p-phenylenediamine (PPPD): An effective antiozonant that protects rubber from atmospheric degradation.
Application I: Synthesis of Zinc Di-n-propyl Dithiocarbamate (ZDPC) as a Vulcanization Accelerator
Principle and Rationale
Dithiocarbamates are a class of ultra-accelerators used to significantly decrease the time and temperature required for the sulfur vulcanization of rubber.[3][4] The zinc salts of these compounds are particularly effective. The synthesis of Zinc Di-n-propyl Dithiocarbamate (often referred to as Propyl Zimate) involves the reaction of di-n-propylamine with carbon disulfide, followed by precipitation with a zinc salt.
Causality of Component Selection:
-
Di-n-propylamine: While this protocol uses the secondary amine, it is directly produced from propylamine. The two propyl groups provide good solubility in the non-polar rubber matrix, which is crucial for homogeneous dispersion and efficient acceleration.
-
Carbon Disulfide (CS₂): This molecule provides the core S=C=S moiety required for the dithiocarbamate functionality. Its high reactivity with nucleophilic amines makes the initial reaction efficient.
-
Zinc Salt (e.g., Zinc Sulfate): Zinc ions are essential for forming the active accelerator complex. During vulcanization, the zinc dithiocarbamate complex chelates with sulfur, facilitating the formation of sulfur cross-links between polymer chains.[5][6]
Reaction Mechanism
The synthesis is a two-step process:
-
Formation of the Dithiocarbamate Salt: The nucleophilic nitrogen of di-n-propylamine attacks the electrophilic carbon of carbon disulfide. A proton transfer, facilitated by a base (like sodium hydroxide), results in the formation of a soluble sodium di-n-propyl dithiocarbamate salt.[1][7]
-
Precipitation of the Zinc Complex: A double displacement reaction occurs when an aqueous solution of a zinc salt is added. The sparingly soluble zinc di-n-propyl dithiocarbamate precipitates out of the solution.[8]
A diagram illustrating the general synthesis workflow is provided below.
Caption: Workflow for the synthesis of Zinc Di-n-propyl Dithiocarbamate (ZDPC).
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing zinc dialkyldithiocarbamates.[8][9]
Materials:
-
Di-n-propylamine (C₆H₁₅N)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Preparation of Sodium Di-n-propyl Dithiocarbamate: a. In the jacketed reactor, prepare a solution of sodium hydroxide by dissolving 4.0 g (0.1 mol) of NaOH in 100 mL of deionized water. b. Cool the solution to 10-15°C using a circulating chiller. c. Add 10.1 g (0.1 mol) of di-n-propylamine to the NaOH solution with moderate stirring. d. Slowly add 7.6 g (0.1 mol) of carbon disulfide dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 30°C. e. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution should become clear or slightly yellow.
-
Precipitation of Zinc Di-n-propyl Dithiocarbamate: a. In a separate beaker, prepare the zinc sulfate solution by dissolving 14.4 g (0.05 mol) of ZnSO₄·7H₂O in 100 mL of deionized water. b. Slowly add the zinc sulfate solution to the stirred sodium di-n-propyl dithiocarbamate solution at room temperature. c. A white, fine precipitate of ZDPC will form immediately. d. Continue stirring for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation and Purification: a. Isolate the precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with two 50 mL portions of deionized water to remove any unreacted salts (e.g., sodium sulfate). c. Transfer the washed product to a drying dish and dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Results and Data
The following table summarizes the expected properties and outcomes for the synthesis of ZDPC.
| Parameter | Expected Value | Notes |
| Yield | > 90% | Based on the limiting reagent (di-n-propylamine). |
| Appearance | White to off-white powder | A significant yellow color may indicate impurities. |
| Melting Point | ~148 - 152 °C | A broad melting range suggests impurities. |
| Solubility | Insoluble in water; Soluble in toluene, chloroform. | |
| IR Spectroscopy (cm⁻¹) | ~1500 (ν C-N), ~1000 (ν C-S) | Confirms dithiocarbamate structure. |
Application II: Synthesis of N-propyl-N'-phenyl-p-phenylenediamine (PPPD) as an Antiozonant
Principle and Rationale
p-Phenylenediamine (PPD) derivatives are highly effective antidegradants that protect rubber from the damaging effects of ozone and oxidation.[10][11] Ozone attacks the double bonds in rubber polymers, leading to chain scission and cracking. PPDs work by reacting with ozone at a much faster rate than the rubber itself, thus sacrificially protecting the polymer backbone.[10]
Causality of Component Selection:
-
4-Aminodiphenylamine (4-ADPA): This is a common precursor for N-alkyl-N'-phenyl-PPDs. It already contains the core phenyl-p-phenylenediamine structure.
-
Propanal (Propionaldehyde): This aldehyde provides the n-propyl group that will be attached to the second nitrogen atom. The choice of aldehyde or ketone determines the final alkyl substituent.
-
Reducing Agent (e.g., H₂/Catalyst): The reaction proceeds via an imine intermediate which must be reduced to the final secondary amine. Catalytic hydrogenation is a common and efficient industrial method.[12]
Reaction Mechanism: Reductive Amination
The synthesis of PPPD from 4-ADPA and propanal is a classic example of reductive amination .[12][13] This process involves two key stages occurring in one pot:
-
Imine Formation: The primary amine of 4-ADPA nucleophilically attacks the carbonyl carbon of propanal. Subsequent dehydration forms an N-propylidene-N'-phenyl-p-phenylenediamine (imine) intermediate.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a platinum or palladium catalyst).[14]
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Application Notes and Protocols: Laboratory Scale Synthesis of Propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylamine hydrochloride (CH₃CH₂CH₂NH₃⁺Cl⁻), also known as n-propylamine hydrochloride or propan-1-aminium chloride, is a crucial chemical intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its utility as a building block in the synthesis of a wide array of more complex organic molecules makes a thorough understanding of its laboratory-scale preparation essential for researchers and drug development professionals.[1][2] This document provides a detailed guide to the synthesis of propylamine hydrochloride, focusing on a common and reliable laboratory method: the reduction of propionitrile. We will delve into the chemical principles, provide a step-by-step protocol, and outline the necessary safety precautions and characterization techniques.
Chemical Principles and Method Selection
Several synthetic routes can be employed to produce propylamine, the precursor to propylamine hydrochloride. These include:
-
Reductive Amination of Propanal: This method involves the reaction of propanal with ammonia to form an imine, which is then reduced to propylamine.[3]
-
Gabriel Synthesis: This classic method utilizes potassium phthalimide to alkylate with a propyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[4][5][6][7][8]
-
Hofmann, Curtius, Schmidt, and Lossen Rearrangements: These are all examples of reactions that convert a carboxylic acid derivative (amide, acyl azide, or hydroxamic acid) into a primary amine with one fewer carbon atom.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
For the purposes of this guide, we will focus on the reduction of propionitrile followed by salt formation with hydrochloric acid. This method is often preferred in a laboratory setting due to the ready availability of the starting material, the relatively clean reaction, and the high yields achievable. The overall transformation is a two-step process:
-
Formation of Propylamine Hydrochloride: The resulting propylamine, a basic compound, is then reacted with hydrochloric acid in an acid-base neutralization reaction to form the stable and easily handled hydrochloride salt.
Causality Behind Experimental Choices
Materials and Equipment
Chemicals
| Chemical | Formula | CAS Number | Molar Mass ( g/mol ) | Key Hazards |
| Propionitrile | CH₃CH₂CN | 107-12-0 | 55.08 | Flammable, Toxic |
| Lithium Aluminum Hydride | LiAlH₄ | 16853-85-3 | 37.95 | Water-reactive, Corrosive |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Highly Flammable, Peroxide-former |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 36.46 | Corrosive |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 7757-82-6 | 142.04 | Hygroscopic |
| Distilled Water | H₂O | 7732-18-5 | 18.02 | N/A |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Part 1: Reduction of Propionitrile to Propylamine
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of the lithium aluminum hydride. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: In the flask, suspend 7.6 g (0.2 mol) of lithium aluminum hydride in 150 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice bath with gentle stirring.
-
Addition of Propionitrile: Dissolve 11.0 g (0.2 mol) of propionitrile in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propionitrile solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 2-4 hours using a heating mantle.
-
Quenching the Reaction: Cool the flask back down in an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Slowly and carefully add 8 mL of distilled water dropwise to quench the excess LiAlH₄. Then, add 8 mL of 15% aqueous sodium hydroxide solution, followed by 24 mL of distilled water.
-
Isolation of Propylamine: A granular white precipitate of aluminum salts will form. Remove the precipitate by vacuum filtration through a Büchner funnel and wash it with a small amount of diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine all the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude propylamine.
Part 2: Formation of Propylamine Hydrochloride
-
Dissolution: Dissolve the crude propylamine obtained in Part 1 in 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice bath.
-
Acidification: While stirring, bubble dry hydrogen chloride gas through the solution until the solution is acidic to moist pH paper. Alternatively, a solution of hydrogen chloride in anhydrous diethyl ether can be added dropwise until precipitation is complete.
-
Isolation of the Salt: A white precipitate of propylamine hydrochloride will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with a small amount of cold diethyl ether to remove any impurities.
-
Drying: Dry the propylamine hydrochloride in a vacuum desiccator to a constant weight.
Characterization of Propylamine Hydrochloride
The identity and purity of the synthesized propylamine hydrochloride should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 160-162 °C[2] |
| ¹H NMR (D₂O) | δ ~0.9 (t, 3H, CH₃), ~1.6 (sextet, 2H, CH₂), ~3.0 (t, 2H, CH₂N) |
| ¹³C NMR (D₂O) | δ ~10 (CH₃), ~22 (CH₂), ~42 (CH₂N) |
| IR (KBr) | ~2900-3100 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend), ~1470 cm⁻¹ (C-H bend) |
Safety Precautions and Waste Disposal
Safety
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and other protic solvents, releasing flammable hydrogen gas. It is also corrosive. Handle LiAlH₄ in a fume hood under an inert atmosphere and away from any sources of ignition.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only peroxide-free ether and work in a well-ventilated fume hood, away from open flames or sparks.
-
Propionitrile: This compound is flammable and toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment in a fume hood.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care, using appropriate PPE.
Waste Disposal
-
Quenched LiAlH₄: The neutralized aluminum salts can be disposed of as solid waste after ensuring the complete quenching of any residual hydride.
-
Organic Solvents: All organic solvents should be collected in a designated waste container for proper disposal according to institutional guidelines.
-
Aqueous Waste: The aqueous layers from the extraction can be neutralized and disposed of down the drain with copious amounts of water, provided local regulations permit.
References
-
Benchchem. Propylamine hydrochloride | 556-53-6. 3
-
Study.com. How can propylamine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction. 4
-
Wikipedia. Propylamine. 30
-
Brainly.in. Write chemical equation to prepare Propanamine from Propanol. 31
-
Brainly.in. prepare propylamine with the help of gabriel phthalimide synthesis. 5
-
ResearchGate. Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. 32
-
Alfa Chemistry. Hofmann Rearrangement. 9
-
Wikipedia. Curtius rearrangement. 10
-
Grokipedia. Lossen rearrangement. 11
-
Wikipedia. Lossen rearrangement. 12
-
Organic Chemistry Portal. Curtius Rearrangement. 13
-
Chemistry LibreTexts. Gabriel Synthesis. 6
-
Alfa Chemistry. Curtius Rearrangement. 14
-
Alfa Chemistry. Lossen Rearrangement. 15
-
Wikipedia. Hofmann rearrangement. 16
-
Chemistry Notes. Hofmann Rearrangement: Mechanism, application. 17
-
Chemist Wizards. Hoffmann Rearrangement. 18
-
Chemistry Steps. Curtius Rearrangement. 19
-
Google Patents. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride. 33
-
Master Organic Chemistry. The Gabriel Synthesis. 7
-
Wikipedia. Schmidt reaction. 20
-
N-Propylamine Hydrochloride CAS 556-53-6: Your Essential Pharmaceutical Intermediate. 1
-
Unacademy. What Is Lossen Rearrangement?
-
Wikipedia. Reductive amination. 34
-
YouTube. LOSSEN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM. 22
-
Tokyo Chemical Industry Co., Ltd. (APAC). Hofmann Rearrangement Reaction.
-
Master Organic Chemistry. Reductive Amination, and How It Works. 35
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. 23
-
Chemistry LibreTexts. Schmidt Reaction. 24
-
Quora. What is the mechanism of the Gabriel synthesis of amines? 8
-
Organic Chemistry Portal. Schmidt Reaction. 25
-
N-Propylamine Hydrochloride CAS 556-53-6: Your Essential Pharmaceutical Intermediate. 2
-
YouTube. Reductive Amination | Synthesis of Amines. 36
-
Wikipedia. Propionitrile. 29
-
BYJU'S. Schmidt Reaction for Carboxylic Acids. 26
-
StudySmarter. Schmidt Reaction: Mechanism & Application. 27
-
Filo. Demonstrate the preparation of 1-- propylamine from ethanol. 37
-
Brainly.in. How to prepare N-propylamine from N-propylchloride using a. Gabriel phthalimide synthesis b. Ammonolysis. 38
-
Google Patents. CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile. 39
-
Google Patents. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. 40
-
Taylor & Francis. Propylamine – Knowledge and References. 41
-
ChemicalBook. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6. 42
-
NIH. Propionitrile | CH3CH2CN | CID 7854 - PubChem. 43
-
NIH. Propylamine Hydroiodide | C3H10IN | CID 91972164 - PubChem. 44
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Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Propylamine
Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity during the synthesis of n-propylamine. Specifically, we will address the persistent issue of dipropylamine formation, providing in-depth troubleshooting, mechanistic explanations, and optimized protocols to enhance the yield and purity of your desired primary amine.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize n-propylamine, but my main impurity is dipropylamine. Why is this happening?
A1: This is a classic selectivity challenge in amine synthesis. The root cause lies in the fact that your product, n-propylamine (a primary amine), is often more nucleophilic than your starting nitrogen source (e.g., ammonia). Once the first propyl group is attached, the resulting primary amine can effectively compete with ammonia to react with your propylating agent (like a propyl halide or a propanal-derived imine), leading to the formation of the secondary amine, dipropylamine. This subsequent reaction is known as over-alkylation or dialkylation.[1][2]
The core issue is a competing reaction pathway, as illustrated below. Your goal is to favor the "Desired Pathway" while suppressing the "Undesired Pathway."
}
Q2: What are the main strategic approaches to prevent dipropylamine formation?
A2: There are three primary strategies to maximize the yield of the desired n-propylamine:
-
Manipulate Reaction Stoichiometry: By using a large molar excess of the nitrogen source (ammonia) relative to the propyl source (e.g., propanal or propyl bromide), you can statistically favor the reaction of the propylating agent with ammonia. This is a direct application of Le Chatelier's Principle, which states that the equilibrium will shift to counteract a change in reactant concentration.[3][4][5][6][7]
-
Control Reaction Conditions: Adjusting parameters like temperature, pressure, and the rate of addition can influence the kinetics of the competing reactions. For instance, slowly adding the propylating agent to the ammonia solution ensures its concentration remains low, minimizing the chance of it reacting with the newly formed n-propylamine.
-
Choose an Alternative Synthetic Route: Some synthetic methods are inherently designed to produce only primary amines, thereby avoiding the problem of over-alkylation altogether. Methods like the Gabriel Synthesis or the Staudinger Reduction are excellent for this purpose.[8][9][10][11]
Troubleshooting Guide by Synthesis Method
This section provides specific advice for the most common synthetic routes to n-propylamine.
Scenario 1: Reductive Amination of Propanal with Ammonia
Reductive amination is a versatile method but is prone to forming secondary and tertiary amines.[12][13][14][15] The key is to control the formation and subsequent reduction of the intermediate imines.
Problem: High levels (>10%) of dipropylamine are detected by GC-MS analysis.
}
Troubleshooting & Optimization Table
| Parameter | Recommendation | Rationale & Explanation |
| Ammonia Stoichiometry | Use a 10- to 20-fold molar excess of ammonia (or an ammonia source like ammonium chloride).[16][17] | A high concentration of ammonia increases the statistical probability that propanal will react with ammonia to form the primary imine, rather than with the n-propylamine product to form a secondary iminium ion.[18] This is the most critical factor for selectivity. |
| Reagent Addition | Add the propanal dropwise or via syringe pump to the ammonia solution over an extended period. | This maintains a low instantaneous concentration of the aldehyde. A high local concentration of propanal can lead to side reactions and will increase the likelihood of reacting with the n-propylamine product as its concentration builds. |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . | NaBH(OAc)₃ is less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion over the starting aldehyde.[19][20] This prevents premature reduction of your starting material. While effective, sodium cyanoborohydride (NaBH₃CN) can produce toxic cyanide byproducts and requires careful handling.[20] |
| Catalyst Choice | For catalytic hydrogenation (H₂), catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are common.[21] | The choice of catalyst and support can influence selectivity. Some heterogeneous catalysts may offer steric hindrance that disfavors the formation of the bulkier secondary amine. Catalyst screening may be necessary for process optimization.[12][13] |
| Temperature & Pressure | Maintain low to moderate temperatures (e.g., 0 °C to room temperature). | Lower temperatures can favor the desired kinetic product and reduce the rate of undesired side reactions. If using catalytic hydrogenation, pressure will be required, but optimizing for the lowest effective pressure can improve selectivity. |
Scenario 2: Alkylation of Ammonia with a Propyl Halide
This direct SN2 approach is conceptually simple but notoriously difficult to control, often resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[2][22]
Problem: The reaction produces a mixture of n-propylamine, dipropylamine, and tripropylamine.
Troubleshooting & Optimization Table
| Parameter | Recommendation | Rationale & Explanation |
| Ammonia Stoichiometry | Use a very large excess of ammonia , often as a saturated solution in an alcohol like ethanol. | As with reductive amination, a high concentration of the ammonia nucleophile is essential to outcompete the n-propylamine product for the propyl halide electrophile.[23] |
| Solvent | Use a polar solvent like ethanol to dissolve the ammonia. | The solvent choice can influence reaction rates. Some studies suggest that specific ionic liquids or the use of bases like cesium carbonate in DMF can suppress dialkylation.[20][24] |
| Leaving Group | Use propyl bromide or propyl iodide instead of propyl chloride. | The reactivity for SN2 reactions is R-I > R-Br > R-Cl.[20] Using a better leaving group allows the reaction to proceed under milder conditions (lower temperature, shorter time), which can help improve selectivity by minimizing the extent of subsequent alkylations. |
Senior Scientist Insight: Frankly, direct alkylation of ammonia is often a poor choice for the clean synthesis of a primary amine on a lab scale due to the inherent lack of selectivity. While viable for some industrial processes where product streams can be separated and recycled, it is generally advisable to use a more robust method if high purity is required.
Alternative Synthetic Routes for High-Purity n-Propylamine
When selectivity is paramount, it is often best to choose a synthetic strategy that intrinsically avoids the possibility of over-alkylation.
The Gabriel Synthesis
This is a classic and highly reliable method for preparing primary amines from primary alkyl halides.[8][25][26] It uses a phthalimide anion as a "protected" form of ammonia, which can only be alkylated once due to the steric hindrance and electronic properties of the phthalimide group.[1][25]
Workflow: Gabriel Synthesis of n-Propylamine
}
Key Advantages:
-
Excellent Selectivity: Exclusively produces the primary amine, as over-alkylation is not possible.[27]
-
Reliable: A well-established and trusted procedure in organic synthesis.[1]
Considerations:
-
Harsh Deprotection: The final hydrolysis step to release the amine can require harsh conditions (e.g., strong acid or base).[8][28] Using hydrazine (the Ing-Manske procedure) is often preferred but requires careful handling.[8]
The Staudinger Reduction
The Staudinger reaction provides a very mild and efficient way to convert an alkyl azide into a primary amine.[9][11][29] This two-step process is highly chemoselective.
Workflow: Staudinger Reduction for n-Propylamine
-
Azide Formation: An alkyl halide (1-bromopropane) is treated with sodium azide (NaN₃) in an SN2 reaction to form propyl azide.
-
Reduction: The propyl azide is then treated with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. This intermediate is subsequently hydrolyzed with water to yield the primary amine (n-propylamine) and triphenylphosphine oxide as a byproduct.[10][11]
Key Advantages:
-
Mild Conditions: The reduction step is very gentle and tolerates a wide variety of other functional groups in the molecule.[9][30]
-
High Yield: The reaction typically proceeds in near-quantitative yield with few side products.[29]
Considerations:
-
Azide Precursor: Requires the synthesis and handling of an organic azide, which can be potentially explosive and requires appropriate safety precautions.
-
Stoichiometric Byproduct: Produces a stoichiometric amount of phosphine oxide, which must be separated from the final product.
Final Recommendation
For researchers requiring high-purity n-propylamine free from secondary amine contamination, moving away from direct alkylation or reductive amination with ammonia is strongly recommended. The Gabriel Synthesis and Staudinger Reduction are superior methods that offer precise control and deliver a clean product by design, eliminating the troubleshooting associated with over-alkylation.
References
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Wikipedia. Gabriel synthesis. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
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Organic Chemistry Tutor. Staudinger Reaction. [Link]
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J&K Scientific LLC. (2025). Staudinger Reaction. [Link]
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Khan Academy. Gabriel phthalimide synthesis. [Link]
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BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
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Wikipedia. Staudinger reaction. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
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ScienceDirect. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. [Link]
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MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]
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ResearchGate. (2023). Continuous reductive amination to synthesize primary amines with high selectivity in flow. [Link]
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ResearchGate. (2025). Selective primary amination of alcohols, aldehydes and ketones with ammonia. [Link]
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YouTube. (2020). reductive amination & secondary amine synthesis. [Link]
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Wikipedia. Reductive amination. [Link]
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De Gruyter. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
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PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
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ResearchGate. Strategy for the controlled N,N‐dialkylation by sequential.... [Link]
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Wikipedia. Le Chatelier's principle. [Link]
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Chemistry LibreTexts. 6.6 Le Chatelier's Principle. [Link]
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Algor Cards. Le Chatelier's Principle and Chemical Equilibrium. [Link]
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ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
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Glen Research. Methods to Avoid Inactivation of Primary Amines. [Link]
- Google Patents. US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
-
Chemistry LibreTexts. (2022). 11.2: Le Chatelier's Principle. [Link]
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YouTube. (2018). What is Le Chatelier's Principle? - Real Chemistry. [Link]
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Filo. (2021). Which compound can react with ammonia to produce propylamine?. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.
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Wikipedia. Dipropylamine. [Link]
-
PubMed Central. Catalytic Organometallic Reactions of Ammonia. [Link]
-
Wyzant. (2020). HELP FAST - question on reductive amination. [Link]
-
Homework.Study.com. How can propyl amine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction.. [Link]
-
ChemBK. Di-n-propylamine - Preparation Method. [Link]
-
OpenStax. (2024). 24.6 Synthesis of Amines. [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
-
ResearchGate. Partitioning for three amines: n-propylamine, dipropylamine,.... [Link]
-
Ataman Kimya. DIPROPYLAMINE. [Link]
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Propylamine Purification: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for propylamine purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity propylamine for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address the specific issues you might encounter. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both technical accuracy and practical, field-proven insights.
Table of Contents
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Frequently Asked Questions (FAQs): Understanding Your Propylamine
-
What are the most common impurities in commercial propylamine?
-
How can I quickly assess the purity of my propylamine?
-
What are the key physical properties of propylamine relevant to its purification?
-
-
Troubleshooting Guide: Addressing Specific Impurities
-
Problem: My propylamine contains water. How do I dry it effectively?
-
Problem: My propylamine is contaminated with n-propanol and other amines. How can I remove them?
-
-
Experimental Protocols
-
Protocol 1: Drying of Propylamine using Solid Potassium Hydroxide (KOH)
-
Protocol 2: Fractional Distillation of Propylamine
-
Protocol 3: Purification by Distillation from Zinc Dust
-
-
References
Frequently Asked Questions (FAQs): Understanding Your Propylamine
Q: What are the most common impurities in commercial propylamine?
A: The impurity profile of propylamine is often linked to its synthesis route. Common manufacturing methods involve the amination of n-propanol or the hydrogenation of propionaldehyde.[1] Consequently, the most prevalent impurities you may encounter are:
-
Water: Propylamine is hygroscopic and readily absorbs moisture from the atmosphere.[2] Water can also be a byproduct of the synthesis reaction.
-
n-Propanol: Unreacted starting material from the amination synthesis route is a common contaminant.[1][3]
-
Di-n-propylamine and Tri-n-propylamine: These are common byproducts formed during the synthesis of the primary amine.[1][4]
-
Other Carbonyl Compounds: If synthesized from propionaldehyde, residual starting material or related byproducts may be present.
Q: How can I quickly assess the purity of my propylamine?
A: A quick assessment of purity can be performed using a few straightforward laboratory techniques:
-
Boiling Point Determination: Pure propylamine has a distinct boiling point. A broad boiling range during distillation is a strong indicator of impurities.
-
Gas Chromatography (GC): This is a highly effective method for quantifying the presence of volatile impurities like other amines and alcohols. An analytical standard of propylamine should be used for comparison.[5]
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in your sample.
Q: What are the key physical properties of propylamine relevant to its purification?
A: Understanding the physical properties of propylamine is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 48 °C (lit.)[6] | The relatively low boiling point makes it amenable to purification by distillation. |
| Density | 0.719 g/mL at 25 °C (lit.)[6] | Useful for calculations and for observing phase separations if applicable. |
| Water Solubility | Miscible[6] | Its miscibility with water means that simple phase separation cannot be used for drying. |
| pKa | 10.71[7] | Its basic nature dictates the choice of compatible drying agents (e.g., basic or neutral). |
| Flash Point | -35 °F (-37 °C)[6] | Propylamine is highly flammable, necessitating strict safety precautions during handling and distillation.[8][9] |
Troubleshooting Guide: Addressing Specific Impurities
Q: Problem: My propylamine contains water. How do I dry it effectively?
A: Water is a common impurity that can interfere with many reactions. Due to propylamine's basicity, acidic drying agents must be avoided.
Causality: Propylamine is a primary amine and will react with acidic drying agents like phosphorus pentoxide. It can also form complexes with others like calcium chloride.[8][10] Therefore, a basic or inert drying agent is required.
Solution: The most effective and commonly recommended method for drying primary amines is the use of solid potassium hydroxide (KOH).[6][8][10]
Workflow for Drying Propylamine:
Caption: A simple workflow for drying propylamine using potassium hydroxide.
For a detailed step-by-step procedure, refer to Protocol 1 .
Alternative Drying Agents:
| Drying Agent | Efficiency/Compatibility | Reference |
| Potassium Hydroxide (KOH) | High efficiency, rapid, and compatible. | [6][8][10] |
| Calcium Hydride (CaH2) | Effective, but may require refluxing for complete drying. | [6] |
| Molecular Sieves (3Å or 4Å) | Can be effective, but may require longer contact times. | [9] |
| Sodium Sulfate (Na2SO4) | Low efficiency for amines. Not recommended for achieving very dry solvent. | [10] |
| Calcium Chloride (CaCl2) | Not suitable as it can form complexes with amines. | [8][10] |
Q: Problem: My propylamine is contaminated with n-propanol and other amines. How can I remove them?
A: Fractional distillation is the most effective method for separating propylamine from impurities with different boiling points, such as n-propanol, di-n-propylamine, and tri-n-propylamine.
Causality: The separation is possible due to the differences in the boiling points of the components.
| Compound | Boiling Point |
| n-Propylamine | 48 °C |
| n-Propanol | 97 °C |
| Di-n-propylamine | 109 °C |
| Tri-n-propylamine | 156 °C |
A significant challenge is the formation of azeotropes, particularly between n-propanol and water, and potentially with the other amines.[1][3] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[11]
Solution: A careful fractional distillation using a column with a high number of theoretical plates is necessary.[12] For mixtures containing significant amounts of water and n-propanol, azeotropic distillation with a hydrocarbon like benzene or cyclohexane can be employed to first remove water and propanol.[1][3]
Workflow for Fractional Distillation:
Caption: A generalized workflow for the fractional distillation of propylamine.
For a detailed step-by-step procedure, refer to Protocol 2 .
Experimental Protocols
Protocol 1: Drying of Propylamine using Solid Potassium Hydroxide (KOH)
Objective: To remove water from propylamine.
Materials:
-
Propylamine (to be dried)
-
Solid potassium hydroxide (KOH) pellets or flakes
-
Anhydrous round-bottom flask with a stopper or drying tube
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Place the propylamine in a clean, dry round-bottom flask.
-
Add solid KOH pellets or flakes to the propylamine (approximately 10-20 g of KOH per 100 mL of propylamine).
-
Stopper the flask and swirl the mixture gently. For more efficient drying, the mixture can be stirred with a magnetic stirrer.
-
Allow the mixture to stand for at least 4-6 hours. For very wet propylamine, an overnight standing period is recommended.
-
Carefully decant or filter the dried propylamine into a clean, dry storage vessel. Ensure that no solid KOH is transferred.
-
The dried propylamine is now ready for use or can be further purified by distillation.
Self-Validation:
-
The absence of a separate water phase (if initially present) is a good initial indicator.
-
For quantitative validation, measure the water content using Karl Fischer titration.
Protocol 2: Fractional Distillation of Propylamine
Objective: To separate propylamine from impurities with different boiling points.
Materials:
-
Dried propylamine
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the dried propylamine and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Connect the fractionating column, distillation head with a thermometer, condenser, and receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.[12]
-
Begin a gentle flow of cooling water through the condenser.
-
If the propylamine is air-sensitive, flush the apparatus with an inert gas.
-
Gently heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. The distillation rate should be slow and steady (1-2 drops per second).
-
Discard any initial fraction that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature of approximately 48 °C. This is the purified propylamine.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.
-
Store the purified propylamine in a tightly sealed container under an inert atmosphere.
Self-Validation:
-
A stable boiling point during the collection of the main fraction indicates a pure substance.
-
The purity of the collected fraction can be confirmed by GC analysis.
Protocol 3: Purification by Distillation from Zinc Dust
Objective: To remove potential oxidative impurities and water.
Causality: While the primary role of zinc dust in some organic reactions is as a reducing agent,[13][14] in the context of amine distillation, it is often used to remove peroxides and other oxidative impurities that may have formed during storage. It can also help to prevent the formation of such impurities during heating.
Procedure:
-
Follow the setup for fractional distillation as described in Protocol 2 .
-
Before adding the propylamine, add a small amount of zinc dust (approximately 1-2 g per 100 mL of amine) to the distillation flask.
-
Add the dried propylamine and boiling chips or a stir bar.
-
Proceed with the fractional distillation as described in Protocol 2 , collecting the fraction at a constant temperature of ~48 °C.
-
The distillation can be performed under reduced pressure in a nitrogen atmosphere for enhanced purity.[1]
Self-Validation:
-
The purity of the distilled propylamine can be assessed by GC and its water content by Karl Fischer titration.
References
- Challis, A. A. L. (1954). U.S. Patent No. 2,691,624. Washington, DC: U.S.
-
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Zinc. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from [Link]
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Imperial Chemical Industries Limited. (1954). UNITED STATES PATENT OFFICE. Retrieved from [Link]
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Vishwakarma, S. K. (2021). Drying agents. ResearchGate. [Link]
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Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(4), 629–631. [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Purity Zinc Metals. (2025, January 16). Benefits of Zinc Dust. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Reductive amination with zinc powder in aqueous media. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
- BASF SE. (2012). Process for preparing tri-n-propylamine (tpa). (U.S.
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Horsley, L. H. (1952). AZEOTROPIC DATA- II. American Chemical Society. [Link]
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911Metallurgist. (2017, April 8). Zinc Dust Precipitation Tests. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]
-
MDPI. (2022). Exploration of Key Flavor Compounds in Five Grilled Salmonid Species by Integrating Volatile Profiling and Sensory Evaluation. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, March 26). Azeotrope. Retrieved from [Link]
-
Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS. Retrieved from [Link]
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Technical Support Center: Optimizing Propylamine Synthesis
Welcome to the technical support center for propylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic routes. This resource is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Reductive Amination of Propanal
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds.[1] For propylamine, this involves the reaction of propanal with an ammonia source to form an intermediate imine, which is then reduced to the final primary amine.[1][2] This method is favored in green chemistry for its efficiency and often one-pot nature.[1]
Core Mechanism: Imine Formation and Reduction
The reaction proceeds in two main stages:
-
Imine Formation: Propanal reacts with ammonia under weakly acidic conditions. The nucleophilic ammonia attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form propanimine.
-
Reduction: A reducing agent, added in the same pot or sequentially, selectively reduces the C=N double bond of the imine to yield propylamine.
Caption: Reductive amination workflow for propylamine synthesis.
Troubleshooting Guide & FAQs: Reductive Amination
Q1: My yield of propylamine is consistently low. What are the most likely causes?
A1: Low yields typically stem from three areas: incomplete imine formation, premature reduction of the starting aldehyde, or suboptimal reaction conditions.[3]
-
Incomplete Imine Formation: The formation of the imine from propanal and ammonia is an equilibrium process. To drive the reaction forward, water must be removed. This can be achieved by using a dehydrating agent like molecular sieves or through azeotropic distillation.[3]
-
Aldehyde Reduction: A common side reaction is the reduction of propanal to 1-propanol. This occurs if the reducing agent is too strong or not selective enough. Sodium borohydride (NaBH₄), for instance, can reduce both the aldehyde and the imine.[3][4]
-
pH Control: The reaction pH is critical. A weakly acidic environment (pH 4-5) is optimal for imine formation.[3] If the pH is too low, the ammonia will be protonated and become non-nucleophilic. If it is too high, the dehydration of the hemiaminal intermediate is inefficient.
Q2: I'm observing significant amounts of dipropylamine and tripropylamine. How can I improve selectivity for the primary amine?
A2: Over-alkylation is a frequent issue because the product, propylamine, can be more nucleophilic than ammonia and react with remaining propanal.[5]
-
Control Stoichiometry: Use a large excess of the ammonia source. This statistically favors the reaction of propanal with ammonia over the newly formed propylamine.
-
Ammonia Source: Using a salt like ammonium chloride or ammonium formate can help maintain a controlled concentration of free ammonia and the required pH.[6]
-
Catalyst Choice: Recent research has shown that specific iron or cobalt-based catalysts can offer high selectivity for primary amines by using aqueous ammonia and H₂ gas under pressure.[7][8]
Q3: How do I choose the right reducing agent?
A3: The key is to use a reagent that reduces the iminium ion faster than it reduces the carbonyl group of the aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination.[4] It is stable in mildly acidic conditions and is selective for the protonated imine (iminium ion) over the aldehyde.[3] Safety Note: NaBH₃CN can release toxic hydrogen cyanide gas if the pH becomes too acidic.[9][10] Handle with extreme care in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and often safer alternative to NaBH₃CN.[1][4] It is particularly effective and does not carry the risk of cyanide release. It is often the reagent of choice in modern applications.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reactants | Propanal, Ammonia Source | Use a significant excess of ammonia (e.g., >5 equivalents) to minimize over-alkylation.[5] |
| Reducing Agent | NaBH(OAc)₃ (STAB) or NaBH₃CN | STAB is preferred for safety and selectivity. NaBH₃CN is effective but requires strict pH control to avoid HCN release.[1][4] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), or THF | The choice depends on the specific protocol. MeOH is common but can form acetals with the aldehyde. |
| pH | 4 - 5 | Crucial for efficient imine formation. Often maintained by adding a small amount of acetic acid.[3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically run at cooler temperatures initially to control the exothermic reaction, then allowed to warm. |
| Monitoring | TLC, GC-MS | Track the disappearance of propanal and the appearance of propylamine. |
Section 2: Gabriel Synthesis for High-Purity Propylamine
The Gabriel synthesis is a robust, multi-step method that converts primary alkyl halides into primary amines, effectively avoiding the over-alkylation issues seen in other methods.[11][12] It utilizes phthalimide as a protected form of ammonia.[13]
Core Mechanism: Alkylation and Deprotection
-
Deprotonation & Alkylation: Phthalimide is deprotonated by a base (e.g., KOH) to form the nucleophilic phthalimide anion.[14] This anion then attacks a propyl halide (e.g., 1-bromopropane) via an Sₙ2 reaction to form N-propylphthalimide.[12]
-
Amine Liberation: The N-propylphthalimide is cleaved to release the primary amine. This is most commonly achieved by reacting it with hydrazine (the Ing-Manske procedure).[15][16]
Caption: Gabriel synthesis workflow for producing primary amines.
Troubleshooting Guide & FAQs: Gabriel Synthesis
Q1: The initial Sₙ2 reaction with the propyl halide is slow and gives a poor yield.
A1: The Sₙ2 reaction is the cornerstone of this step and its efficiency depends on several factors.
-
Substrate: Ensure you are using a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane). This method is not suitable for secondary halides due to competing elimination reactions.[12]
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.[15]
-
Leaving Group: Iodide is a better leaving group than bromide, which is better than chloride. Using 1-iodopropane may accelerate the reaction.
-
Temperature: Gently heating the reaction mixture can increase the rate, but excessive heat may promote side reactions.
Q2: The final deprotection step with hydrazine is messy and purification is difficult. Are there alternatives?
A2: While the Ing-Manske procedure using hydrazine is common, the resulting phthalhydrazide can sometimes complicate purification.[15][17]
-
Acidic Hydrolysis: Strong acidic hydrolysis (e.g., refluxing with aqueous HCl or HBr) can cleave the N-propylphthalimide.[13] However, this method is harsh and can give low yields if other acid-sensitive functional groups are present.[11]
-
Basic Hydrolysis: Saponification using a strong base like aqueous NaOH can also be used, but like acid hydrolysis, it can be slow and require harsh conditions.[17]
-
Modified Reagents: Some modern variations use sodium borohydride in an alcohol solvent for a much milder cleavage of the phthalimide intermediate.[18]
Section 3: Alternative Synthetic Routes
While reductive amination and Gabriel synthesis are workhorses, other methods may be suitable depending on the available starting materials and required scale.
Hofmann Rearrangement
This reaction converts a primary amide into a primary amine with one fewer carbon atom.[19] To synthesize propylamine, the starting material would be butyramide. The reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a strong base.[20][21]
-
Pros: Useful for shortening a carbon chain.
-
Cons: Requires a multi-step synthesis for the starting amide if not commercially available. The use of bromine and strong base requires careful handling.
Direct Amination of Propanol
This industrial method involves reacting 1-propanol with ammonia at high temperatures (130-250°C) and pressures over a heterogeneous catalyst, often containing nickel or copper.[22][23][24]
-
Pros: Uses readily available starting materials and produces water as the only byproduct.[25]
-
Cons: Requires specialized high-pressure equipment. Selectivity can be an issue, often producing a mixture of primary, secondary, and tertiary amines that must be separated.[23][24]
Section 4: General Purification and Safety
Q: What is the recommended method for purifying crude propylamine?
A: Fractional distillation is the most common and effective method for purifying propylamine from non-volatile impurities, unreacted starting materials, and higher-boiling side products like dipropylamine.[22][26] Given propylamine's low boiling point (48 °C), care must be taken to minimize losses. For removing specific impurities, techniques like solid-phase extraction (SPE) can be employed.[27]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of propylamine and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the propylamine molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group.
Q: What are the primary safety concerns with these syntheses?
A:
-
Propylamine: It is a flammable and corrosive liquid.[22] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanoborohydride: Highly toxic. Contact with acid releases poisonous hydrogen cyanide gas.[28][29][30] Use only in a well-ventilated fume hood and have a quench solution (e.g., bleach) ready for any spills.
-
Hydrazine: Extremely toxic and a suspected carcinogen.[16][17] Handle with extreme caution and appropriate engineering controls.
-
High-Pressure Reactions: Direct amination of alcohols requires certified equipment and proper safety protocols for high-pressure gas handling.
References
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Retrieved from [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Retrieved from [Link]
-
Material Safety Data Sheet - Sodium Cyanoborohydride. oxfordlabchem.com. Retrieved from [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Sodium Cyanoborohydride SOP. University of Rochester. Retrieved from [Link]
-
Question about reductive amination reaction procedure. Reddit. Retrieved from [Link]
-
Sodium cyanoborohydride - Safety Data Sheet. carlroth.com. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Gabriel synthesis. Grokipedia. Retrieved from [Link]
-
Synthesis of isopropylamine from direct amination of 2-propanol. ResearchGate. Retrieved from [Link]
-
Reductive amination. Wikipedia. Retrieved from [Link]
-
Hofmann rearrangement. Wikipedia. Retrieved from [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. Retrieved from [Link]
- Process for the purification of N,N-dimethylamino-propyl amine.Google Patents.
-
Hofmann rearrangement. EPFL Graph Search. Retrieved from [Link]
-
Gabriel Synthesis Explained. Pearson. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]
-
Reductive Amination. Chemistry Steps. Retrieved from [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
Propanol Amination over Supported Nickel Catalysts. eScholarship. Retrieved from [Link]
-
Please help me, how can I convert : Propionaldehyde into n- propylamine. askIITians. Retrieved from [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Retrieved from [Link]
-
Hofmann rearrangement mechanism. YouTube. Retrieved from [Link]
-
Hofmann Rearrangement: Mechanism, application. Chemistry Notes. Retrieved from [Link]
-
Hoffmann Rearrangement. Chemist Wizards. Retrieved from [Link]
-
Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. ResearchGate. Retrieved from [Link]
-
Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]
-
What's wrong with my reductive amination? Reddit. Retrieved from [Link]
- Process for forming amine by direct amination reaction.Google Patents.
-
Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved from [Link]
- Process for preparing tri-n-propylamine (tpa).Google Patents.
- Preparation method of 3-ethoxy propylamine.Google Patents.
-
Reductive Amination. YouTube. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions with Propylamine
Welcome to the technical support center for handling propylamine-related exothermic reactions. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but highly reactive chemical. The following information is structured in a question-and-answer format to directly address potential issues and provide field-proven insights for ensuring laboratory safety and experimental success.
Section 1: Understanding the Hazard - Propylamine Exothermicity FAQs
Q1: Why are reactions involving propylamine often highly exothermic?
Propylamine is a primary aliphatic amine and a medium-strong base with a pKa of 10.71.[1] Its reactivity stems from the lone pair of electrons on the nitrogen atom, which readily participates in several types of energy-releasing reactions:
-
Neutralization Reactions: As a base, propylamine reacts violently and exothermically with acids.[2][3] This is a classic acid-base neutralization that generates a significant amount of heat.
-
Nucleophilic Attack: The nucleophilic nitrogen can react vigorously with electrophiles such as organic anhydrides, isocyanates, and aldehydes.[3]
-
Oxidation: Propylamine can be oxidized, and it reacts violently with strong oxidizing agents, posing a significant fire and explosion hazard.[2][3]
The combination of its high volatility, low flash point (-30°C / -22°F), and high heat of combustion (-2365.3 kJ/mol) means that even a small loss of control can lead to a dangerous thermal runaway.[1][3]
Q2: Which substances are most hazardous to mix with propylamine?
Extreme caution is required when mixing propylamine with the following, as these combinations can lead to violent reactions, explosions, or the release of toxic gases:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The reaction is rapid and highly exothermic.[2]
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches). These can cause ignition and explosion.[3][4]
-
Halogenated Hydrocarbons: Can lead to violent reactions.[2]
-
Mercury: Reacts violently, creating a fire and explosion hazard.[2][3]
-
Acid Anhydrides and Acid Chlorides: Vigorous, exothermic acylation reactions.[4]
A summary of key hazard data is provided in the table below.
Table 1: Propylamine Hazard and Incompatibility Data
| Property | Value | Source(s) |
|---|---|---|
| Formula | C₃H₉N | [5] |
| Molecular Weight | 59.11 g/mol | [6] |
| Appearance | Colorless, volatile liquid with an ammonia-like odor | [2][6] |
| Boiling Point | 47 to 51 °C (116 to 124 °F) | [1] |
| Flash Point | -30 °C (-22 °F) | [1] |
| Explosive Limits | 2.0% - 10.4% by volume in air | [7] |
| Autoignition Temp. | 318 °C (604 °F) | [7] |
| Key Incompatibilities | Strong acids, oxidizers, mercury, acid anhydrides, halogenated hydrocarbons, copper and its alloys.[2][3][4] |
Section 2: Pre-Reaction Planning & Risk Assessment
Q3: What is the first step I should take before running a reaction with propylamine for the first time?
The first and most critical step is a thorough thermal hazard assessment . Never assume a reaction is safe, especially when scaling up. Before proceeding, you must understand the potential thermal output. This is best accomplished using Reaction Calorimetry .[8][9] A simple screening can provide crucial data on the heat of reaction (ΔH), allowing you to engineer appropriate safety controls.[10]
The workflow below outlines the essential decision-making process.
Caption: Risk assessment workflow for propylamine reactions.
Q4: How do I interpret calorimetry data to assess the risk of my reaction?
Reaction calorimetry measures the heat flow during your experiment.[9] The key parameters to evaluate are:
-
Heat of Reaction (ΔH): The total energy released per mole of limiting reagent. A highly negative value indicates a significant exotherm.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all the reaction's heat were absorbed by the reaction mass without any cooling. This is a critical indicator of runaway potential. A high ΔT_ad (e.g., >50-100 °C, depending on the process) is a major red flag.
Table 2: Interpreting Reaction Calorimetry Data
| Parameter | Low Risk | Medium Risk | High Risk (Requires Redesign) |
|---|---|---|---|
| ΔH (kJ/mol) | -10 to -50 | -50 to -200 | > -200 |
| ΔT_ad (°C) | < 20°C | 20°C to 75°C | > 75°C |
| Heat Release Rate | Slow, easily managed by standard lab cooling | Rapid, but controllable with robust cooling and slow addition | Near-instantaneous, potential for thermal runaway |
Section 3: Troubleshooting - Managing Temperature Spikes & Runaways
Q5: My reaction temperature is rising unexpectedly. What should I do?
Immediate and calm action is required. Your response depends on the rate of temperature increase.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This is the primary source of heat generation.
-
Enhance Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is operating at maximum capacity. Add more ice or lower the setpoint if possible.
-
Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
Prepare for Quench: If the temperature continues to rise despite these actions, a runaway is possible. Prepare your pre-determined quenching agent.
Q6: The temperature is rising uncontrollably. How do I execute an emergency quench?
An uncontrolled temperature rise constitutes a thermal runaway . The primary goal is to stop the reaction and absorb the generated heat as quickly and safely as possible. Follow your pre-planned emergency procedure.
Caption: Emergency response workflow for a thermal runaway.
A generic emergency quenching procedure is detailed in Section 5. Crucially, this plan must be established before you start the experiment.
Section 4: Post-Reaction Handling & Emergency Procedures
Q7: How should I handle a chemical spill of propylamine?
Propylamine is flammable, corrosive, and its vapors are heavier than air, meaning they can travel to an ignition source.[2][6] Follow these steps for a minor spill that you are trained and equipped to handle:
-
Alert & Evacuate: Immediately alert personnel in the area.[11]
-
Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces.[12][13] Use only non-sparking tools.[7][14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Wear PPE: Don appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves, and a lab coat.[2][13]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[12][13] Do not use combustible materials like paper towels or sawdust.[15]
-
Collect & Dispose: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[13][16]
-
Decontaminate: Wash the spill area with soap and water once the material is removed.[16]
For large spills, or if you feel unsafe, evacuate the area immediately and call your institution's emergency response team.[11][17]
Section 5: Experimental Protocols & Methodologies
Protocol 1: Reaction Calorimetry Screening for Thermal Hazard Assessment
This protocol provides a basic method for estimating the heat of reaction using a simple lab setup.
Objective: To determine the approximate heat of reaction (ΔH) and adiabatic temperature rise (ΔT_ad) for a reaction involving propylamine.
Materials:
-
Dewar flask or insulated reaction vessel (calorimeter)
-
Magnetic stirrer and stir bar
-
Digital thermometer with 0.1°C resolution
-
Addition funnel or syringe pump
-
Propylamine and other reactants
Procedure:
-
Calorimeter Setup: Place a known mass of your reaction solvent and propylamine into the insulated vessel. Begin stirring and allow the system to reach thermal equilibrium.
-
Record Initial Temperature (T_initial): Once the temperature is stable, record it.
-
Controlled Addition: Slowly add a known, stoichiometrically limiting amount of the second reactant (e.g., the acid) at a constant rate. Monitor the temperature closely throughout the addition.
-
Record Final Temperature (T_final): After the addition is complete and the reaction has finished, record the highest temperature reached.
-
Calculations:
-
Calculate the temperature change: ΔT = T_final - T_initial .
-
Calculate the heat absorbed by the system (q_sys): q_sys = m_total × C_p × ΔT , where m_total is the total mass of the reaction mixture and C_p is the specific heat capacity of the mixture (often approximated by the solvent's C_p).[9]
-
The heat of the reaction (q_rxn) is the inverse: q_rxn = -q_sys .
-
Calculate the moles of the limiting reagent (n).
-
Calculate the molar enthalpy of reaction: ΔH = q_rxn / n .
-
Estimate the adiabatic temperature rise: ΔT_ad = (-ΔH × n) / (m_total × C_p) .
-
Disclaimer: This is a screening method. For regulated processes or large-scale work, professional reaction calorimetry (e.g., RC1e) is required for accurate data.
Protocol 2: General-Purpose Emergency Quenching Procedure
This procedure should be adapted for your specific reaction and rehearsed.
Objective: To safely terminate a runaway reaction involving propylamine.
Pre-Reaction Setup:
-
Identify a suitable quenching agent. For an acid-base reaction, a large volume of a non-reactive solvent (e.g., toluene, heptane) can serve as a heat sink. For other reaction types, a mild proton source like isopropanol or a buffered aqueous solution might be appropriate.
-
Place the quenching agent in a separate, appropriately sized flask with a wide opening, ready for immediate use. Keep it near the reaction but out of the immediate spill zone.
Emergency Quench Steps:
-
Confirm Runaway: Verify that the temperature is rising uncontrollably and initial cooling measures have failed.
-
Alert and Don PPE: Announce the emergency. Ensure you are wearing maximum PPE, including a face shield and heavy-duty gloves.
-
Execute Quench: From a safe position (e.g., behind the fume hood sash), carefully but quickly pour the reaction mixture into the quenching agent with vigorous stirring. NEVER add the quenching agent to the hot reactor , as this can cause violent boiling and splashing. The goal is to rapidly dilute and cool the reacting mass in a large thermal sink.
-
Retreat and Monitor: Once the addition is complete, retreat to a safe distance and monitor the temperature of the quench pot. It should begin to fall rapidly. Do not return to the area until the temperature is stable and well below the boiling point of the solvent.[18]
Section 6: References
-
International Chemical Safety Cards. (1993). n-PROPYLAMINE ICSC: 0941. Retrieved from
-
LookChem. (n.d.). Propylamine 107-10-8 wiki. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). PROPYLAMINE - CAMEO Chemicals. Retrieved from
-
Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Propylamine. Retrieved from
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Propylamine. Retrieved from
-
Loba Chemie. (2024). n-PROPYLAMINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Propylamine Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from
-
Solubility of Things. (n.d.). n-Propylamine. Retrieved from
-
Wikipedia. (n.d.). Propylamine. Retrieved from
-
National Institute of Standards and Technology. (n.d.). Propylamine. NIST Chemistry WebBook. Retrieved from
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from
-
Purdue University. (n.d.). Calorimetry. Retrieved from
-
Doc Brown's Chemistry. (n.d.). Amines and their reactions. Retrieved from
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from
-
University of California, Santa Barbara. (n.d.). CALORIMETRY – EXPERIMENT B. Retrieved from
-
Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from
-
Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from
-
Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry. Retrieved from
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Propylamine Reaction Workup & Purification: A Technical Support Center
Welcome to the technical support center for handling propylamine workups and purifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup and purification of reaction mixtures containing propylamine.
Issue 1: Low recovery of propylamine after aqueous workup.
-
Question: I've performed an aqueous workup, but my yield of propylamine is significantly lower than expected. What could be the cause?
-
Answer: This is a frequent issue stemming from the high water solubility of propylamine.[1][2][3] Propylamine is miscible with water, meaning it can readily partition into the aqueous layer during extraction, especially if the pH is not carefully controlled.[2][3] As a weak base (pKa of the conjugate acid is around 10.71), it can be protonated in neutral or acidic aqueous solutions, forming the highly water-soluble propan-1-aminium salt.[2]
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 12) by adding a strong base like sodium hydroxide or potassium hydroxide. This deprotonates the aminium salt, converting it back to the free amine, which is less soluble in water.
-
Salting Out: Saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate before extraction. This decreases the solubility of propylamine in the aqueous phase, driving it into the organic layer. Potassium carbonate is particularly effective as it also acts as a drying agent and helps to maintain basic conditions.[4]
-
Choice of Extraction Solvent: Use a solvent that has low miscibility with water but is a good solvent for propylamine. Diethyl ether or dichloromethane are common choices. Perform multiple extractions with smaller volumes of solvent for greater efficiency.
-
Issue 2: The isolated propylamine is wet, even after using a drying agent.
-
Question: I've dried my organic extract containing propylamine with what I thought was a suitable drying agent, but my product is still wet. Why is this happening?
-
Answer: The choice of drying agent is critical when working with amines. Some common drying agents are incompatible with basic compounds like propylamine. For instance, calcium chloride can form complexes with amines and should be avoided. Acidic drying agents are also unsuitable.
Recommended Drying Agents for Propylamine:
-
Solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): These are excellent choices for drying amines as they are basic and highly efficient at removing water.[4][5][6]
-
Anhydrous Potassium Carbonate (K₂CO₃): A good, milder alternative to hydroxides. It has a moderate capacity and efficiency.[4]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are generally acceptable neutral drying agents. However, for very dry propylamine, KOH or NaOH are superior.
-
Calcium Oxide (CaO): A suitable basic drying agent for amines.[4]
Pro-Tip: For rigorously dry propylamine, initial drying with potassium carbonate followed by distillation from solid potassium hydroxide or sodium hydroxide under an inert atmosphere is a reliable method.
-
Issue 3: Difficulty in purifying propylamine by distillation.
-
Question: I'm trying to purify propylamine by distillation, but I'm getting a constant boiling mixture or poor separation. What's the problem?
-
Answer: Propylamine has a low boiling point (around 47-51 °C), which can make distillation challenging due to potential losses of this volatile compound.[2][7] While propylamine does not form an azeotrope with water, other components in your reaction mixture, such as solvents or byproducts, might.[8]
Purification Strategy:
-
Fractional Distillation: For separating propylamine from impurities with close boiling points, a fractional distillation column is necessary.
-
Distillation from a Drying Agent: To obtain anhydrous propylamine, it can be distilled from a suitable drying agent like zinc dust (under reduced pressure and nitrogen atmosphere) or solid KOH.[9]
-
Vacuum Distillation: For higher boiling impurities, vacuum distillation can be employed to lower the boiling point of propylamine and prevent thermal decomposition of sensitive compounds.[10]
-
Issue 4: The propylamine has a yellow or brown discoloration.
-
Question: My propylamine has a distinct off-color. Is it still usable, and can it be purified?
-
Answer: The discoloration is likely due to oxidation or the presence of impurities. Amines, in general, can be susceptible to air oxidation over time.[11]
Purification of Discolored Propylamine:
-
Distillation: The most effective method to remove non-volatile colored impurities is distillation, as described in the previous point.[9]
-
Treatment with Activated Carbon: Minor color impurities can sometimes be removed by stirring the propylamine with a small amount of activated carbon, followed by filtration and distillation.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual propylamine from my reaction product?
A1: To remove propylamine, which is a basic compound, an acidic wash during the workup is highly effective.[12] By washing the organic layer containing your product and the residual propylamine with a dilute aqueous acid solution (e.g., 1M HCl), the propylamine will be protonated to its water-soluble ammonium salt and will partition into the aqueous layer.[12] This aqueous layer can then be separated and discarded. Ensure your desired product is stable to acidic conditions before performing this step.
Q2: What is the best way to handle the strong, unpleasant odor of propylamine?
A2: Propylamine has a strong, ammonia-like odor.[1][7] Always handle propylamine in a well-ventilated fume hood. To neutralize residual odors on glassware, rinse with a dilute acid solution (like dilute HCl or acetic acid) which will convert the volatile amine to a non-volatile salt.
Q3: Can I purify propylamine by recrystallization?
A3: As propylamine is a liquid at room temperature, it cannot be purified by recrystallization in its free base form.[2][7] However, a common and effective purification strategy for amines is to convert them into a crystalline salt (e.g., hydrochloride or oxalate salt), recrystallize the salt, and then liberate the free amine by treatment with a strong base.[13][14] This method is particularly useful for removing impurities that are difficult to separate by distillation.
Q4: My reaction is sensitive to water. How can I ensure my propylamine is sufficiently dry?
A4: For reactions requiring anhydrous conditions, commercially available propylamine should be freshly distilled from a potent drying agent. A common procedure involves refluxing over and then distilling from solid potassium hydroxide (KOH) or sodium metal (with extreme caution).[5][6] Storing the freshly distilled propylamine over molecular sieves can help maintain its dryness.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Reaction Mixture Containing Propylamine
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., ethanol, THF), remove it under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 20 mL per 100 mL of organic phase) to remove the propylamine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the product.
Protocol 2: Purification of Propylamine by Distillation
-
Set up a fractional distillation apparatus in a fume hood.
-
Charge the distillation flask with the crude propylamine and a few boiling chips. For drying, add a suitable drying agent like crushed potassium hydroxide.
-
Heat the flask gently using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at the boiling point of propylamine (47-51 °C).[2][7]
-
Store the purified propylamine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Data Presentation
Table 1: Physical Properties of n-Propylamine
| Property | Value | Reference |
| Molecular Formula | C₃H₉N | [2] |
| Molar Mass | 59.11 g/mol | [1] |
| Boiling Point | 47-51 °C | [2] |
| Density | 0.719 g/mL | [2] |
| Solubility in Water | Miscible | [2] |
| pKa of Conjugate Acid | 10.71 | [2] |
Table 2: Compatibility of Common Drying Agents with Propylamine
| Drying Agent | Compatibility | Rationale | Reference |
| Sodium Sulfate (Na₂SO₄) | Good | Neutral, suitable for initial drying. | |
| Magnesium Sulfate (MgSO₄) | Good | Neutral, faster and more efficient than Na₂SO₄. | |
| Potassium Carbonate (K₂CO₃) | Excellent | Basic, good for initial drying and salting out. | [4] |
| Potassium Hydroxide (KOH) | Excellent | Strongly basic, very efficient for final drying. | [4][5] |
| Calcium Chloride (CaCl₂) | Poor | Forms complexes with amines. | |
| Phosphorus Pentoxide (P₄O₁₀) | Poor | Acidic, will react with propylamine. |
Visualizations
Diagram 1: General Workup Workflow for Removing Propylamine```dot
Caption: Fractional distillation for propylamine purification.
References
-
Propylamine | C3H9N | CID 7852 - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Propylamine - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Propylamine - Grokipedia. (n.d.). Retrieved January 3, 2026, from [Link]
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Propylamine 107-10-8 wiki. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]
-
Drying agents and their compatibilities. (n.d.). Hive Stimulants. Retrieved January 3, 2026, from [Link]
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
- Process for the purification of N,N-dimethylamino-propyl amine. (n.d.). Google Patents.
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
-
Using drying agents. (n.d.). University of Colorado Boulder. Retrieved January 3, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 3, 2026, from [Link]
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AZEOTROPIC DATA- II. (n.d.). Retrieved January 3, 2026, from [Link]
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One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.). Retrieved January 3, 2026, from [Link]
- Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents.
- Azeotropic distillation of propyl amines. (n.d.). Google Patents.
-
Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved January 3, 2026, from [Link]
-
Isolation (Recovery) - University of Alberta. (n.d.). Retrieved January 3, 2026, from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 3, 2026, from [Link]
- Method of separating primary amines from tertiary amines by azeotropic distillation. (n.d.). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine - Wikipedia [en.wikipedia.org]
- 3. CAS 107-10-8: Propylamine | CymitQuimica [cymitquimica.com]
- 4. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
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- 13. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Propylamine Reactions: A Technical Support Center for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for propylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and modification of molecules containing the propylamine moiety. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you with the knowledge to optimize your reaction conditions, minimize side product formation, and achieve higher yields of your desired compounds.
Section 1: Acylation of Propylamine
Acylation is a fundamental transformation for introducing an acyl group onto the nitrogen atom of propylamine, typically forming a stable amide bond. While generally a high-yielding and straightforward reaction, several common issues can arise.
FAQ 1: My acylation of propylamine with an acid chloride/anhydride is giving a low yield. What are the likely causes and how can I improve it?
Answer:
A low yield in the acylation of propylamine is often not due to complex side reactions but rather to the stoichiometry and reaction setup. The primary "side product" is the unreactive ammonium salt of your starting material.
Troubleshooting Guide:
-
Adjust Stoichiometry: The most straightforward solution is to use at least two equivalents of propylamine for every one equivalent of the acylating agent. One equivalent will react to form the amide, while the second acts as a base to neutralize the acid byproduct.[2]
-
Use an Alternative Base: To conserve your propylamine, especially if it is a valuable or complex derivative, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine can be added as an acid scavenger.[2][3] These bases are typically stronger than propylamine and will preferentially neutralize the acid byproduct without competing in the acylation reaction.
-
Optimize Reaction Conditions:
-
Temperature: Acylations with acid chlorides are often rapid at room temperature or even 0 °C.[3] Using excessively high temperatures is generally unnecessary and can lead to decomposition.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure your solvent is anhydrous, as water can hydrolyze the acylating agent.
-
Experimental Protocol: N-acylation of Propylamine with Acetic Anhydride
-
In a round-bottom flask, dissolve propylamine (2.0 eq.) in anhydrous dichloromethane (DCM).
-
If using an external base, add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-propylacetamide.
-
Purify the product by column chromatography or recrystallization if necessary.
Data Summary: Effect of Base on Acylation Yield
| Acylating Agent | Amine:Acylating Agent Ratio | Base | Typical Yield of N-propylamide | Reference |
| Acetyl Chloride | 2:1 | None (propylamine as base) | >90% | [4] |
| Acetic Anhydride | 1:1 | Triethylamine (1.1 eq.) | >90% | [4] |
| Acetic Anhydride | 1:1 | None | ~50% | [2] |
Logical Workflow for Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low-yielding propylamine acylation reactions.
Section 2: Alkylation of Propylamine
N-alkylation of propylamine is a common method to synthesize secondary and tertiary amines. However, controlling the degree of alkylation is a significant challenge.
FAQ 2: I am trying to perform a mono-alkylation of propylamine with an alkyl halide, but I am getting significant amounts of the di-alkylated product (di-n-propylamine derivative). How can I prevent this over-alkylation?
Answer:
Over-alkylation is a classic problem in the direct alkylation of primary amines.[5] This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.[6]
Causality: The electron-donating nature of the first alkyl group added to the nitrogen increases the electron density on the nitrogen atom, making the resulting secondary amine a better nucleophile than the starting propylamine. This leads to a competitive reaction where the secondary amine reacts with the alkyl halide, sometimes even faster than the primary amine, resulting in the formation of a tertiary amine and even a quaternary ammonium salt.
Troubleshooting Guide:
-
Use a Large Excess of Propylamine: By using a large excess (5-10 fold) of propylamine, you can statistically favor the reaction of the alkyl halide with the more abundant primary amine, thus minimizing the formation of the di-alkylated product. This is most practical when propylamine is an inexpensive and readily available reagent.
-
Employ Reductive Amination: This is often the most effective method to achieve selective mono-alkylation.[7][8] The reaction proceeds in two steps: first, the formation of an imine between propylamine and an aldehyde or ketone, followed by the reduction of the imine to the secondary amine.[9] Over-alkylation is avoided because the resulting secondary amine is generally less reactive towards the aldehyde/ketone under the reaction conditions.
-
Utilize Specialized Base Systems: The choice of base can significantly influence the selectivity of the alkylation. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to promote selective mono-N-alkylation of primary amines with alkyl halides.[7][10][11] The "cesium effect" is attributed to the base's ability to selectively deprotonate the primary amine in the presence of the secondary amine product, as well as its solubility profile in polar aprotic solvents like DMF.[11]
-
Use Protecting Groups: An alternative, albeit longer, route involves protecting the propylamine with a group like tert-butyloxycarbonyl (Boc), performing the alkylation on the protected amine, and then deprotecting to yield the mono-alkylated product.
Experimental Protocol: Selective Mono-alkylation via Reductive Amination
-
In a round-bottom flask, dissolve propylamine (1.0 eq.) and the desired aldehyde (e.g., propanal, 1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the reaction mixture.[9][12]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary: Comparison of Methods for Selective Mono-Alkylation of Primary Amines
| Method | Alkylating Agent | Key Reagents | Selectivity (Mono:Di) | Typical Yield | Reference |
| Direct Alkylation (Excess Amine) | Alkyl Halide | 5-10 eq. Primary Amine | Varies, can be improved | Moderate | [6] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN | High to Excellent | 80-95% | [9][13] |
| Cesium Base Method | Alkyl Halide | Cs₂CO₃ or CsOH in DMF | >10:1 | 85-98% | [7][10] |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Excellent (only primary amine) | 70-90% | [2][14] |
Logical Pathway for Preventing Over-Alkylation
Caption: Decision-making workflow for achieving selective mono-alkylation of propylamine.
Section 3: Oxidation of Propylamine
The oxidation of propylamine can lead to a variety of products, and controlling the selectivity is the primary challenge for researchers.
FAQ 3: I am attempting to oxidize propylamine, but I am getting a mixture of products, including propionaldehyde and propionitrile. How can I selectively synthesize one over the other?
Answer:
The oxidation of propylamine can indeed yield different products depending on the oxidant and reaction conditions. The primary oxidation products are typically propionaldehyde and propionitrile, formed through oxidative dehydrogenation.[13]
Causality: The initial oxidation of propylamine often forms an imine intermediate. This imine can either be hydrolyzed to propionaldehyde or undergo further oxidation to form propionitrile. The reaction pathway that is favored depends heavily on the catalyst system and the presence or absence of water.
Troubleshooting Guide for Selectivity:
-
For Propionaldehyde Synthesis:
-
Mild Oxidizing Agents: Use mild oxidizing agents that are less likely to promote the over-oxidation to the nitrile.
-
Hydrolytic Conditions: Ensure the presence of water in the reaction mixture to facilitate the hydrolysis of the intermediate imine to the aldehyde.
-
-
For Propionitrile Synthesis:
-
Stronger Oxidizing Agents/Catalysts: Employ catalyst systems known to favor the formation of nitriles. For example, gold catalysts with chemisorbed atomic oxygen have been shown to produce both propionaldehyde and propionitrile, with the ratio depending on the specific conditions.[13]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions will disfavor the hydrolysis of the imine intermediate, thereby promoting its further oxidation to the nitrile.
-
Experimental Protocol: Selective Oxidation to Propionitrile (Conceptual)
Note: The selective synthesis of propionitrile from propylamine via direct oxidation is a complex process often requiring specialized catalysts. The following is a conceptual protocol based on general principles.
-
Set up a reaction vessel with a suitable heterogeneous catalyst (e.g., a supported metal oxide catalyst).
-
Ensure the system is under an inert, anhydrous atmosphere (e.g., dry nitrogen or argon).
-
Introduce a solution of propylamine in an anhydrous aprotic solvent.
-
Introduce the oxidizing agent (e.g., a controlled stream of oxygen or another suitable oxidant) at a controlled temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or GC-MS to track the formation of propionitrile and the disappearance of propylamine and any aldehyde intermediate.
-
Upon completion, cool the reaction, filter off the catalyst, and purify the propionitrile by distillation.
Data Summary: Factors Influencing Propylamine Oxidation Products
| Oxidant/Catalyst System | Key Condition | Major Product(s) | Reference |
| Gold (Au) with atomic oxygen | Varies | Propionaldehyde and/or Propionitrile | [13] |
| Mild Oxidant with H₂O | Aqueous/Hydrolytic | Propionaldehyde | General Principle |
| Stronger Oxidant, Anhydrous | Anhydrous | Propionitrile | General Principle |
Reaction Pathway Diagram: Oxidation of Propylamine
Caption: Simplified reaction pathways in the oxidation of propylamine.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. orgosolver.com [orgosolver.com]
- 3. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Mono-propylamine
Welcome to the technical support center for mono-propylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing high-purity mono-propylamine. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and streamline your purification processes.
Introduction to Mono-propylamine Synthesis
Mono-propylamine, a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, can be synthesized through various routes. The choice of method often depends on the available starting materials, desired scale, and equipment. Common industrial methods include the reaction of propanol with ammonia over a catalyst at high temperature and pressure, or the reaction of propionaldehyde with ammonia and hydrogen.
This guide will focus on troubleshooting common issues encountered during these synthetic procedures to enhance the yield and purity of the target mono-propylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My mono-propylamine yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup. Let's break down the potential issues based on the synthetic route.
For Reductive Amination of Propanal:
Reductive amination is a powerful method to form amines from carbonyl compounds.[1][2] However, optimizing conditions is key to achieving high yields of the primary amine.
-
Causality: The reaction proceeds via an intermediate imine, which is then reduced.[1] Low yields can result from an unfavorable equilibrium in imine formation, inefficient reduction, or competing side reactions.
-
Troubleshooting Protocol:
-
pH Control: The formation of the imine is pH-dependent. A weakly acidic medium is often optimal to facilitate both the nucleophilic attack of ammonia and the dehydration step.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the aldehyde.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more effective alternative.[3]
-
Stoichiometry: Ensure a sufficient excess of ammonia is used to drive the equilibrium towards imine formation.
-
For Direct Amination of Propanol:
This industrial method involves reacting propanol with ammonia over a heterogeneous catalyst.[4]
-
Causality: Catalyst activity and reaction conditions (temperature, pressure) are critical. Catalyst deactivation or suboptimal conditions can lead to poor conversion of the alcohol.
-
Troubleshooting Protocol:
-
Catalyst Selection and Activation: Nickel-based catalysts, such as Ni/γ-Al₂O₃, are commonly used.[5] Ensure the catalyst is properly activated according to the manufacturer's instructions. A Ni-supported hydroxyapatite catalyst (Ni/HAP) has shown high activity and selectivity towards propylamine at lower temperatures.[6]
-
Reaction Conditions: The reaction typically requires high temperatures (100-250°C) and pressures (0.5-20 MPa).[7] Hydrogen is often added to maintain catalyst activity.[7] Optimize these parameters for your specific setup.
-
Flow Rate: In a continuous flow setup, the liquid hourly space velocity (LHSV) of the reactants over the catalyst bed is a critical parameter to optimize for maximum conversion.
-
Q2: I'm observing significant amounts of di- and tri-propylamine in my product mixture. How can I minimize these over-alkylation byproducts?
Over-alkylation is a common side reaction in amine synthesis, as the product primary amine can be more nucleophilic than ammonia, leading to further reaction with the alkylating agent.[8]
-
Causality: The newly formed mono-propylamine competes with ammonia for the alkylating species (e.g., propanal in reductive amination, or the activated propanol on the catalyst surface).
-
Strategies to Enhance Mono-propylamine Selectivity:
| Strategy | Principle | Application Notes |
| Excess Ammonia | Le Châtelier's principle. A large excess of ammonia increases the probability of the alkylating agent reacting with ammonia rather than the product amine.[9][10] | In batch reactions, use a significant molar excess of ammonia (e.g., 5-10 equivalents or more). In flow chemistry, adjust the ammonia to substrate ratio in the feed. |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant ammonia.[8] | Applicable to batch processes. Add the propanal or propyl halide dropwise to the reaction mixture containing ammonia. |
| Catalyst Choice (for Propanol Amination) | Certain catalysts exhibit higher selectivity for primary amine formation. | Ni-supported hydroxyapatite (Ni/HAP) has demonstrated higher selectivity to propylamine compared to Ni/SiO₂.[6] |
| Gabriel Synthesis | This method specifically produces primary amines and avoids over-alkylation.[11][12][13] | Involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[13][14][15] It is an excellent, though multi-step, alternative for lab-scale synthesis where high purity is critical. |
Experimental Workflow: Gabriel Synthesis for High-Purity Mono-propylamine
Caption: Gabriel synthesis workflow for mono-propylamine.
Q3: What is the most effective method to purify mono-propylamine from unreacted starting materials and di-/tri-propylamine byproducts?
The purification of amines can be challenging due to their similar boiling points and basicity. A multi-step approach is often necessary.
-
Initial Workup:
-
Acid-Base Extraction: This is a powerful technique to separate amines from non-basic impurities.[16]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the organic layer with more aqueous acid to ensure complete extraction of amines.
-
Combine the aqueous layers, and then basify with a strong base (e.g., NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.
-
-
-
Separation of Mono-, Di-, and Tri-propylamine:
-
Fractional Distillation: This is the most common industrial method for separating amines with different boiling points.[16] However, the boiling points of propylamine (48 °C), dipropylamine (109 °C), and tripropylamine (156 °C) are sufficiently different for this to be effective. Careful control of the distillation column temperature and pressure is crucial.
-
Buffer-Assisted Separation: An elegant laboratory-scale method involves selective extraction using buffers of varying pH, exploiting the differences in pKa values of the primary, secondary, and tertiary amines.[16][17]
-
Chromatography: For high-purity applications, column chromatography can be employed.
-
Normal-Phase: Using silica gel can be problematic due to the acidic nature of silica interacting with the basic amines, leading to tailing and potential product loss.[18] This can be mitigated by adding a small amount of a competing base like triethylamine or ammonia to the mobile phase.[18]
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can provide better peak shape and separation.[18]
-
-
Troubleshooting Logic for Purification
Caption: Decision workflow for mono-propylamine purification.
Safety Considerations
Mono-propylamine is a colorless, volatile, and highly flammable liquid with a pungent, ammonia-like odor.[19] It is corrosive and can cause severe skin and eye irritation.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19] Vapors are heavier than air and can travel to an ignition source.[19] Ensure all equipment is properly grounded and avoid open flames or sparks.[20]
References
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Study.com. (n.d.). How can propylamine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction. Retrieved from Homework.Study.com. [Link]
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OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from OrgoSolver. [Link]
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Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 947-949. American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of isopropylamine from direct amination of 2-propanol. Retrieved from ResearchGate. [Link]
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International Labour Organization. (1993). n-PROPYLAMINE ICSC: 0941. Retrieved from ILO. [Link]
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ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Retrieved from ResearchGate. [Link]
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Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from Ataman Kimya. [Link]
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Lari, G. M., Bonalumi, N., & Iglesia, E. (2019). Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. ACS Catalysis, 9(10), 9136-9146. eScholarship, University of California. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
Brainly.in. (2019). prepare propylamine with the help of gabriel phthalimide synthesis. Retrieved from Brainly.in. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from Wikipedia. [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement. Retrieved from Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts | Request PDF. Retrieved from ResearchGate. [Link]
-
askIITians. (2018). Please help me, how can I convert : Propionaldehyde into n- propylamine. Retrieved from askIITians. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]
-
Organic-Chemistry.org. (2019). Ritter Reaction. Retrieved from Organic-Chemistry.org. [Link]
- Google Patents. (n.d.). US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). EP3218350A1 - Process for forming amine by direct amination reaction.
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from NROChemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN102372638A - Method for producing monoisopropylamine.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application.
-
PubMed Central (PMC), NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from PMC. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]
-
YouTube. (2021). 32: Alkylation of ammonia. Retrieved from YouTube. [Link]
-
YouTube. (2020). 23.5: Alkylation of Ammonia. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). BR0005746A - Process for preparing monoisopropylamine.
-
ACS Omega. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Retrieved from ACS Publications. [Link]
-
Ataman Kimya. (n.d.). N-PROPYLAMINE. Retrieved from Ataman Kimya. [Link]
-
Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
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Technical Support Center: Effect of Temperature on Propylamine Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in reactions involving propylamine. Our goal is to move beyond simple protocols and provide a foundational understanding of the kinetics and thermodynamics at play, enabling you to optimize your experiments effectively and safely.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the relationship between temperature and the reactivity of propylamine.
Q1: What is the fundamental effect of increasing temperature on a propylamine reaction?
A1: Fundamentally, increasing the temperature of a reaction increases the reaction rate. This relationship is described by the Arrhenius equation, which shows that the rate constant (k) of a reaction increases exponentially with temperature.[1][2] The primary reason for this is that a higher temperature imparts greater kinetic energy to the reacting molecules.[3] Consequently, a larger fraction of molecular collisions will have sufficient energy to overcome the activation energy (Ea), the minimum energy required for a reaction to occur.[3][4] While a 10°C rise in temperature only slightly increases the total number of collisions, it can nearly double the reaction rate for many reactions by significantly increasing the number of effective collisions.[3]
Q2: How does the Arrhenius equation help in understanding propylamine reactions?
A2: The Arrhenius equation, k = Ae-Ea/RT , is a cornerstone of chemical kinetics and is invaluable for your work with propylamine.[1][2]
-
k: The rate constant.
-
A: The pre-exponential factor, related to the frequency and orientation of collisions.
-
Ea: The activation energy, the energy barrier for the reaction.
-
R: The ideal gas constant.
-
T: The absolute temperature in Kelvin.
This equation allows you to quantify the temperature sensitivity of your reaction. By determining the activation energy, you can predict how changes in temperature will affect your reaction rate, which is crucial for scaling up processes, ensuring safety, and optimizing yield.[1] A reaction with a high Ea will be significantly more sensitive to temperature changes than one with a low Ea.
Q3: At what temperatures does propylamine begin to thermally decompose?
A3: Propylamine is stable at ambient temperatures but will undergo thermal decomposition at elevated temperatures. Studies have investigated its decomposition at temperatures ranging from 520°C to 580°C and higher.[5][6] The decomposition process is complex and can yield a variety of products, including propylene, ammonia, hydrogen, and nitriles.[5][6][7][8] In the presence of certain surfaces or catalysts, decomposition can occur at lower temperatures.[9][10] It is critical to be aware of these decomposition pathways when designing high-temperature reactions, as they can drastically reduce the yield of your desired product and introduce impurities.
Q4: Can temperature affect reaction selectivity in addition to reaction rate?
A4: Absolutely. Temperature is a powerful tool for controlling selectivity. Many reactions can proceed through multiple pathways, each with its own activation energy, leading to different products.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction pathway with the lowest activation energy is favored, leading to the kinetic product. At higher temperatures, there may be enough energy to overcome higher activation barriers, and the most stable product, the thermodynamic product, may be favored.[11]
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Side Reactions: Unwanted side reactions, such as over-alkylation or decomposition, often have higher activation energies than the desired reaction.[12][13] Running the reaction at the lowest possible temperature that still provides a reasonable rate can minimize these side products.[13]
Troubleshooting Guide: Temperature-Related Issues in Propylamine Reactions
This guide is structured in a question-and-answer format to directly address common problems encountered during experiments.
Issue 1: The reaction is proceeding too slowly or not at all.
Q: My propylamine reaction is taking hours, or even days, to show significant conversion. What is the likely cause and how do I fix it?
A: An unexpectedly slow reaction rate is most commonly due to the reaction temperature being too low. The system does not have sufficient thermal energy for a significant fraction of propylamine molecules to overcome the activation energy barrier (Ea).
Troubleshooting Steps:
-
Verify Thermometer Accuracy: First, ensure your temperature probe or thermometer is calibrated and correctly placed within the reaction mixture, not just the heating mantle or oil bath.
-
Gradual Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 5-10°C). After each increase, allow the reaction to equilibrate for a set period (e.g., 30 minutes) and monitor the progress using a suitable technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine Optimal Temperature: Continue this incremental heating until you observe a satisfactory reaction rate. Be cautious not to overshoot, as this can lead to the formation of side products (see Issue 2).
-
Consider a Catalyst: If the required temperature approaches the solvent's boiling point or the known decomposition temperature of your reactants or products, consider using a catalyst to lower the activation energy, allowing the reaction to proceed at a lower temperature.
Issue 2: The reaction is messy, with significant formation of side products.
Q: My final product is contaminated with numerous impurities, and the yield of my desired product is low. Could temperature be the cause?
A: Yes, a high reaction temperature is a very common cause of poor selectivity and the formation of multiple side products. Excess thermal energy can activate undesired reaction pathways that have higher activation energies.
Potential Causes & Solutions:
-
Thermal Decomposition: As discussed in the FAQ, high temperatures can cause propylamine or the desired product to decompose.[7][8]
-
Solution: Consult the literature for the thermal stability of your compounds. Run the reaction at the lowest temperature that provides an acceptable rate. If you previously increased the temperature to speed up the reaction, reduce it and allow for a longer reaction time.
-
-
-
Solution: Perform the reaction at a lower temperature. For example, in reductive aminations, running the reaction at 0°C or even room temperature instead of reflux can significantly improve selectivity for the primary amine.[13]
-
-
Elimination Reactions: At higher temperatures, elimination reactions can compete with desired substitution reactions.
-
Solution: Lowering the temperature will almost always favor the substitution pathway over elimination.
-
Below is a troubleshooting workflow for addressing low yield and side product formation.
Caption: Troubleshooting workflow for temperature-related side product formation.
Issue 3: The reaction is exhibiting runaway potential or is difficult to control.
Q: My reaction is highly exothermic, and I'm concerned about safety, especially during scale-up. How can I use temperature to control it?
A: Highly exothermic reactions can be dangerous. The heat generated by the reaction can further increase the reaction rate, leading to a thermal runaway. Proper temperature control is paramount.
Control Strategies:
-
Initiate at Low Temperature: Start the reaction at a very low temperature (e.g., in an ice-salt bath at -10°C or a dry ice/acetone bath at -78°C).
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Control Reagent Addition: Add one of the reagents (often the propylamine) slowly and dropwise via an addition funnel. This ensures that the heat generated can be effectively dissipated by the cooling bath, keeping the internal temperature constant.
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Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture. The temperature of the external bath does not reflect the internal temperature during a strong exotherm.
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Gradual Warming: Once the addition is complete, the reaction can be allowed to slowly warm to the desired temperature. If the reaction is still too vigorous, re-cool the mixture.
Data & Protocols
Data Presentation
Table 1: The Arrhenius Effect on a Hypothetical Propylamine Reaction (Ea = 80 kJ/mol)
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (relative) |
| 20 | 293.15 | 0.00341 | 1.0 |
| 30 | 303.15 | 0.00330 | 2.1 |
| 40 | 313.15 | 0.00319 | 4.3 |
| 50 | 323.15 | 0.00310 | 8.4 |
| 60 | 333.15 | 0.00300 | 15.9 |
This table illustrates how a 10°C increase can more than double the reaction rate, a common rule of thumb in kinetics.[3]
Table 2: Major Thermal Decomposition Pathways of trans-Propylamine
| Pathway | Products Formed | Activation Energy (kJ/mol) |
| A | Propene + NH₃ | 281 |
| D | Propen-1-imine + H₂ | Not specified, higher than A |
| F | Cyclopropanamine + H₂ | Not specified, higher than A |
Data sourced from computational studies by Almatarneh et al. (2019).[7][8] This data shows that the formation of propene and ammonia is the most kinetically favorable decomposition pathway.
Experimental Protocols
Protocol 1: Determining the Activation Energy (Ea) of a Propylamine Reaction
This protocol allows you to quantify the temperature sensitivity of your specific reaction, a critical parameter for robust process development.
Objective: To calculate the activation energy (Ea) and pre-exponential factor (A) for a reaction using the Arrhenius plot.
Methodology:
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Setup: Prepare five identical reaction setups. Ensure all parameters (reagent concentrations, solvent volume, stirring speed) are identical across all setups.
-
Temperature Control: Place each reaction vessel in a precisely controlled temperature bath set to five different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C). Allow the mixtures to reach thermal equilibrium before initiation.
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Initiation & Sampling: Initiate all reactions simultaneously. At regular, timed intervals, withdraw a small aliquot from each reaction. Immediately quench the aliquot to stop the reaction (e.g., by diluting it in a cold solvent or adding a quenching agent).
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Analysis: Analyze the concentration of a reactant or product in each quenched aliquot using a calibrated analytical method (e.g., GC, HPLC, or NMR with an internal standard).
-
Calculate Rate Constants (k): For each temperature, plot the concentration versus time. Determine the initial rate of the reaction. Using your reaction's rate law, calculate the rate constant (k) at each temperature.
-
Construct Arrhenius Plot: Create a table with columns for T (in Kelvin), 1/T, k, and ln(k). Plot ln(k) on the y-axis versus 1/T on the x-axis. The data should form a straight line.
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Determine Ea: Perform a linear regression on your plot. According to the linearized Arrhenius equation, ln(k) = -Ea/R * (1/T) + ln(A) , the slope of the line is equal to -Ea/R.[3][4] Calculate Ea using the formula: Ea = -slope * R , where R is the ideal gas constant (8.314 J/mol·K).
The following diagram outlines the workflow for this experiment.
Caption: Workflow for experimental determination of Activation Energy (Ea).
References
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- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Mastering Propylamine Reactions through Optimal Solvent Selection
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical role of solvent selection in reactions involving propylamine. Our aim is to empower you with the expertise to navigate common experimental challenges, optimize reaction outcomes, and ensure the integrity of your results.
A Word from the Scientist: The "Why" Behind the Solvent
In my years in the field, I've seen countless experiments succeed or fail based on one often-overlooked variable: the solvent. It's more than just a medium to dissolve reactants; the solvent is an active participant that can dictate reaction rates, influence mechanisms, and even determine the final product distribution. With a primary amine like propylamine, which can act as both a nucleophile and a base, the choice of solvent is paramount. This guide is structured to not only provide solutions but to also explain the underlying chemical principles, fostering a deeper understanding that will benefit your work beyond the specific examples discussed.
Troubleshooting Guide: Common Issues in Propylamine Reactions
This section addresses specific problems you might encounter during your experiments and provides targeted solutions related to solvent choice.
Scenario 1: Acylation of Propylamine
Issue: Low or No Yield of the Desired Amide
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Question: I'm attempting to acylate propylamine with an acyl chloride, but I'm getting a very low yield of the amide product. What could be the problem?
-
Answer: Low yields in the acylation of propylamine often stem from issues with reagent quality, reaction conditions, and, most critically, the solvent environment.[1] Here's a breakdown of potential causes and how to troubleshoot them:
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Inadequate Neutralization of HCl Byproduct: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[2] If not neutralized, this HCl will protonate the starting propylamine, forming propylamine hydrochloride.[2] This salt is generally insoluble in many organic solvents and, more importantly, the protonated amine is no longer nucleophilic, thus halting the reaction.[1][2]
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Solution: The addition of a non-nucleophilic base is crucial to scavenge the HCl produced.[1]
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For Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate): Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure you use at least one equivalent of the base.
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For Biphasic Conditions (Schotten-Baumann): Running the reaction in a mixture of water and an organic solvent (like THF) with a base such as sodium hydroxide or potassium carbonate can be highly effective.[2] The base resides in the aqueous layer and neutralizes the HCl as it's formed.
-
-
-
Poor Solubility of Reactants or Intermediates: If your acyl chloride or the resulting amide has poor solubility in the chosen solvent, the reaction may be slow or incomplete.
-
Solution:
-
Initial Assessment: Check the solubility of both your starting materials in the intended solvent. Propylamine itself is miscible with water and soluble in many organic solvents like ethanol, ether, and acetone.[3][4]
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Solvent Screening: Consider a range of aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices for acylation reactions.[5] For starting materials with higher polarity, a more polar aprotic solvent like acetonitrile might be beneficial.[6]
-
-
-
Side Reactions Promoted by the Solvent: In some cases, the solvent can participate in or promote unwanted side reactions.
-
Solution:
-
Avoid Protic Solvents (unless using Schotten-Baumann conditions): Protic solvents like methanol or ethanol can compete with propylamine in reacting with the acyl chloride, leading to the formation of ester byproducts.
-
Ensure Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture in your solvent or on your glassware will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, reducing your yield.[1][7] Always use anhydrous solvents and properly dried glassware.[1]
-
-
-
Issue: Difficulty in Product Purification
-
Question: My acylation reaction seems to have worked, but I'm struggling to isolate a pure product. The workup is messy.
-
Answer: Purification challenges often arise from the byproducts of the reaction, and your choice of solvent and workup procedure is key to resolving this.
-
Removal of Amine Salts: If you used a tertiary amine base, the resulting hydrochloride salt can sometimes be difficult to remove.
-
Solution:
-
Aqueous Wash: A simple wash with water or a dilute acid solution (e.g., 1M HCl) during the workup will protonate any remaining tertiary amine and extract the salt into the aqueous layer.[8]
-
Filtration: In some cases, the amine hydrochloride salt may precipitate from the reaction mixture. If so, it can be removed by filtration before the aqueous workup.
-
-
-
Product Solubility Issues During Workup: Your desired amide product might have some water solubility, leading to losses during the aqueous extraction.
-
Solution:
-
Brine Wash: After an aqueous wash, washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" your product from the aqueous phase and reduce its solubility in any remaining water.
-
Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a back-extraction of the aqueous phase with a fresh portion of your organic solvent.
-
-
-
Scenario 2: Reductive Amination with Propylamine
Issue: Incomplete Reaction or Formation of Side Products
-
Question: I'm performing a reductive amination with propylamine and a carbonyl compound, but the reaction is slow, and I see the formation of a secondary amine byproduct. How can I improve this?
-
Answer: Reductive amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the reaction conditions, particularly the choice of reducing agent and solvent.[9]
-
Suboptimal Imine Formation: The first step of a reductive amination is the formation of an imine intermediate. This is a reversible reaction, and if the equilibrium is not shifted towards the imine, the overall reaction will be inefficient.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the rate of imine formation.
-
Protic Solvents (e.g., Methanol, Ethanol): These are common solvents for reductive aminations, especially when using sodium borohydride as the reducing agent.[10] They can facilitate the proton transfers involved in imine formation.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)): These are often preferred when using milder reducing agents like sodium triacetoxyborohydride (STAB).[10]
-
-
Water Removal: The formation of the imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or by azeotropic removal with a solvent like toluene.
-
-
-
Incorrect Choice of Reducing Agent and Solvent Combination: The reactivity of the reducing agent is influenced by the solvent.
-
Solution:
-
Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent and can reduce the starting aldehyde or ketone in addition to the imine.[10] It is typically used in protic solvents like methanol or ethanol.[10] To avoid reduction of the starting carbonyl, the imine is often pre-formed before the addition of NaBH₄.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is stable in mildly acidic conditions.[10] It is often used in methanol, and a small amount of acetic acid is sometimes added to catalyze imine formation and maintain a suitable pH for the reduction.[10][11]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a very mild and selective reducing agent that is often the reagent of choice for one-pot reductive aminations.[11] It is sensitive to water and is not very compatible with methanol, so it is typically used in aprotic solvents like DCE, DCM, or THF.[10]
-
-
-
Formation of Secondary Amine Byproduct: The desired primary amine product can sometimes react with another molecule of the starting carbonyl to form a secondary amine.
-
Solution:
-
Stoichiometry: Using an excess of propylamine can help to favor the formation of the primary amine product.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve the selectivity for the primary amine.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key properties of propylamine to consider when choosing a solvent?
-
A1: Propylamine is a colorless, volatile liquid with a characteristic ammonia-like odor.[12] It is a polar molecule and is miscible with water.[3][13] It is also soluble in a range of organic solvents, including ethanol, ether, and acetone.[3][12] Its pKa is approximately 10.7, making it a moderately strong base.[12] These properties mean that it is versatile in terms of solvent compatibility, but its basicity needs to be considered, especially in reactions that are sensitive to pH.
-
-
Q2: What is the difference between using a protic and an aprotic solvent for a nucleophilic substitution reaction with propylamine?
-
A2: The choice between a protic and an aprotic solvent can significantly impact the rate and mechanism of a nucleophilic substitution reaction.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[14] In the context of a nucleophilic substitution, a protic solvent can solvate the propylamine nucleophile through hydrogen bonding, which can stabilize it but also hinder its ability to attack an electrophile, potentially slowing down an Sₙ2 reaction.[15][16] However, for Sₙ1 reactions, polar protic solvents are often favored because they can stabilize the carbocation intermediate.[15][17]
-
Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[14] Polar aprotic solvents are often the preferred choice for Sₙ2 reactions because they can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[18][19]
-
-
-
Q3: My propylamine salt is not soluble in my reaction solvent. What should I do?
-
A3: Propylamine hydrochloride, a common salt, is highly soluble in water but may have limited solubility in non-polar organic solvents.[20] If you are starting with a propylamine salt and need to perform a reaction in an organic solvent, you have a few options:
-
Free-Basing: You can "free-base" the propylamine by treating an aqueous solution of the salt with a strong base like sodium hydroxide and then extracting the free propylamine into an organic solvent.
-
Biphasic Conditions: For some reactions, you can use a biphasic system where the propylamine salt is dissolved in water and the other reactant is in an organic solvent, often with a phase-transfer catalyst.
-
Solvent Screening: You could try more polar aprotic solvents where the salt might have better solubility.
-
-
-
Q4: How can I remove residual propylamine from my reaction mixture after the reaction is complete?
-
A4: Unreacted propylamine can often be removed during the aqueous workup. Since propylamine is a base, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will convert the propylamine to its water-soluble hydrochloride salt, which will then be extracted into the aqueous phase.[8]
-
Data Presentation
Table 1: Properties of Common Solvents for Propylamine Reactions
| Solvent | Polarity | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | Very High | Protic | 100 | 80.1 | Propylamine is miscible.[3] Good for Schotten-Baumann acylations. |
| Methanol (MeOH) | High | Protic | 65 | 32.7 | Common for reductive aminations with NaBH₄.[10] Can act as a nucleophile. |
| Ethanol (EtOH) | High | Protic | 78 | 24.5 | Similar to methanol, used in reductive aminations.[10] |
| Dichloromethane (DCM) | Moderate | Aprotic | 40 | 9.1 | Good general-purpose solvent for acylations and reductive aminations with STAB.[10] |
| Tetrahydrofuran (THF) | Moderate | Aprotic | 66 | 7.5 | A common aprotic solvent for a variety of reactions.[5] |
| Ethyl Acetate (EtOAc) | Moderate | Aprotic | 77 | 6.0 | A greener alternative to chlorinated solvents for some reactions.[21] |
| Acetonitrile (MeCN) | High | Aprotic | 82 | 37.5 | A polar aprotic solvent that can be useful for dissolving polar reactants.[6] |
| N,N-Dimethylformamide (DMF) | High | Aprotic | 153 | 36.7 | A highly polar aprotic solvent, can be difficult to remove.[22] |
| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic | 189 | 46.7 | A very polar aprotic solvent, can be difficult to remove.[22] |
Experimental Protocols & Visualizations
Workflow for Solvent Selection in Propylamine Reactions
Caption: A decision-making workflow for selecting the appropriate solvent for common propylamine reactions.
References
-
Solubility of Things. (n.d.). n-Propylamine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Propylamine. Retrieved from [Link]
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (n.d.). Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wordpress. (2025, December 25). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions with propylamine. Retrieved from [Link]
-
YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]
-
University of California, Davis. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, December 31). Nonclassical Crystallization of Covalent Organic Frameworks Guided by Exogenous Noncovalent Interactions. Retrieved from [Link]
-
YouTube. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
- Google Patents. (n.d.). US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
-
Studying Solvent Effects on Propyne Chemical Behavior. (2025, July 30). Retrieved from [Link]
-
StudySmarter. (2022, April 12). Preparation of Amines: Methods & Mechanisms. Retrieved from [Link]
-
Polarity of Solvents. (n.d.). Retrieved from [Link]
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Technical Support Center: Troubleshooting Guide for Reductive Amination with Propylamine
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reductive amination, specifically using propylamine. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue in reductive amination and can stem from several factors. Let's break down the most common culprits and their solutions.
A1: Common Causes and Solutions for Low Yield
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate.[1][2][3] If this intermediate doesn't form efficiently, the final amine yield will be poor.
-
pH is Critical: Imine formation is catalyzed by mild acid, typically in the pH range of 4-5.[4][5][6] If the pH is too high, the carbonyl is not sufficiently activated. If the pH is too low, the propylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[4]
-
Solution: Add a catalytic amount of a weak acid like acetic acid. Monitor the pH of your reaction mixture if possible.
-
-
Water Removal: The formation of the imine from the carbonyl and amine is an equilibrium reaction that produces water.[1] Failure to remove this water can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary for one-pot procedures with efficient reducing agents, for stubborn reactions, consider using a dehydrating agent like magnesium sulfate or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, though this is less common for standard reductive aminations.
-
-
-
Side Reaction: Carbonyl Reduction: A significant side reaction is the reduction of your starting aldehyde or ketone to an alcohol by the hydride reducing agent.[1][4] This is especially problematic with strong reducing agents like sodium borohydride (NaBH₄).[4][7]
-
Solution:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the iminium ion over the carbonyl starting material.[1][4][6][8]
-
Stepwise Procedure: If using NaBH₄, a two-step approach can be beneficial. First, allow the imine to form by stirring the aldehyde/ketone and propylamine together for a period (e.g., 1-2 hours) before adding the NaBH₄.[7][9]
-
-
-
Side Reaction: Over-alkylation: Since you are starting with a primary amine (propylamine), there is a possibility of the desired secondary amine product reacting again with the aldehyde/ketone to form a tertiary amine.[4][10]
-
Solution:
-
Stoichiometry Control: Use a slight excess of propylamine relative to the carbonyl compound. This will favor the formation of the secondary amine.
-
Stepwise Addition: In some cases, slow addition of the aldehyde/ketone to a solution of the amine and reducing agent can help minimize the concentration of the free carbonyl available for a second reaction.
-
-
-
Incomplete Reaction: The reaction may simply not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time. Reductive aminations can sometimes require stirring overnight or even longer.[11]
-
Temperature: Gently heating the reaction mixture may increase the rate of imine formation, but be cautious as this can also promote side reactions.
-
Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and confirm the consumption of starting materials.[9]
-
-
Q2: I'm observing multiple spots on my TLC plate, including a significant amount of a non-polar byproduct. What could this be and how do I prevent it?
The presence of multiple byproducts is a common purification challenge. Understanding their origin is key to suppression.
A2: Identifying and Minimizing Byproducts
The most likely non-polar byproduct is the alcohol formed from the reduction of your starting carbonyl compound. Another possibility is the tertiary amine from over-alkylation.
-
Minimizing Alcohol Formation:
-
Preventing Over-alkylation:
-
A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[10] This minimizes the time the newly formed secondary amine is in the presence of unreacted aldehyde.
-
Using an excess of propylamine can also help drive the reaction towards the desired secondary amine product.
-
Q3: Which reducing agent is best for my reductive amination with propylamine: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
The choice of reducing agent is one of the most critical parameters for a successful reductive amination.
A3: Selecting the Optimal Reducing Agent
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[4][7] Requires careful control of reaction conditions (e.g., stepwise addition).[7] | Best for a two-step procedure where the imine is pre-formed before adding the reducing agent.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls.[4][5][8] Stable in mildly acidic conditions optimal for imine formation.[1][8] Allows for a convenient one-pot reaction.[1][8] | Highly toxic and can release hydrogen cyanide gas upon acidification during workup.[1] Requires careful handling and disposal. | Effective for one-pot reactions, especially with precious or sensitive aldehydes where minimizing carbonyl reduction is crucial.[4][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Excellent selectivity for imines/iminium ions.[1][7] Milder and less toxic than NaBH₃CN.[4] Generally provides high yields.[10][12] | Moisture-sensitive.[7] | The recommended choice for most one-pot reductive aminations due to its high selectivity, efficiency, and lower toxicity profile.[1][7][10] |
Q4: My reaction seems to stall, and I'm left with unreacted starting materials. What can I do to drive it to completion?
A stalled reaction can be frustrating. Here are some strategies to push it forward.
A4: Strategies for Driving the Reaction to Completion
-
Activate the Carbonyl: For less reactive ketones or sterically hindered aldehydes, the addition of a Lewis acid can facilitate imine formation.
-
Solution: Add a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂).[7] These can help to activate the carbonyl group towards nucleophilic attack by the propylamine.
-
-
Revisit the pH: As mentioned, pH is crucial. If the reaction stalls, it's worth re-evaluating the acidity.
-
Increase Reagent Concentration: Le Chatelier's principle can be applied here.
-
Solution: If feasible, running the reaction at a higher concentration can help to increase the reaction rate.
-
-
Temperature Adjustment:
-
Solution: Gentle heating can sometimes overcome the activation energy barrier for imine formation. However, monitor the reaction closely by TLC to ensure that decomposition or side product formation does not become an issue.
-
Q5: I'm struggling with the purification of my final amine product. What's the best approach?
Purification can be challenging due to the basic nature of the product and potential impurities.
A5: Purification Strategies for Amines
-
Acid-Base Extraction: This is often the most effective method for separating amines from neutral organic compounds (like the alcohol byproduct).
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer.
-
Wash the organic layer again with the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: While sometimes avoidable, column chromatography on silica gel can be effective.
-
Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier like triethylamine (typically 1-2%) to prevent the amine from streaking on the acidic silica gel.
-
-
Crystallization/Salting Out: If your amine product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[13] Alternatively, you can sometimes precipitate the amine as a salt (e.g., the hydrochloride salt) by adding HCl to a solution of the crude product in an organic solvent.[14]
II. Visualizing the Process
Reductive Amination Workflow
This diagram outlines the key steps and intermediates in a typical one-pot reductive amination.
Caption: General workflow for one-pot reductive amination.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues encountered during reductive amination.
Caption: Decision tree for troubleshooting reductive amination.
III. Standard Operating Protocol
One-Pot Reductive Amination of an Aldehyde with Propylamine using NaBH(OAc)₃
This protocol provides a general procedure. Molar equivalents and solvent volumes may need to be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Propylamine (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Acetic Acid (catalytic, optional)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Amine Addition: Add propylamine (1.1 - 1.2 eq) to the solution and stir for 20-30 minutes at room temperature. If the starting aldehyde is sensitive or prone to side reactions, this pre-mixing step allows for imine formation. For more robust substrates, all reagents can be added at once.
-
Reducing Agent Addition: Add the sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with the same organic solvent (e.g., DCM) two more times.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by acid-base extraction or column chromatography as described in Q5.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Nacole. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Reductive amination. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ACS GCI. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. [Link]
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Validation & Comparative
A Comparative Guide to the Nucleophilicity of Propylamine vs. Ethylamine in SN2 Reactions
Executive Summary: Beyond Basicity in SN2 Reactions
In the realm of synthetic organic chemistry, particularly in the context of drug development where precise control over reaction kinetics is paramount, the selection of an appropriate nucleophile is a critical decision. Primary alkylamines are foundational reagents for introducing nitrogen-containing functionalities via bimolecular nucleophilic substitution (SN2) reactions. While propylamine and ethylamine are structurally similar and often used interchangeably, a deeper analysis reveals subtle yet significant differences in their nucleophilic character.
This guide provides a comprehensive comparison of their performance in SN2 reactions. Contrary to what might be inferred from basicity alone, experimental data reveals that n-propylamine is a slightly more potent nucleophile than ethylamine . This distinction arises from a delicate interplay between the electron-donating inductive effects of their alkyl chains and the marginal increase in steric hindrance. We will dissect the theoretical underpinnings of this observation, present quantitative kinetic data, and provide a robust experimental protocol for measuring these properties, empowering researchers to make more informed decisions in their synthetic endeavors.
The Theoretical Framework: Deconstructing Amine Nucleophilicity
To understand the comparative reactivity of propylamine and ethylamine, one must first distinguish between the thermodynamic concept of basicity and the kinetic concept of nucleophilicity.
-
Basicity refers to the ability of a molecule to accept a proton, an equilibrium property often quantified by the pKa of its conjugate acid (pKaH).[1]
-
Nucleophilicity describes the rate at which a species donates its electron pair to an electrophilic carbon center, a kinetic phenomenon.[2]
While stronger bases are often stronger nucleophiles, this correlation is not absolute.[3] The rate of an SN2 reaction is highly sensitive to factors that stabilize the transition state, namely electronic effects, steric hindrance, and the surrounding solvent environment.
Electronic Effects: The Inductive Push
Alkyl groups are electron-donating relative to hydrogen. This inductive effect pushes electron density onto the nitrogen atom, making its lone pair more available and more reactive towards an electrophile.[4][5] Consequently, both ethylamine and propylamine are significantly more nucleophilic than ammonia. The propyl group, being slightly larger than the ethyl group, exerts a marginally stronger inductive effect, further increasing the electron density on its nitrogen atom. This enhanced electron density is the primary reason for propylamine's superior nucleophilicity.
Steric Hindrance: The Gatekeeper of Reactivity
The SN2 reaction proceeds via a backside attack on the electrophilic carbon, leading to a crowded, five-coordinate transition state.[6] The bulkier the nucleophile, the more difficult it is to approach the reaction center, leading to a slower reaction rate.[3][7] This is why highly branched amines like tert-butylamine are poor nucleophiles despite being strong bases.[3]
When comparing ethylamine and propylamine, the increase in steric bulk from an ethyl to a n-propyl group is minimal. The linear nature of the propyl chain means the additional methyl group is relatively remote from the nucleophilic nitrogen atom and does not significantly impede its approach to the electrophile. Therefore, the small increase in steric hindrance is outweighed by the more dominant electronic effect.
Solvent Effects: The Reaction Medium is the Message
The choice of solvent is arguably one of the most critical factors governing the rate of an SN2 reaction.[8]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They can form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that stabilizes the nucleophile in its ground state.[9][10] This solvation shell must be disrupted for the amine to attack the electrophile, which requires energy and slows the reaction rate significantly.[6][11]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF) lack O-H or N-H bonds. While they are polar enough to dissolve the reactants, they do not strongly solvate the nucleophile.[9][12] This leaves the amine's lone pair more exposed and reactive, leading to dramatically faster SN2 reaction rates.[13]
Therefore, to maximize the intrinsic nucleophilicity of either amine, a polar aprotic solvent is the preferred choice.
Quantitative Analysis: The Experimental Verdict
To move beyond qualitative reasoning, we turn to quantitative kinetic data. The Mayr nucleophilicity scale provides a robust framework for comparing the reactivity of various nucleophiles.[14] This scale is based on measuring the second-order rate constants of a nucleophile's reaction with a set of standardized electrophiles. The resulting nucleophilicity parameter, N, provides a direct, logarithmic measure of kinetic reactivity.
The data below, measured in water, provides a clear comparison between ethylamine and n-propylamine.
| Amine | Structure | pKₐH (in Water) | Mayr Nucleophilicity Parameter (N) (in Water) | Reference(s) |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9 | [14] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.54 | 13.3 | [14] |
Data Interpretation:
The experimental data confirms our theoretical analysis. n-Propylamine, with an N value of 13.3, is quantitatively more nucleophilic than ethylamine (N = 12.9) .[14] A difference of 0.4 on this logarithmic scale indicates that propylamine reacts approximately 2.5 times faster than ethylamine under these conditions.
Interestingly, ethylamine is slightly more basic (higher pKaH) than propylamine.[14] This serves as a critical teaching point: while basicity is a useful guide, it is not a perfect predictor of nucleophilicity. In this case, the enhanced inductive effect of the propyl group has a greater impact on the reaction rate (nucleophilicity) than it does on the equilibrium of protonation (basicity).
Experimental Protocol: Quantifying Nucleophilicity via Mayr's Method
For laboratories aiming to characterize novel amines or validate nucleophilicity under specific conditions, replicating the methodology developed by Herbert Mayr and colleagues is the gold standard.[14] This protocol relies on monitoring reaction kinetics using stopped-flow photometry.
Objective: To determine the second-order rate constant (k₂) and subsequently the Mayr nucleophilicity parameters (N and s) for a given amine.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of stable, colored reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) in a dry, inert solvent such as acetonitrile.
-
Prepare a series of solutions of the amine (e.g., propylamine) at various concentrations in the desired reaction solvent (e.g., water, acetonitrile). For aqueous measurements, use appropriate buffer solutions to maintain a constant pH.
-
-
Kinetic Measurements:
-
The reaction is initiated by rapidly mixing the electrophile and amine solutions in the thermostated cell of a stopped-flow spectrophotometer.
-
Monitor the reaction progress by measuring the decrease in absorbance at the λₘₐₓ of the colored benzhydrylium cation over time.
-
-
Data Analysis (Pseudo-First-Order Conditions):
-
Ensure the amine is in large excess (≥ 10-fold) relative to the electrophile. Under these pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function: A(t) = A₀e^(-k_obs*t).
-
Repeat this measurement for each of the different amine concentrations.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Plot the observed rate constants (k_obs) against the corresponding amine concentrations ([Amine]).
-
The slope of the resulting linear plot is the second-order rate constant (k₂).[14]
-
-
Derivation of Nucleophilicity Parameters:
-
Repeat steps 2-4 using several different reference electrophiles with known electrophilicity parameters (E).
-
The nucleophilicity parameters N and s for the amine are then derived by plotting the measured log(k₂) values against the known E parameters, using the linear free-energy relationship: log k₂ (20 °C) = s(E + N) .[14] The slope of this plot gives the nucleophile-specific sensitivity parameter s, and the x-intercept gives -N.
-
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A Comparative Guide to the Reactivity of Propylamine and Isopropylamine for the Research Scientist
For the discerning researcher in organic synthesis and drug development, the choice between structurally similar reagents can have profound implications for reaction outcomes, yield, and purity. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric primary amines: propylamine (propan-1-amine) and isopropylamine (propan-2-amine). By examining their fundamental chemical properties and providing supporting experimental data and protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
Propylamine and isopropylamine share the same chemical formula, C₃H₉N, but differ in the connectivity of the propyl group to the amino moiety. This seemingly subtle structural isomerism gives rise to significant differences in their electronic and steric environments, which in turn dictate their reactivity as bases and nucleophiles.
-
Propylamine: A linear alkyl chain presents the amino group with minimal steric encumbrance.
-
Isopropylamine: The branched alkyl structure places a secondary carbon adjacent to the nitrogen, creating a more sterically hindered environment around the lone pair of electrons.
This fundamental difference is the primary determinant of their differential reactivity.
Basicity: A Tale of Inductive Effects and Solvation
The basicity of an amine in solution is a thermodynamic property governed by a delicate interplay of several factors: the inductive effect of the alkyl group, and the solvation of the protonated amine (the conjugate acid).[1]
Solvation Effect: In a protic solvent like water, the ammonium cation formed upon protonation is stabilized by hydrogen bonding.[4] A greater number of hydrogen atoms on the nitrogen allows for more extensive solvation and thus greater stabilization of the conjugate acid.[4]
For propylamine and isopropylamine, these effects are in opposition. The slightly greater electron-donating ability of the isopropyl group is counteracted by increased steric hindrance to solvation. Experimental data, typically expressed as the pKa of the conjugate acid (R-NH₃⁺), clarifies the net result. A higher pKa indicates a stronger base.[5]
| Amine | Structure | pKa of Conjugate Acid | pKb | Reference(s) |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.69 - 10.71 | 3.46 | [5][6] |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.60 - 10.63 | - | [1][7] |
Nucleophilicity: The Dominance of Steric Hindrance
Nucleophilicity is a kinetic measure of an amine's ability to attack an electrophilic center. While often correlated with basicity, nucleophilicity is far more sensitive to steric effects.[8] The more sterically encumbered the nitrogen's lone pair, the slower it will react with an electrophile.[9]
The Mayr nucleophilicity scale provides a quantitative, solvent-dependent parameter (N) to compare the reactivity of various nucleophiles.[8] A higher N value corresponds to greater nucleophilicity.
| Amine | N (in water) | Relative Reactivity | Reference(s) |
| Propylamine | 13.3 | More Nucleophilic | [8] |
| Isopropylamine | 12.0 | Less Nucleophilic | [8] |
Comparative Reactivity in Key Organic Transformations
The differences in basicity and, more importantly, nucleophilicity between propylamine and isopropylamine lead to predictable differences in their behavior in common organic reactions.
Acylation Reactions
Expected Outcome: Propylamine will react faster in acylation reactions than isopropylamine due to its higher nucleophilicity and lower steric hindrance. This can be critical in competitive reactions or when working with sensitive substrates.
Alkylation Reactions
Alkylation of amines with alkyl halides is a classic Sₙ2 reaction.[3] The success and selectivity of this reaction are governed by the nucleophilicity of the amine and the steric bulk of both the amine and the alkyl halide. A significant challenge in amine alkylation is over-alkylation, as the product amine is often more nucleophilic than the starting amine.[10]
Expected Outcome: Propylamine will undergo alkylation at a faster rate than isopropylamine. The more hindered nature of isopropylamine will slow its reaction, which could be advantageous in controlling over-alkylation to some extent, but at the cost of overall reaction time.
Imine Formation
Primary amines react with aldehydes and ketones in a reversible condensation reaction to form imines (Schiff bases).[11] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon.[11]
Expected Outcome: Propylamine will form imines more rapidly than isopropylamine. The initial nucleophilic addition step will be faster for the less sterically hindered propylamine. This is particularly relevant when mild reaction conditions are required or when dealing with less reactive carbonyl compounds.
Experimental Protocols for In-House Comparison
To provide a framework for generating application-specific data, the following self-validating experimental protocols are described.
Protocol for Determination of Amine Basicity (pKa) by Potentiometric Titration
This protocol allows for the precise determination of the pKa of the amine's conjugate acid.
Caption: Workflow for pKa determination by potentiometric titration.
Causality behind Experimental Choices:
-
Potentiometric Titration: This is a highly accurate and standard method for pKa determination.[12]
-
Standardized Acid: The use of a standardized titrant is crucial for accurately determining the equivalence point.
-
Half-Equivalence Point: At this point, the concentrations of the amine and its conjugate acid are equal, and the Henderson-Hasselbalch equation simplifies to pH = pKa.
Protocol for Comparing Nucleophilicity via a Competitive Reaction
This experiment directly compares the kinetic reactivity of the two amines toward a common electrophile.
Caption: Workflow for competitive nucleophilicity determination.
Causality behind Experimental Choices:
-
Competitive Reaction: This design directly reveals the kinetic preference of the electrophile for one amine over the other, providing a clear measure of relative nucleophilicity.[13]
-
Limiting Electrophile: Using the electrophile as the limiting reagent ensures that the amines are in competition for it throughout the reaction.[13]
-
Aprotic Solvent: An aprotic solvent like acetonitrile prevents the solvent from participating in the reaction and minimizes complex solvation effects.
-
GC Analysis: Gas chromatography is an excellent quantitative method for separating and quantifying the volatile amide products, allowing for a precise determination of the product ratio.[13] The product ratio is directly proportional to the relative reaction rates.
Summary and Recommendations
| Property | Propylamine | Isopropylamine | Key Differentiating Factor |
| Structure | Linear (n-propyl) | Branched (isopropyl) | Steric Hindrance |
| Basicity (pKa) | ~10.7 (Slightly Stronger) | ~10.6 (Slightly Weaker) | Solvation/Steric Effects |
| Nucleophilicity (N) | 13.3 (Higher) | 12.0 (Lower) | Steric Hindrance |
| Reactivity | Faster | Slower | Nucleophilicity/Sterics |
Recommendations for Researchers:
-
Choose propylamine when high nucleophilic reactivity is desired and steric hindrance at the reaction center is minimal. It is the preferred choice for rapid acylation, alkylation, and imine formation.
-
Consider isopropylamine when a slightly less reactive, more sterically hindered primary amine is required. Its slower reaction rate might offer better control in some sensitive applications or where selectivity is a concern. It can also serve as a sterically hindered base in situations where its nucleophilicity is undesirable.
By understanding the fundamental principles that govern the reactivity of these amines and leveraging the quantitative data and protocols provided, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater precision and efficiency.
References
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Boden, R. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
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vCalc. (2021, August 10). pKa of 2-Propanamine. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
2012 Book Archive. (n.d.). Appendix D: Dissociation Constants and pKb Values for Bases at 25°C. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Retrieved from [Link]
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OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and kinetic modeling study of iso-propylamine oxidation with SVUV-time of flight mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane. Retrieved from [Link]
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Course Hero. (n.d.). Propylamine, also known as n-propylamine, is an amine with the chemical formula C3H9N. Retrieved from [Link]
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PubChem. (n.d.). Propylamine. Retrieved from [Link]
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Mayr, H., et al. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Dissertation, LMU München. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and thermodynamics of imine 3 synthesis in the presence.... Retrieved from [Link]
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CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
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Politecnico di Torino. (2023, February 23). Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage. Retrieved from [Link]
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Boden, R. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Sciencemadness.org. (2015, December 20). N-isopropyl-2-propanimine preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–Nucleophilicity Relationships for Enamines. Retrieved from [Link]
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Allen. (n.d.). n-propyl amine and isopropyl amine are examples of. Retrieved from [Link]
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A Senior Application Scientist's Guide to Propylamine Purity Validation by GC-MS
In the landscape of pharmaceutical development and chemical manufacturing, the purity of starting materials is not merely a quality metric; it is a cornerstone of safety and efficacy. Propylamine (C₃H₉N), a versatile primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][2] Ensuring its purity is paramount, as even trace impurities can lead to undesirable side reactions, compromised product yields, and potential toxicological risks.[3]
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of propylamine purity. We will delve into the causality behind methodological choices, present a robust experimental protocol, and compare GC-MS to alternative analytical techniques, supported by illustrative data.
The Analytical Imperative: Why GC-MS for Propylamine?
While techniques like High-Performance Liquid Chromatography (HPLC) and titration can be employed for amine analysis, GC-MS offers a superior combination of sensitivity, selectivity, and structural elucidation capabilities, making it the gold standard for volatile compounds like propylamine.[4][5]
Comparison of Analytical Techniques for Propylamine Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative chemical reaction with a standardized solution. |
| Selectivity | Excellent; can resolve and identify structurally similar impurities. | Good; dependent on column chemistry and mobile phase. | Poor; measures total basicity, not individual amines. |
| Sensitivity | High (ppm to ppb levels). | Moderate to high, detector-dependent. | Low (percent level). |
| Identification | Definitive; provides mass spectral data for structural confirmation. | Tentative; based on retention time comparison with standards. | None. |
| Sample Volatility | Requires volatile or derivatized analytes. Propylamine is inherently volatile.[2] | Suitable for non-volatile and thermally labile compounds. | Not dependent on volatility. |
The inherent volatility and relatively low molecular weight of propylamine and its likely impurities (e.g., isomers like isopropylamine, and process-related residuals) make it an ideal candidate for GC analysis.[6] The mass spectrometer adds an indispensable layer of certainty, providing a unique chemical fingerprint for each eluted compound, which is critical for unambiguous peak identification.
A Validated GC-MS Protocol for Propylamine Purity
The following protocol is a culmination of best practices, designed to be a self-validating system for the routine analysis of propylamine purity.
Experimental Workflow
Caption: Workflow for propylamine purity analysis by GC-MS.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Rationale: Proper dilution is crucial to avoid column overloading and detector saturation, ensuring a linear response. Methanol is an excellent solvent for amines and is compatible with most GC systems.
-
Protocol:
-
Accurately weigh approximately 100 mg of a propylamine analytical standard (≥99.0% purity) into a 100 mL volumetric flask.
-
Dilute to volume with GC-grade methanol to create a ~1000 ppm stock solution.
-
Prepare the propylamine sample to be tested in the same manner.
-
-
-
Instrumentation and Conditions:
-
Rationale: A mid-polarity column, such as a DB-5ms or equivalent, provides a good balance of retention and selectivity for primary amines and potential impurities. The temperature program is designed to ensure good separation of volatile components at the beginning of the run while allowing for the elution of any less volatile impurities at higher temperatures.[7] Electron ionization (EI) at 70 eV is a standard, robust method for generating reproducible mass spectra.[8]
-
GC-MS Parameters:
-
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Inert column suitable for amine analysis, minimizing peak tailing. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overload with a concentrated sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min | Separates propylamine from solvent and potential early-eluting impurities, followed by a ramp to elute less volatile compounds. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra and enabling library matching. |
| Scan Range | m/z 29-200 | Covers the molecular ion of propylamine (m/z 59) and expected fragment ions, while avoiding solvent interference at lower masses. |
-
Data Analysis and Interpretation:
-
Rationale: The combination of retention time and mass spectrum provides a two-tiered confirmation of identity. The NIST Mass Spectral Library is an authoritative resource for matching unknown spectra.[8][9] Area normalization is a standard and straightforward method for purity assessment when the response factors of impurities are assumed to be similar to the main component.
-
Procedure:
-
Integrate all peaks in the chromatogram.
-
Identify the propylamine peak based on its retention time (comparison with the standard) and its mass spectrum (major ions at m/z 30, 59).
-
For any impurity peaks, perform a mass spectral library search against the NIST database for tentative identification.
-
Calculate the purity of propylamine using the area normalization formula: Purity (%) = (Area of Propylamine Peak / Total Area of All Peaks) x 100
-
-
Interpreting the Results: A Sample Case
Below is a table of hypothetical data from the GC-MS analysis of a propylamine sample, demonstrating how the purity is determined and impurities are identified.
Table 1: Hypothetical GC-MS Data for Propylamine Sample
| Peak No. | Retention Time (min) | Peak Area | % Area | Tentative ID (NIST Match) | Key Mass Ions (m/z) |
| 1 | 2.85 | 1,500 | 0.05 | Isopropylamine | 44, 58, 59 |
| 2 | 3.10 | 2,985,000 | 99.50 | Propylamine | 30, 59 |
| 3 | 4.52 | 6,000 | 0.20 | Dipropylamine | 72, 101 |
| 4 | 5.18 | 7,500 | 0.25 | Unknown | 43, 57, 71 |
| Total | 3,000,000 | 100.00 |
In this example, the purity of the propylamine is determined to be 99.50%. The analysis also identifies potential impurities such as isopropylamine (an isomer) and dipropylamine (a product of side reactions), providing valuable feedback for process chemists to optimize the synthesis and purification steps.
Advanced Considerations and Troubleshooting
-
Peak Tailing: Amines are notoriously prone to peak tailing due to their basicity and interaction with active sites in the GC system (e.g., inlet liner, column). Using an ultra-inert liner and a base-deactivated column is critical for obtaining symmetrical peaks and accurate quantification.[5]
-
Derivatization: For trace-level analysis or to improve chromatography, derivatization can be employed.[5][7] However, for purity validation at the percentage level, direct injection is often sufficient and avoids the introduction of additional reagents and potential artifacts.
-
Method Validation: For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Conclusion
GC-MS stands as an unparalleled technique for the purity validation of propylamine. Its inherent selectivity and definitive identification capabilities provide a high degree of confidence in the analytical results. By understanding the principles behind the methodology and implementing a robust, self-validating protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical building block, thereby safeguarding the integrity of their final products.
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A Comparative Guide to the NMR Spectral Interpretation of Propylamine
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. A precise and thorough interpretation of NMR spectra is foundational to confirming the identity and purity of synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of propylamine, a common building block in organic synthesis. We will explore the causal factors behind its characteristic spectral features, compare it with its structural isomer, isopropylamine, and provide field-proven protocols for optimal data acquisition.
The ¹H NMR Spectrum of Propylamine: A Structural Blueprint
The proton (¹H) NMR spectrum provides a detailed map of the hydrogen environments within a molecule. For propylamine (CH₃CH₂CH₂NH₂), we anticipate four distinct signals, corresponding to the four non-equivalent sets of protons. The key to interpretation lies in analyzing three features for each signal: the chemical shift (δ) , the integration , and the splitting pattern (multiplicity) .[1]
The electronegativity of the nitrogen atom is the dominant factor influencing the chemical shifts of adjacent protons. Nitrogen withdraws electron density, "deshielding" nearby protons from the applied magnetic field and causing their signals to appear further downfield (at a higher ppm value).[2][3] This effect diminishes with distance.
-
-CH₂-NH₂ (Protons 'a') : These protons are directly attached to the carbon bonded to the nitrogen. They are the most deshielded of the alkyl protons and appear furthest downfield.
-
-CH₂-CH₂-NH₂ (Protons 'b') : These methylene protons are one carbon removed from the nitrogen, experiencing a moderate deshielding effect.
-
CH₃- (Protons 'c') : The terminal methyl protons are furthest from the electronegative nitrogen and are therefore the most shielded, appearing furthest upfield.
-
-NH₂ (Protons 'd') : The amine protons have a highly variable chemical shift due to factors like solvent, concentration, and temperature, which affect hydrogen bonding.[2][4] They often appear as a broad singlet due to rapid chemical exchange with other labile protons (like trace water) or quadrupolar broadening from the ¹⁴N nucleus.[4][5]
The splitting pattern, or multiplicity, arises from spin-spin coupling between non-equivalent neighboring protons and follows the n+1 rule , where 'n' is the number of adjacent protons.[1]
Below is a logical workflow for assigning the peaks in a propylamine ¹H NMR spectrum.
Caption: Structural and spectral comparison of propylamine and isopropylamine.
In isopropylamine, the two methyl (CH₃) groups are chemically equivalent due to free rotation around the C-C bond. This symmetry reduces the number of signals in both the ¹H and ¹³C spectra.
Table 3: ¹H and ¹³C NMR Data Comparison: Propylamine vs. Isopropylamine
| Feature | Propylamine (CH₃CH₂CH₂NH₂) | Isopropylamine ((CH₃)₂CHNH₂) | Rationale for Difference |
| ¹H Signals | 4 | 3 [6] | Isopropylamine has two equivalent methyl groups. |
| ¹H Multiplicity | Triplet, Sextet, Triplet, Singlet | Doublet, Septet, Singlet [6][7] | Different numbers of neighboring protons due to branching. |
| ¹³C Signals | 3 [8] | 2 [9] | Isopropylamine has two equivalent methyl carbons. [9] |
| ¹H CH₃ Signal | Triplet (~0.9 ppm) | Doublet (~1.1 ppm) [7] | Propylamine CH₃ is adjacent to CH₂ (n=2). Isopropylamine CH₃ is adjacent to CH (n=1). |
| ¹H CH/CH₂-N | Triplet (~2.7 ppm) | Septet (~3.1 ppm) [7] | Propylamine CH₂ is adjacent to CH₂ (n=2). Isopropylamine CH is adjacent to two CH₃ groups (n=6). |
This direct comparison demonstrates how subtle changes in molecular structure lead to dramatic and predictable differences in NMR spectra, underscoring the technique's diagnostic power.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum of an Amine
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. Amines, in particular, require careful handling to obtain sharp, well-resolved signals.
Objective: To prepare a high-purity amine sample for ¹H and ¹³C NMR analysis that yields a high-resolution spectrum.
Materials:
-
Propylamine (or other amine sample)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap [10]* Pasteur pipette and glass wool or a syringe filter
-
Small vial for dissolution
-
Tetramethylsilane (TMS) as internal standard (if not pre-added to solvent)
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A Comparative Guide to the Quantitative Analysis of Propylamine in Reaction Mixtures
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to select and develop a fit-for-purpose assay for your specific application.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for propylamine quantification is a critical decision driven by factors such as required sensitivity, selectivity against matrix components, sample throughput, and available instrumentation. The three most prevalent techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry—each offer a distinct set of capabilities.
| Parameter | Gas Chromatography (GC-FID) | HPLC with Derivatization (UV/FLD) | Spectrophotometry |
| Principle | Separation of volatile compounds in the gas phase. | Separation of derivatized amine in the liquid phase. | Colorimetric reaction and light absorbance measurement. |
| Selectivity | High (excellent separation of volatile components). | Very High (separation plus selective derivatization). | Low to Moderate (Prone to interference). |
| Sensitivity (LOQ) | Good (e.g., ~3-4 µg/mL)[3] | Excellent (e.g., ng/mL to sub-ng/mL range)[4][5] | Moderate (e.g., ~10 µg/mL)[6] |
| Sample Throughput | Moderate to High. | Moderate (derivatization adds time). | High. |
| Matrix Complexity | Tolerant to complex volatile matrices. | Can be sensitive to matrix effects on derivatization. | Highly sensitive to interfering species. |
| Primary Advantage | Direct analysis without derivatization. | Highest sensitivity and selectivity. | Simplicity and cost-effectiveness.[6] |
| Primary Limitation | Requires analyte volatility; potential for peak tailing.[3] | Indirect method requiring a reaction step.[7] | Low specificity.[6] |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for analyzing volatile compounds like propylamine.[8] The methodology capitalizes on the compound's ability to be vaporized and separated from other components in a gaseous mobile phase.
Expertise & Causality: The primary challenge in the GC analysis of amines is their basicity, which can lead to interactions with acidic sites on standard silica-based columns and inlet liners, resulting in poor peak shape (tailing) and reduced sensitivity.[3] To counteract this, specialized columns with base-deactivated stationary phases, such as the Agilent CP-Volamine or CP-Wax for amines, are employed.[3][9] These columns are designed to minimize adsorptive interactions, ensuring symmetrical peaks and reproducible quantification. Furthermore, using a deactivated inlet liner is crucial for achieving low detection limits.[3]
Workflow for GC-FID Analysis
Caption: Workflow for propylamine quantification by GC-FID.
Experimental Protocol: GC-FID
This protocol is a self-validating system designed for the robust quantification of propylamine.
-
Preparation of Standards & Samples:
-
Prepare a stock solution of propylamine (e.g., 1000 µg/mL) in acetonitrile.
-
Generate a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 5 µg/mL to 100 µg/mL).
-
Prepare reaction mixture samples by accurately weighing and dissolving them in acetonitrile to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation & Conditions: [3]
-
GC System: Agilent GC with FID detector.
-
Column: Agilent CP-Volamine (or equivalent base-deactivated column), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Inlet Liner: Restek Siltek® deactivated liner (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Temperatures:
-
Injector: 250°C
-
Detector: 270°C
-
-
Oven Program: 50°C (hold for 2 min), ramp at 15°C/min to 220°C (hold for 3 min).
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).
-
-
System Suitability & Analysis:
-
Inject a solvent blank (acetonitrile) to ensure no system contamination.
-
Inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area should be <5%. The peak tailing factor should be <1.5.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.995.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the propylamine peak in the sample chromatograms.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is another cornerstone technique, but because propylamine lacks a UV chromophore or native fluorescence, direct detection is impractical at the low concentrations often required.[2] The solution is pre-column derivatization, a chemical reaction that attaches a UV-absorbing or fluorescent tag to the propylamine molecule.[7][10]
Expertise & Causality: The choice of derivatizing agent is critical. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly and specifically with primary amines like propylamine to form highly fluorescent isoindole derivatives.[10][11][12] This reaction is performed under mild, aqueous conditions, making it highly suitable for many reaction mixtures.[7] The resulting derivative can be detected with high sensitivity by a fluorescence detector (FLD) or with good sensitivity by a UV detector.[10] This approach enhances both sensitivity and selectivity, as only primary amines will be tagged and detected.
Workflow for HPLC-FLD Analysis with OPA Derivatization
Caption: Workflow for propylamine quantification by HPLC-FLD.
Experimental Protocol: HPLC with OPA Derivatization
This protocol is designed for high-sensitivity analysis and includes necessary validation checks.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of DI water and adjust pH to 10.2 with 10 M NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. In a separate vial, combine 0.8 mL of 20 mM borate buffer (diluted from 0.4 M stock), 0.2 mL of the 75 mg/L OPA solution (diluted from stock), and 2 µL of 3-mercaptopropionic acid.[7] This reagent should be prepared fresh daily.
-
Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Derivatization and Sample Preparation:
-
Prepare aqueous standards and samples of propylamine.
-
In an autosampler vial, combine 100 µL of sample/standard, 200 µL of 0.4 M Borate Buffer, and 100 µL of OPA Reagent.
-
Mix and allow the reaction to proceed for 2 minutes at room temperature before injection.[11] Note: The timing of this step should be consistent across all samples and standards, which is ideally controlled by an autosampler program.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a fluorescence detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm).[13]
-
Column Temperature: 30°C.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
FLD Settings: Excitation: 230 nm, Emission: 450 nm.[12]
-
Gradient Elution: 20% B to 80% B over 15 minutes.
-
Injection Volume: 10 µL.
-
-
System Suitability & Analysis:
-
Perform system suitability tests as described in the GC protocol (blank injection, replicate injections for %RSD and tailing factor).
-
Generate a calibration curve with derivatized standards. The correlation coefficient (r²) should be >0.998.
-
Analyze derivatized samples.
-
-
Data Processing:
Spectrophotometry
For applications where high selectivity is not paramount and a simpler, more cost-effective method is desired, spectrophotometry can be a viable option.[6] These methods are based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance with a UV-Vis spectrophotometer.
Expertise & Causality: A known method for determining aliphatic amines involves a reaction with reagents like acetyl acetone and formaldehyde to form a colored complex.[6] The intensity of the resulting color, measured at its maximum absorbance wavelength (λmax), is proportional to the concentration of the amine. The significant drawback of this technique is its susceptibility to interference. Any other compound in the reaction mixture that absorbs light at the same wavelength or participates in the color-forming reaction will lead to inaccurate results. Therefore, this method is best suited for relatively clean reaction mixtures or for rapid, semi-quantitative screening.
Experimental Protocol: Spectrophotometric Determination
-
Reagent Preparation:
-
Color Reagent: Prepare a mixture of acetyl acetone, formaldehyde, and pyridine as described in the relevant literature.[6]
-
-
Standard and Sample Preparation:
-
Prepare a set of propylamine standards in the appropriate solvent (e.g., water).
-
Prepare the reaction mixture sample, ensuring the final concentration is within the method's linear range.
-
-
Color Development and Measurement:
-
To a known volume of each standard and sample, add the color reagent.
-
Heat the mixture (e.g., on a water bath for 10 minutes) to facilitate color development.[6]
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance of each solution at the λmax of the colored complex (e.g., 420 nm) using a UV-Vis spectrophotometer.[6] Use a reagent blank to zero the instrument.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Concentration for the standards.
-
Determine the concentration of propylamine in the sample from its absorbance using the calibration curve. The established limit of detection and limit of quantification for a similar amine (isopropylamine) were found to be 3.3 µg/ml and 10 µg/ml, respectively.[6]
-
Conclusion and Recommendations
The quantitative analysis of propylamine in a reaction mixture requires careful method selection based on the specific analytical needs.
-
For robust, routine analysis with good sensitivity , GC-FID is often the method of choice due to its direct nature, eliminating the need for derivatization.
-
When maximum sensitivity and selectivity are required , particularly for trace-level quantification, HPLC with fluorescence detection after OPA derivatization is the superior technique.
-
For rapid screening or in scenarios with simple matrices and limited instrumentation , spectrophotometry offers a cost-effective, albeit less specific, alternative.
Each protocol presented here is a self-validating system, incorporating system suitability checks to ensure data integrity. By understanding the principles and causality behind each technique, researchers can confidently develop and validate a method that provides accurate and reliable quantification of propylamine, facilitating deeper process understanding and ensuring final product quality.
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide.
- Mercol, K., & Kaur, P. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Raju, N. A., et al. (2016). A SIMPLE AND SENSITIVE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRACE LEVEL MONO ISOPROPYLAMINE IN PHARMACEUTICAL DRUG SUBSTANCES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Chemistry LibreTexts. (2023). Derivatization.
- Kim, B., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples.
- Liu, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- NIH. (n.d.). Propylamine. PubChem.
- (n.d.). Amines.
- Agilent. (2011). Analysis of alkyl and aromatic amines.
- Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE.
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A Comparative Guide to the Basicity of Propylamine and Other Primary Amines
This guide provides an in-depth comparison of the basicity of propylamine with other relevant primary amines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern amine basicity. We will dissect the interplay of inductive effects, solvation, and steric hindrance, supported by experimental data and a detailed protocol for pKa determination.
Introduction: The Significance of Amine Basicity
Amines are fundamental building blocks in organic chemistry and pharmacology, with their basicity being a critical determinant of their function. The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases, accepting a proton from an acid.[1][2] This property influences a molecule's reactivity, solubility, and interaction with biological targets. In drug development, the basicity of an amine group dictates its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The strength of a base is quantitatively expressed by the pKa of its conjugate acid (RNH₃⁺).[3][4][5] A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the proton is held more tightly and the equilibrium favors the protonated form.[5] This guide will focus on comparing the basicity of propylamine, a simple straight-chain primary amine, to its homologs and structural isomers to provide a clear framework for understanding structure-basicity relationships.
The Theoretical Framework: Factors Governing Amine Basicity in Aqueous Solution
The basicity of an aliphatic amine in an aqueous solution is a complex interplay of several factors. While it might seem intuitive that adding more electron-donating groups would always increase basicity, the reality is more nuanced due to the significant role of the solvent.
-
Solvation Effect: In aqueous solutions, the conjugate acid (RNH₃⁺) is stabilized through hydrogen bonding with water molecules.[10][11] The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen that can participate in hydrogen bonding.
-
Primary ammonium ions (RNH₃⁺) have three protons and are the most effectively solvated.
-
Secondary ammonium ions (R₂NH₂⁺) have two protons and are less solvated.
-
Tertiary ammonium ions (R₃NH⁺) have only one proton and are the least solvated.[6] Greater stabilization of the conjugate acid shifts the equilibrium towards the protonated form, thereby increasing the basicity of the parent amine.[6][12]
-
-
Steric Hindrance: The size and bulk of the alkyl groups can physically impede the approach of a proton to the nitrogen's lone pair.[13] More significantly, bulky substituents can hinder the organization of solvent molecules around the ammonium cation, reducing the stabilizing effect of solvation.[13][14] This effect is most pronounced in tertiary amines and can counteract the positive inductive effect.[13]
The following diagram illustrates the interplay of these key factors.
Caption: Interplay of factors determining amine basicity.
Comparative Analysis: Propylamine in Context
To understand the basicity of propylamine, it is best compared with other primary amines. The basicity is evaluated by the pKa of the corresponding conjugate ammonium ion.
| Amine | Structure | pKa of Conjugate Acid (RNH₃⁺) |
| Ammonia | NH₃ | 9.26 |
| Methylamine | CH₃NH₂ | 10.64 |
| Ethylamine | CH₃CH₂NH₂ | 10.75 |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |
| Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |
| Aniline | C₆H₅NH₂ | 4.63 |
Data sourced from multiple references for consistency.[5][15][16][17][18][19]
Analysis of Trends:
-
Propylamine vs. Smaller Alkylamines (Methylamine, Ethylamine): As the alkyl chain lengthens from methyl to ethyl, the electron-donating inductive effect increases, leading to a significant jump in basicity from ammonia (pKa 9.26) to methylamine (pKa 10.64) and a further slight increase to ethylamine (pKa 10.75).[17] Propylamine (pKa 10.71) has a basicity very similar to ethylamine. This suggests that the inductive effect strengthens from one to two carbons but begins to plateau thereafter.[5][19]
-
Propylamine vs. Longer-Chain Amines (Butylamine): The pKa of butylamine's conjugate acid (10.61) is slightly lower than that of propylamine.[18] For straight-chain primary amines, the basicity remains in a narrow range of 10.6-10.7.[5][18] This indicates that the positive inductive effect of the alkyl group does not significantly increase beyond two or three carbons, and other factors, such as subtle changes in the solvation shell, may become more influential.[12]
-
Propylamine vs. Aromatic Amines (Aniline): The comparison with aniline (pKa 4.63) starkly illustrates the effect of resonance. In aniline, the nitrogen's lone pair is delocalized into the aromatic π-system, making it significantly less available for protonation.[3][19] This makes aromatic amines considerably weaker bases than aliphatic amines like propylamine.[20][21]
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of an amine.[22][23] The procedure involves monitoring the pH of an amine solution as a strong acid is incrementally added. The pKa is the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.
Objective: To determine the pKa of propylamine's conjugate acid.
Materials and Reagents:
-
Propylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Step-by-Step Methodology:
-
Preparation of Amine Solution:
-
Accurately prepare a ~0.01 M solution of propylamine in deionized water. For example, add the required mass of propylamine to a 50 mL volumetric flask and dilute to the mark.
-
Causality: A known, dilute concentration ensures a clear inflection point on the titration curve without consuming excessive titrant.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.
-
Causality: Accurate pH measurement is critical for an accurate pKa determination.
-
-
Titration Setup:
-
Transfer a precise volume (e.g., 25.0 mL) of the propylamine solution into a 100 mL beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
-
Causality: A controlled setup ensures consistent and reproducible measurements.
-
-
Titration Procedure:
-
Begin stirring the amine solution gently.
-
Record the initial pH of the solution before adding any acid.
-
Add the HCl titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain more data points in this critical region.
-
Continue the titration well past the equivalence point until the pH begins to plateau at a low value.
-
Causality: Smaller increments around the equivalence point provide a higher resolution for identifying the inflection point accurately.
-
-
Data Analysis:
-
Plot the Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
-
Determine the Equivalence Point: The equivalence point is the point of steepest inflection on the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.
-
Determine the Half-Equivalence Point: The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.
-
Find the pKa: The pKa of the conjugate acid (propylammonium) is equal to the pH of the solution at the half-equivalence point.
-
Causality: At the half-equivalence point, the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) simplifies to pH = pKa because [Base] = [Acid].
-
The workflow for this experimental determination is visualized below.
Caption: Experimental workflow for pKa determination.
Conclusion
The basicity of propylamine (pKa of conjugate acid ≈ 10.7) is a result of a well-understood balance between the electron-donating inductive effect of the propyl group and the stabilizing solvation of its conjugate acid in water. It is a slightly stronger base than methylamine and is representative of other straight-chain primary alkylamines like ethylamine and butylamine, whose basicities fall within a very narrow range. The stark contrast with aromatic amines like aniline highlights the powerful role that resonance can play in modulating basicity. For researchers and drug developers, a firm grasp of these principles is essential for predicting and manipulating the physicochemical properties of amine-containing molecules. The provided experimental protocol for potentiometric titration serves as a reliable, self-validating method for empirically verifying these fundamental properties.
References
- Basicity of amines | Organic Chemistry II Class Notes - Fiveable.
- Effect of Solvent on Basicity of Amines - Filo.
- Explain the interplay of inductive effect, solvation effect, and steric hindrance in determining the basic strength of alkyl amines in aqueous solution. - Tiwari Academy Discussion Forum.
- Basicity of Amines - Organic Chemistry Tutor.
- Basicity of Amines - Chemistry Steps.
- Write the factors influencing the basicity of amines. - Chemistry | Shaalaa.com.
- What is the order of basicity of Amines in gaseous phase and aqueous phase?
- Basic Nature of Amine ||+I Effect || Steric hindrance || NEET ||JEE || BSc || CUET || - YouTube.
- Solvation effect of basicity on amines | Filo.
- Gas-phase basicities of amines. - NASA Technical Reports Server (NTRS).
- 24.3: Basicity of Amines - Chemistry LibreTexts.
- What is the order of the basicity of methylamines, ethylamines, and propylamines? - Quora.
- Amines - National Council of Educ
- Order of basicity for arylamines and ammonia in gas phase - ECHEMI.
- Factors That Affect the Basicity of Amines - Unacademy.
- steric hinderance and basicity : r/Mc
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Public
- What are the factors that affect the basicity of amines?
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH.
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- Propylamine | C3H9N | CID 7852 - PubChem - NIH.
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- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- What is the pKa of methylamine - Chemistry Stack Exchange.
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A Comparative Guide to the Synthesis and Spectroscopic Validation of Propylamine
For researchers, scientists, and professionals in drug development, the synthesis of primary amines like propylamine is a fundamental process. However, the successful synthesis is only half the battle; rigorous validation of the final product to ensure its purity and structural integrity is paramount. This guide provides an in-depth comparison of two common methods for propylamine synthesis—reductive amination and the Gabriel synthesis—and details the spectroscopic techniques essential for its validation. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of the entire workflow, from reaction vessel to final characterization.
Section 1: A Comparative Overview of Propylamine Synthesis Routes
The choice of a synthetic route to propylamine often depends on factors such as the availability of starting materials, desired scale, and the potential for side-product formation. Here, we compare two robust and widely used methods: the reductive amination of propanal and the Gabriel synthesis from 1-bromopropane.
Reductive Amination of Propanal
Reductive amination is a versatile one-pot reaction that converts a carbonyl compound (in this case, propanal) into an amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine.
Mechanism: The reaction is typically carried out by treating propanal with ammonia to form a hemiaminal, which then dehydrates to an imine. A reducing agent, present in the same reaction mixture, reduces the imine to propylamine.
Advantages:
-
One-pot synthesis: Simplifies the experimental procedure.
-
Readily available starting materials: Propanal and ammonia are common laboratory reagents.
Disadvantages:
-
Potential for over-alkylation: The newly formed primary amine can react further with the aldehyde to form secondary (dipropylamine) and tertiary (tripropylamine) amines, reducing the yield of the desired product. Careful control of reaction conditions is necessary to minimize this.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the issue of over-alkylation.
Mechanism: This multi-step process begins with the deprotonation of phthalimide to form a nucleophilic phthalimide salt. This salt then undergoes a nucleophilic substitution reaction with an alkyl halide (1-bromopropane). The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine, to release the primary amine.
Advantages:
-
High selectivity for primary amines: The bulky phthalimide group prevents multiple alkylations, leading to a cleaner product.
Disadvantages:
-
Multi-step process: Requires isolation of intermediates, which can be more time-consuming.
-
Harsh cleavage conditions: The final hydrolysis step can sometimes require harsh conditions, which may not be suitable for sensitive substrates.
Head-to-Head Comparison of Synthesis Methods
| Feature | Reductive Amination of Propanal | Gabriel Synthesis from 1-Bromopropane |
| Starting Materials | Propanal, Ammonia | 1-Bromopropane, Potassium Phthalimide |
| Key Reagents | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Hydrazine or strong acid/base for hydrolysis |
| Selectivity | Can produce a mixture of primary, secondary, and tertiary amines | Highly selective for primary amines |
| Procedure | Typically a one-pot reaction | Multi-step with intermediate isolation |
| Typical Yields | Variable, dependent on reaction conditions to minimize over-alkylation | Generally good to high yields of the primary amine |
Section 2: Experimental Protocols
The following are representative experimental protocols for the synthesis of propylamine by the two methods discussed.
Protocol: Reductive Amination of Propanal
Materials:
-
Propanal
-
Ammonia (aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve propanal in methanol.
-
Cool the solution in an ice bath and add a solution of ammonia in methanol.
-
Slowly add sodium cyanoborohydride to the reaction mixture while maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl and extract with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with NaOH and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propylamine.
Protocol: Gabriel Synthesis of Propylamine
Materials:
-
Potassium phthalimide
-
1-Bromopropane
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide in DMF.
-
Add 1-bromopropane to the solution and heat the mixture with stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the N-propylphthalimide.
-
Filter the solid, wash with water, and dry.
-
To a suspension of N-propylphthalimide in ethanol, add hydrazine hydrate and reflux the mixture.
-
Cool the reaction mixture and add concentrated HCl.
-
Filter the precipitated phthalhydrazide.
-
Neutralize the filtrate with NaOH and extract the propylamine with diethyl ether.
-
Dry the organic extract, filter, and remove the solvent to obtain propylamine.
Section 3: Spectroscopic Validation of Propylamine
Once synthesized, the identity and purity of the propylamine must be confirmed using a suite of spectroscopic techniques. This section provides a guide to interpreting the spectra and distinguishing the product from starting materials and potential byproducts.
Workflow for Spectroscopic Validation
Caption: Workflow for the synthesis and spectroscopic validation of propylamine.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent first-pass technique to identify the presence of the primary amine functional group and the absence of starting material carbonyl groups.
-
Propylamine (Product): The key features are the N-H stretching vibrations, which appear as a characteristic pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ for a primary amine.[1][2][3][4] An N-H bending vibration is also observed around 1590-1650 cm⁻¹.[4]
-
Propanal (Starting Material): Shows a strong, sharp C=O stretching absorption around 1720-1740 cm⁻¹.[3] Its presence in the product spectrum indicates an incomplete reaction.
-
Phthalimide (Starting Material): Characterized by two C=O stretching bands and an N-H stretch.
-
Dipropylamine (Byproduct): As a secondary amine, it will show only a single N-H stretching peak in the 3300-3500 cm⁻¹ region.[1][2]
-
Tripropylamine (Byproduct): Being a tertiary amine, it will lack any N-H stretching absorptions in this region.[2][5]
Table 1: Key IR Absorptions for Propylamine Synthesis and Validation
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Propylamine | Primary Amine (N-H stretch) | ~3300-3500 (two peaks)[1][2][3][4] |
| N-H bend | ~1590-1650[4] | |
| Propanal | Aldehyde (C=O stretch) | ~1720-1740[3] |
| 1-Bromopropane | C-Br stretch | ~550-750[2] |
| Phthalimide | Imide (C=O stretch) | ~1700-1750 (two bands) |
| N-H stretch | ~3200 | |
| Dipropylamine | Secondary Amine (N-H stretch) | ~3300-3500 (one peak)[1][2] |
| Tripropylamine | Tertiary Amine | No N-H stretch[2][5] |
| Isopropylamine | Primary Amine (N-H stretch) | ~3300-3500 (two peaks) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of propylamine and the detection of impurities.
¹H NMR of Propylamine: A typical ¹H NMR spectrum of propylamine will show four distinct signals:
-
A triplet corresponding to the methyl (CH₃) protons.
-
A sextet for the methylene (CH₂) protons adjacent to the methyl group.
-
A triplet for the methylene (CH₂) protons adjacent to the amino group.
-
A broad singlet for the amino (NH₂) protons.
¹³C NMR of Propylamine: The ¹³C NMR spectrum will exhibit three signals, corresponding to the three inequivalent carbon atoms in the propylamine molecule.
Distinguishing Propylamine from Isopropylamine: NMR is particularly useful for differentiating between isomers.
-
Propylamine: Shows three distinct carbon signals and three distinct proton environments for the alkyl chain.
-
Isopropylamine: Due to its symmetry, it will show only two carbon signals and two distinct proton environments for the alkyl chain (a doublet for the six equivalent methyl protons and a septet for the single CH proton).[6]
Table 2: Comparative ¹H NMR Data (Typical Chemical Shifts, δ ppm)
| Compound | CH₃ | -CH₂- | -CH- | -CH₂-N or -CH-N | NH/NH₂ | Aromatic/Other |
| Propylamine | ~0.9 (t) | ~1.5 (sextet) | - | ~2.6 (t) | ~1.1 (s, broad) | - |
| Propanal | ~1.1 (t) | ~2.5 (dq) | - | - | - | ~9.8 (t, CHO) |
| 1-Bromopropane | ~1.0 (t)[7] | ~1.9 (sextet)[7] | - | ~3.4 (t)[7] | - | - |
| Phthalimide | - | - | - | - | ~11.4 (s, broad)[8] | ~7.9 (m)[8] |
| Dipropylamine | ~0.9 (t) | ~1.5 (sextet) | - | ~2.5 (t) | ~0.9 (s, broad) | - |
| Tripropylamine | ~0.9 (t) | ~1.5 (sextet) | - | ~2.4 (t) | - | - |
| Isopropylamine | ~1.1 (d)[9] | - | ~3.1 (septet)[9] | - | ~1.2 (s, broad)[9] | - |
Table 3: Comparative ¹³C NMR Data (Typical Chemical Shifts, δ ppm)
| Compound | CH₃ | -CH₂- | -CH- | -CH₂-N or -CH-N | C=O/Aromatic |
| Propylamine | ~11 | ~26 | - | ~45 | - |
| Propanal | ~6[10] | ~37[10] | - | - | ~203 (CHO)[10] |
| 1-Bromopropane | ~13[5] | ~26[5] | - | ~36[5] | - |
| Phthalimide | - | - | - | - | ~167 (C=O), ~123, ~132, ~134 |
| Dipropylamine | ~11 | ~23 | - | ~53 | - |
| Tripropylamine | ~11 | ~23 | - | ~58 | - |
| Isopropylamine | ~26 | - | ~45 | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that act as a molecular fingerprint.
-
Propylamine: The molecular ion peak ([M]⁺) will be observed at m/z = 59. A prominent base peak is often seen at m/z = 30, resulting from the alpha-cleavage and loss of an ethyl radical.[11]
-
Propanal (Starting Material): Molecular ion at m/z = 58.[12]
-
1-Bromopropane (Starting Material): Exhibits a characteristic pair of molecular ion peaks at m/z = 122 and 124 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1] The base peak is typically at m/z = 43, corresponding to the propyl cation.[1]
-
Isopropylamine (Isomer): Also has a molecular ion at m/z = 59. However, its fragmentation pattern will differ, with a base peak at m/z = 44 due to the loss of a methyl radical.[10]
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Propylamine | 59[11] | 30[11] | 29, 41 |
| Propanal | 58[12] | 29[12] | 28, 57[12] |
| 1-Bromopropane | 122/124[1] | 43[1] | 79/81 |
| Phthalimide | 147 | 104 | 76 |
| Dipropylamine | 101 | 72 | 44 |
| Tripropylamine | 143 | 114 | 44, 72 |
| Isopropylamine | 59[10] | 44[10] | 41 |
Section 4: Conclusion
The successful synthesis and validation of propylamine require a careful selection of the synthetic method and a thorough application of spectroscopic techniques. Reductive amination offers a more direct route, while the Gabriel synthesis provides higher selectivity for the primary amine. The choice between these methods will depend on the specific requirements of the research.
Regardless of the synthetic path chosen, a multi-technique spectroscopic approach is non-negotiable for the validation of the final product. IR spectroscopy provides a quick check for the presence of the desired functional group and the absence of key starting materials. NMR spectroscopy offers an in-depth structural confirmation and is crucial for identifying isomeric impurities. Finally, mass spectrometry confirms the molecular weight and provides a unique fragmentation pattern for definitive identification. By following the principles and protocols outlined in this guide, researchers can confidently synthesize and validate high-purity propylamine for their scientific endeavors.
References
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?
- Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)
- Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- Bartleby. (2020, March 4).
- ChemicalBook. (n.d.). Isopropylamine(75-31-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). Phthalimide(85-41-6) 1H NMR spectrum.
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- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Answered: The 1H-NMR spectrum of 1-bromopropane shows signals at 1.03, 1.88, and 3.39 ppm. The 1H-NMR spectrum of 2-bromopropane shows signals at 1.73 and 4.21 ppm. Draw… | bartleby [bartleby.com]
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Propylamine vs. Butylamine: A Comparative Guide to Performance in Chemical Transformations
For researchers, medicinal chemists, and process development scientists, the selection of a primary amine is a frequent and seemingly straightforward decision. Propylamine and butylamine, two of the most common short-chain alkylamines, are often used interchangeably as nucleophiles, bases, or building blocks. However, in the pursuit of optimized reaction kinetics, improved yields, and minimized side-product formation, understanding the subtle yet significant differences between these two reagents is paramount.
This guide provides an in-depth comparison of propylamine and butylamine, moving beyond their superficial similarities to explore how their distinct physicochemical properties influence their performance in key chemical transformations. We will dissect the causality behind their reactivity, provide actionable experimental protocols, and present comparative data to empower scientists to make more informed and strategic decisions in their synthetic endeavors.
Part 1: Decoding the Reactants: A Physicochemical Comparison
The reactivity of an amine is governed by a delicate interplay of its basicity, nucleophilicity, and steric profile. While propylamine and butylamine share a common structural motif—a primary amino group attached to an n-alkyl chain—the addition of a single methylene group in butylamine is the source of their divergent behavior.
Basicity vs. Nucleophilicity: A Critical Distinction
Basicity is a thermodynamic concept, defined by the equilibrium position of an acid-base reaction (typically measured by pKa). Nucleophilicity, conversely, is a kinetic phenomenon, measuring the rate at which a nucleophile attacks an electrophilic center.[1][2] While stronger bases are often stronger nucleophiles, this correlation is not absolute, particularly when steric hindrance comes into play.[3][4]
-
Basicity: Both propylamine and butylamine are weak bases with very similar strengths. The pKa of protonated propylamine is approximately 10.71, while that of protonated butylamine is around 10.77-10.78.[5][6][7][8] This near-identical basicity stems from the similar inductive effect of the n-propyl and n-butyl groups, which donate electron density to the nitrogen atom. For most applications where the amine's role is simply to act as a proton scavenger, their performance is virtually indistinguishable.
-
Nucleophilicity & Steric Hindrance: Here, a more nuanced picture emerges. Nucleophilicity is highly sensitive to steric bulk.[3][9] While the difference of one CH₂ group seems minor, it can influence the amine's ability to approach a crowded electrophilic center. Interestingly, kinetic studies have shown that in some contexts, propylamine is a slightly better nucleophile than butylamine.[10] This may be attributed to the increased conformational flexibility and effective "reach" of the longer butyl chain, which can paradoxically create a slightly more hindered approach to the nitrogen's lone pair compared to the more compact propyl group.
Data Summary: Physicochemical Properties
| Property | Propylamine | Butylamine | Rationale for Difference |
| Molecular Formula | C₃H₉N | C₄H₁₁N | Additional -CH₂- group |
| Molar Mass ( g/mol ) | 59.11[6][8] | 73.14[5][7] | Additional -CH₂- group |
| Boiling Point (°C) | 47-51[8] | 78[5] | Increased van der Waals forces |
| pKa (Conjugate Acid) | 10.71[6][8] | 10.77[5] | Minimal difference in inductive effects |
| Mayr Nucleophilicity (N) | 13.3 (in water)[3] | ~13 (in water) | Slight decrease due to increased steric hindrance |
Part 2: Performance in Action: Key Chemical Transformations
We will now examine three common transformations where the choice between propylamine and butylamine can have a measurable impact on the reaction outcome.
Transformation 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting aldehydes and ketones into substituted amines via an imine intermediate.[11][12][13] The process is typically a one-pot reaction involving the carbonyl compound, the amine, and a selective reducing agent.
Mechanistic Pathway
The reaction proceeds in two main stages:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or enamine). This step is reversible and often acid-catalyzed.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine to yield the final amine product.[11][13]
Comparative Analysis & Experimental Insights
The initial formation of the imine is the rate-determining step and is sensitive to the amine's nucleophilicity. Given that propylamine is a slightly stronger nucleophile, reactions employing it may exhibit marginally faster initial rates of imine formation compared to butylamine, especially at lower temperatures or with less reactive (i.e., sterically hindered) ketones.
However, in most standard procedures where the reaction is run to completion, the final isolated yields are often comparable. The choice of reducing agent is far more critical. Using a strong reductant like NaBH₄ can lead to the premature reduction of the starting aldehyde before imine formation is complete, resulting in an alcohol byproduct.[14] Milder reagents like NaBH(OAc)₃ are preferred as they reduce the iminium ion much faster than the carbonyl group.[13]
Protocol: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M).
-
Amine Addition: Add propylamine or butylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Transformation 2: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in drug discovery and organic synthesis.[15] It typically involves the reaction of an amine with an activated carboxylic acid derivative.
Mechanistic Pathway
The process is a nucleophilic acyl substitution. The carboxylic acid is first activated with a coupling reagent (e.g., EDC, HATU) to form a highly reactive intermediate. The amine's lone pair then attacks the activated carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to form the stable amide bond, releasing the coupling agent's byproduct.
Comparative Analysis & Experimental Insights
This transformation is highly dependent on the amine's nucleophilicity. For unhindered carboxylic acids, both propylamine and butylamine are sufficiently nucleophilic to provide high yields. The difference in performance becomes apparent when dealing with sterically demanding substrates.
-
With Hindered Carboxylic Acids: When the carbonyl group is flanked by bulky substituents, the slightly superior nucleophilicity and smaller steric profile of propylamine can lead to faster reaction rates and higher yields compared to butylamine. The extra methylene unit of butylamine can engage in more significant steric clashes with the substrate and coupling agent, slowing the rate of attack.
-
Competitive Reactions: In a scenario with a di-acid or a molecule containing multiple electrophilic sites, the more reactive propylamine might exhibit slightly better selectivity or reactivity at the desired position.
Protocol: General Procedure for EDC-Mediated Amide Coupling
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir for 30 minutes to form the activated ester.
-
Amine Addition: Add propylamine or butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.
Transformation 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. The rate is highly dependent on the nucleophilicity of the attacking amine.
Comparative Kinetic Data
A kinetic study of the reaction between various amines and 1-fluoro-2,4-dinitrobenzene in acetonitrile provides a direct comparison. While this specific study did not include propylamine, it did evaluate butylamine and other primary amines, allowing for a well-grounded inference.[16]
| Nucleophile | Relative Rate Constant (k₂) |
| Benzylamine | 1.0 |
| n-Butylamine | ~25 |
| Morpholine | ~5 |
| Piperidine | ~150 |
(Data adapted from reference[16]. Rates are approximate and for illustrative purposes.)
Butylamine is significantly more reactive than benzylamine due to its higher basicity and the absence of resonance delocalization. Based on the established trend of propylamine being slightly more nucleophilic than butylamine, one can confidently predict that propylamine would react at a rate equal to or slightly faster than butylamine in this SNAr reaction. For reactions where maximizing rate is crucial, propylamine may offer a marginal advantage.
Part 3: A Practical Decision Framework
The choice between propylamine and butylamine is context-dependent. While they are interchangeable in many robust, high-yielding reactions, the optimal choice is revealed in more challenging or sensitive systems.
When to Choose Propylamine:
-
When reacting with sterically congested electrophiles (e.g., hindered ketones, ortho-substituted acyl chlorides).
-
In kinetically controlled reactions where maximizing the rate is a primary objective.
-
When subtle differences in product distribution are observed in competitive reactions.
When to Choose Butylamine:
-
As a general-purpose primary amine for robust, well-established procedures.
-
When the amine is being incorporated as a simple building block where its slightly larger size is desired for structure-activity relationship (SAR) studies.
-
In cost-sensitive, large-scale syntheses where it may be a more economical option.
Conclusion
While propylamine and butylamine exhibit nearly identical basicity, their performance in chemical transformations is distinguished by subtle differences in nucleophilicity and steric hindrance. Propylamine generally holds a slight kinetic advantage due to its marginally higher nucleophilicity and smaller size, making it the preferred choice for challenging reactions involving sterically demanding substrates or where reaction rate is a critical parameter. Butylamine remains an excellent and reliable workhorse for a vast array of standard applications. By understanding these underlying principles, the discerning chemist can move beyond arbitrary selection and leverage the unique characteristics of each amine to achieve superior results in their synthetic campaigns.
References
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- 16. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Analytical Detection of Trace Propylamine
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of trace amounts of propylamine is a critical analytical challenge. Propylamine, a primary aliphatic amine, serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence as a residual impurity or a degradation product necessitates robust analytical methods to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for quantifying trace propylamine, grounded in scientific principles and supported by experimental data.
The Analytical Imperative: Why Trace Propylamine Detection Matters
Propylamine's volatility and reactivity can influence the stability and safety profile of pharmaceutical products.[2] Furthermore, as a potential precursor to carcinogenic nitrosamines, its levels must be strictly controlled.[3] The choice of an analytical method is therefore a pivotal decision, dictated by the sample matrix, the required sensitivity, and the desired throughput.
A Comparative Analysis of Key Analytical Methodologies
The primary techniques for propylamine determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[4][5] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.[6]
Gas Chromatography (GC): The Workhorse for Volatile Amines
GC is inherently well-suited for the analysis of volatile compounds like propylamine.[4] The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
Causality in GC Method Development: The primary challenge in the GC analysis of amines is their polar nature, which can lead to poor peak shapes and adsorption onto the column.[7] To circumvent this, specialized base-deactivated capillary columns are often employed.[7] For enhanced sensitivity and selectivity, a Flame Ionization Detector (FID) is a common choice, offering a wide linear dynamic range.[7] For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing detailed structural information through fragmentation patterns.[8] The mass spectrum of propylamine typically shows a molecular ion peak at m/z 59 and a characteristic base peak at m/z 30, corresponding to the [CH2NH2]+ fragment.[8]
Derivatization: A Strategy for Enhanced Performance: To improve the chromatographic behavior of propylamine, a derivatization step is often incorporated.[9] This involves chemically modifying the amine to create a less polar and more volatile derivative. Common derivatizing agents include alkylated chloroformates and silylating agents.[9][10] For instance, derivatization with pentafluorobenzoyl chloride can significantly enhance volatility and improve peak symmetry.[7]
Experimental Workflow for GC-FID Analysis of Propylamine
Caption: Workflow for the GC-FID analysis of propylamine.
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
HPLC is a powerful technique for compounds that are non-volatile or thermally labile.[4] For primary amines like propylamine, which lack a strong UV chromophore, derivatization is a prerequisite for sensitive UV detection.[5][11]
The Rationale Behind HPLC Derivatization: The goal of derivatization in HPLC is to attach a molecule with strong UV absorbance or fluorescence properties to the analyte.[3] This significantly enhances the sensitivity of the method. Commonly used derivatizing reagents for primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3][12] The choice of reagent depends on the desired sensitivity and the presence of other potentially interfering compounds. For example, OPA reacts rapidly with primary amines to form highly fluorescent derivatives, but these derivatives can be unstable.[12] Dansyl chloride, on the other hand, forms more stable derivatives but the reaction is slower.[12]
Method Validation in HPLC: A robust HPLC method must be validated to ensure its reliability.[13] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14][15] Linearity is typically demonstrated by a correlation coefficient (R²) of >0.99 for the calibration curve.[16] Accuracy is assessed by recovery studies, with typical acceptance criteria between 80-120%.[16] Precision, measured as the relative standard deviation (%RSD), should generally be less than 15%.[16]
Experimental Protocol: HPLC-UV Analysis with Pre-Column Derivatization
Caption: Step-by-step protocol for HPLC-UV analysis with derivatization.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[17] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[17] For the analysis of amines, CE can be performed with or without derivatization.[18] Direct analysis is possible using indirect UV detection, while derivatization with fluorescent tags can significantly enhance sensitivity when coupled with a laser-induced fluorescence (LIF) detector.[17][19]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the determination of trace amines. These values should be considered as representative and will vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-FID (Direct) | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99[16] | >0.999[16] |
| Accuracy (% Recovery) | 80-120% | 80-120% | 89-100%[16] | 75-114%[16] |
| Precision (%RSD) | < 15% | < 15% | < 5%[16] | < 15.9% (inter-day)[16] |
| LOD | µg/L range | ng/L to µg/L range[16] | 0.02% (for impurities)[16] | 0.025 - 0.20 ng/mL[16] |
| LOQ | µg/L range | ng/L to µg/L range | 0.1 - 1.0 ng/mL[16] | Analyte dependent |
Detailed Experimental Protocols
GC-FID Method for Propylamine Analysis
1. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of propylamine into a 100 mL volumetric flask and dilute to volume with methanol.[7]
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.[7]
-
Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter.[7]
2. GC-FID Conditions:
-
Column: Agilent CP-Wax for Volatile Amines and Diamines (or equivalent base-deactivated column).[20]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the propylamine standard against its concentration.
-
Quantify the propylamine in the sample by comparing its peak area to the calibration curve.
HPLC-UV Method with OPA Derivatization
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol and add 2-mercaptoethanol.
2. Derivatization Procedure:
-
In a vial, mix 100 µL of sample or standard with 200 µL of borate buffer.
-
Add 100 µL of OPA reagent and vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.[12]
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm.
-
Injection Volume: 20 µL.
4. System Suitability:
-
Before analysis, perform system suitability tests to ensure the chromatographic system is functioning correctly. This includes evaluating repeatability of injections, tailing factor, and theoretical plates.[4]
Conclusion
The selection of an analytical method for trace propylamine detection is a multi-faceted decision. GC-based methods are ideal for volatile samples, with GC-MS providing the highest level of confidence in identification. HPLC with pre-column derivatization offers excellent sensitivity and is adaptable to a wide range of sample matrices. Capillary electrophoresis provides a high-efficiency, low-consumption alternative. The protocols and comparative data presented in this guide offer a solid foundation for developing and validating a method that is fit-for-purpose, ensuring the quality and safety of your products.
References
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... Retrieved from [Link]
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
- Hermanson, H. P., Helrich, K., & Carey, W. F. (1968). GAS-LIQUID CHROMATOGRAPHY OF PROPANOL, PROPYLAMINE, AND DIPROPYLAMINE. Analytical Letters, 1(15), 941-945.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
- Kim, B., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Protection, 78(1), 195-202.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
- Skelley, A. M., & Mathies, R. A. (2007). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Analytical chemistry, 79(18), 7323–7329.
-
Curtin University. (n.d.). A capillary electrophoresis method for the determination of selected biogenic amines and amino acids in mammalian decomposition. Retrieved from [Link]
-
Agilent. (2011). Analysis of alkyl and aromatic amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
- Patel, M., et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-8.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- MDPI. (2022). A Brief Review on the Analysis of dsDNA, RNA, Amino Acids and Bacteria by Capillary Electrophoresis. Molecules, 27(15), 4935.
-
LookChem. (n.d.). Propylamine 107-10-8 wiki. Retrieved from [Link]
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Propylamine in Coordination Chemistry: A Comparative Guide for Researchers
In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the stability, reactivity, and ultimate application of the resulting metal complex. Among the myriad of available ligands, simple alkylamines serve as fundamental building blocks, offering a primary nitrogen donor atom for coordination. This guide provides a comprehensive comparative study of propylamine as a ligand, offering insights into its coordination behavior relative to other common amines. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of ligand selection in coordination chemistry.
Introduction to Propylamine as a Ligand
Propylamine (CH₃CH₂CH₂NH₂) is a primary alkylamine that features a lone pair of electrons on its nitrogen atom, making it a classic Lewis base and an effective monodentate ligand in coordination chemistry.[1][2] Its coordination to a metal center occurs through this nitrogen donor, forming a coordinate covalent bond. The propyl group, being a simple alkyl chain, influences the ligand's properties through inductive and steric effects.
The basicity of propylamine is a key determinant of its coordinating ability. The electron-donating nature of the propyl group increases the electron density on the nitrogen atom, making propylamine a stronger base than ammonia.[3] This enhanced basicity generally translates to the formation of more stable metal complexes compared to those of ammonia.
Comparative Analysis of Propylamine with Other Amine Ligands
To fully appreciate the characteristics of propylamine as a ligand, it is essential to compare it with other common amine ligands. This section will draw comparisons with ammonia (the simplest amine), other primary alkylamines (ethylamine and butylamine), and the bidentate ligand ethylenediamine.
Donor Properties and Basicity
The stability of a metal-ligand complex is intrinsically linked to the ligand's basicity. A more basic ligand can donate its electron pair more readily, forming a stronger bond with the metal ion. The basicity of primary alkylamines increases with the length of the alkyl chain due to the inductive effect, where alkyl groups push electron density towards the nitrogen atom.
| Ligand | Chemical Formula | pK_b | Basicity Trend |
| Ammonia | NH₃ | 4.75 | Weakest Base |
| Ethylamine | CH₃CH₂NH₂ | 3.37 | Stronger |
| Propylamine | CH₃CH₂CH₂NH₂ | 3.23 | Stronger |
| Butylamine | CH₃(CH₂)₃NH₂ | 3.39 | Similar to Ethylamine |
| Ethylenediamine | H₂NCH₂CH₂NH₂ | pK_b1 = 4.07, pK_b2 = 7.15 | Bidentate |
Note: pK_b values are approximate and can vary slightly with experimental conditions.
As the data suggests, propylamine is a stronger base than ammonia and ethylamine, which would theoretically lead to the formation of more stable metal complexes.
Steric Effects
While electronic effects favor longer alkyl chains for stronger coordination, steric hindrance can play a counteracting role. The propyl group of propylamine is larger than the ethyl group of ethylamine and significantly larger than the hydrogen atoms of ammonia. This increased bulk can lead to steric repulsion between ligands in a coordination sphere, potentially destabilizing the complex, especially with smaller metal ions or in complexes with high coordination numbers.
The Chelate Effect: A Comparison with Ethylenediamine
A crucial concept in coordination chemistry is the "chelate effect," which describes the enhanced stability of complexes containing polydentate ligands (chelating agents) compared to complexes with an equivalent number of analogous monodentate ligands. Ethylenediamine (en), with its two nitrogen donor atoms, is a classic example of a bidentate chelating ligand.
When ethylenediamine coordinates to a metal ion, it forms a stable five-membered ring. This chelation results in a significant increase in the stability constant (log β) of the complex compared to a complex with two monodentate amine ligands like propylamine.
The chelate effect is primarily an entropic phenomenon. The coordination of one bidentate ligand displaces two monodentate solvent molecules, leading to an increase in the number of free molecules in the system and thus a positive change in entropy, which favors complex formation.
Experimental Protocols for Studying Propylamine Complexes
To quantitatively assess the stability and properties of metal-propylamine complexes, several experimental techniques are employed. Below are detailed protocols for the synthesis and characterization of these complexes.
Synthesis of a Transition Metal-Propylamine Complex
This protocol provides a general method for the synthesis of a simple transition metal complex with propylamine, for example, a copper(II)-propylamine complex.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Propylamine
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filter paper and funnel
Procedure:
-
Dissolve a known amount of copper(II) sulfate pentahydrate in a minimal amount of deionized water in a beaker.
-
In a separate beaker, dissolve a stoichiometric excess of propylamine in ethanol. A 4:1 molar ratio of propylamine to copper(II) is often used to ensure the formation of the tetraammine-like complex.
-
Slowly add the propylamine solution to the stirring copper(II) sulfate solution. A color change, typically to a deep blue or purple, indicates complex formation.
-
Continue stirring the reaction mixture at room temperature for 30-60 minutes to ensure complete reaction.
-
If a precipitate forms, collect the complex by vacuum filtration.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials:
-
A solution of the metal salt (e.g., Cu(NO₃)₂) of known concentration.
-
A solution of propylamine of known concentration.
-
A standard solution of a strong acid (e.g., HNO₃).
-
A standard solution of a carbonate-free strong base (e.g., NaOH).
-
A constant ionic strength medium (e.g., KNO₃).
-
A calibrated pH meter with a combination glass electrode.
-
A thermostated titration vessel.
-
A precision burette.
Procedure:
-
Prepare a series of solutions in the titration vessel, each containing known concentrations of the metal ion, propylamine, and a strong acid. Maintain a constant ionic strength with KNO₃.
-
Titrate each solution with the standard NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
The stability constants (log K) can then be determined by analyzing the formation function (a plot of n̄ versus p[L]).
Data Presentation and Interpretation
Table 2: Logarithmic Overall Stability Constants (log β) for Cu(II) Complexes with Various Amine Ligands
| Ligand | log β₁ | log β₂ | log β₃ | log β₄ |
| Ammonia | 4.15 | 7.61 | 10.4 | 12.6 |
| Ethylamine | 4.4 | 8.1 | 10.7 | 12.2 |
| Propylamine | Est. ~4.5 | Est. ~8.3 | Est. ~11.0 | Est. ~12.5 |
| Ethylenediamine | 10.7 | 20.0 | - | - |
Values are for aqueous solutions at approximately 25 °C and are compiled from various sources. Propylamine values are estimated based on basicity and steric trends.
The estimated values for propylamine suggest a stability slightly higher than ethylamine due to its greater basicity, but the chelate effect of ethylenediamine results in significantly more stable complexes.
Conclusion and Future Directions
Propylamine is a fundamental monodentate ligand in coordination chemistry, offering a balance of electronic and steric properties. Its basicity, which is greater than that of ammonia and ethylamine, suggests the potential for forming stable metal complexes. However, the lack of extensive, publicly available quantitative data on the stability constants of propylamine complexes presents a significant knowledge gap.
This guide has provided a framework for understanding the coordination chemistry of propylamine through comparison with well-studied amine ligands and has detailed the experimental methodologies required to generate the much-needed quantitative data. Future research should focus on the systematic determination of stability constants for a range of metal ions with propylamine and other primary alkylamines. Such data would be invaluable for researchers in various fields, from catalysis to bioinorganic chemistry and drug development, enabling a more rational design of coordination complexes with tailored properties.
References
-
Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Retrieved from [Link]
-
IUPAC. (2006). IUPAC Stability Constants Database. Retrieved from [Link]
-
NIST. (n.d.). Propylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Proper Disposal of Propylamine for Laboratory Professionals
Propylamine (C₃H₉N), also known as n-propylamine or 1-aminopropane, is a colorless, volatile liquid amine widely utilized as a reagent and building block in the synthesis of pharmaceuticals, pesticides, and resins.[1][2] While indispensable in many applications, its inherent chemical properties present significant hazards. Propylamine is highly flammable, corrosive, and toxic, demanding a rigorous and informed approach to its handling and disposal.[3][4]
This guide provides essential, step-by-step procedures for the safe disposal of propylamine waste in a laboratory setting. As senior application scientists, our goal is to move beyond mere compliance, fostering a deep understanding of the causality behind these protocols to ensure the safety of personnel and the protection of our environment.
Section 1: Hazard Assessment & Immediate Safety Protocols
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. Propylamine is a multi-hazard substance, and its disposal plan must account for its flammability, corrosivity, and toxicity.
-
Flammability: Propylamine is extremely flammable, with a very low flash point of approximately -37°C (-35°F).[3][5] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[2][6] Therefore, all handling and disposal procedures must be conducted in an environment free of open flames, sparks, or hot surfaces.[7]
-
Corrosivity: As a strong base, propylamine is highly corrosive and can cause severe chemical burns to the skin and eyes upon contact, with the potential for permanent eye damage.[3][6][7] Ingestion causes severe burns to the digestive tract.[3]
-
Toxicity: Propylamine is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Inhalation can severely irritate the respiratory tract and may lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency.[6][7]
Essential Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The selection of PPE is not merely a suggestion but a critical barrier against exposure.
-
Eye and Face Protection: Wear chemical splash goggles in combination with a full-face shield.[3][7] This dual protection is necessary due to the severe corrosivity and high splash risk of liquid propylamine.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any possibility of skin contact.[3][6] Consult with your safety equipment supplier for recommendations on the most protective glove material for propylamine. An emergency shower should be immediately accessible.[6]
-
Respiratory Protection: All handling of propylamine waste should occur inside a certified chemical fume hood to control vapor exposure.[6] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator must be used in accordance with OSHA regulations (29 CFR 1910.134).[3]
Key Safety & Physical Properties
The following table summarizes critical data for propylamine, informing every aspect of its handling and disposal.
| Property | Value | Significance & Source(s) |
| CAS Number | 107-10-8 | Unique chemical identifier.[8] |
| Molecular Formula | C₃H₉N | Basic chemical information.[8] |
| Appearance | Colorless liquid with a strong, ammonia-like odor. | Odor provides a warning, but olfactory fatigue can occur.[5][9] |
| Flash Point | -37 °C / -35 °F | Extremely flammable; vapors can ignite well below room temperature.[3][5] |
| Explosive Limits | 2.0% - 10.4% by volume in air | A wide explosive range increases the fire and explosion hazard.[8][10] |
| Corrosivity | pH of 11.8 (0.1M solution) | A strong base that can cause severe burns.[3] |
| Vapor Density | ~2.0 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas.[1][2] |
| Water Solubility | Miscible / Highly Soluble | Spills can readily contaminate water sources.[2][8] |
| OSHA PEL | Not Established | Safe work practices should always be followed as no exposure is considered safe.[6][11][12] |
Section 2: Propylamine Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste. Propylamine waste must be characterized to ensure it is disposed of in compliance with federal and state regulations.
-
EPA Hazardous Waste Number U194: When discarded as an unused commercial chemical product, propylamine is assigned the EPA hazardous waste number U194.[9][10] This classification designates it as a toxic waste.
-
Characteristic Hazardous Waste: Due to its properties, propylamine waste will also exhibit characteristics of:
Generators of waste containing propylamine (in quantities greater than or equal to 100 kg/month ) must conform with EPA regulations governing its storage, transportation, treatment, and disposal.[9][14]
Section 3: On-Site Handling and Segregation of Propylamine Waste
Proper segregation is critical to prevent dangerous chemical reactions in the waste stream.
-
Designated Waste Containers: Use only designated, chemically compatible, and clearly labeled hazardous waste containers. Do not mix propylamine waste with other waste streams.[15][16]
-
Labeling: The container must be labeled "Hazardous Waste" and include the name "Propylamine," along with the associated hazard characteristics (e.g., Flammable, Corrosive, Toxic).
-
Incompatible Materials: Propylamine reacts violently with oxidizing agents, strong acids, acid chlorides, and carbon dioxide.[6] Store propylamine waste containers away from these incompatible materials to prevent fire or explosion.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[6][17] The storage area should be fireproof and have secondary containment to manage potential leaks.[18]
-
Container Integrity: Keep waste containers tightly closed when not in use to prevent the escape of flammable and toxic vapors.[4][6]
Section 4: Step-by-Step Disposal Procedures
The following procedures provide guidance for managing propylamine waste. The primary method for disposal is through a licensed environmental management company. On-site treatment should not be attempted.
Workflow for Propylamine Waste Management
Caption: Decision workflow for managing propylamine waste.
Procedure for Small Laboratory Quantities & Minor Spills
This procedure is intended for absorbing small amounts of propylamine waste for consolidation.
-
Prepare the Work Area: Ensure you are working in a certified chemical fume hood. Remove all potential ignition sources from the area.[6][15]
-
Don PPE: Wear the full PPE as described in Section 1.1.
-
Contain and Absorb: For liquid waste, slowly and carefully cover it with a non-combustible, inert absorbent material such as dry lime, sand, soda ash, or vermiculite.[5][6]
-
Collect Material: Once the propylamine is fully absorbed, use only non-sparking tools to carefully scoop the material into a designated hazardous waste container.[3][17]
-
Seal and Label: Tightly seal the container. Ensure it is properly labeled.
-
Decontaminate: Ventilate and wash the spill area thoroughly after the cleanup is complete.[6]
Procedure for Large Quantities and Bulk Containers
Attempting to neutralize or absorb large volumes of propylamine is extremely dangerous and should not be performed by laboratory personnel.
-
Containment: Ensure all bulk propylamine waste is stored in sealed, properly rated, and bonded containers.[3][17]
-
Labeling and Storage: Confirm that all containers are accurately labeled and stored in a designated hazardous waste accumulation area as described in Section 3.
-
Professional Disposal: Arrange for the collection, transport, and disposal of the waste through a licensed and reputable hazardous waste management company.[15] These professionals are equipped to handle the material in accordance with all DOT and EPA regulations.
Section 5: Emergency Procedures for Spills and Exposures
Immediate and correct action during an emergency is paramount.
Major Spill Response
For any spill larger than can be safely managed by laboratory staff:
-
Evacuate: Immediately evacuate all personnel from the affected area.[6][7]
-
Alert: Notify your institution's emergency response team and/or call 911. Inform them of the location and nature of the hazard.[10]
-
Isolate: If safe to do so, close doors to the affected area to isolate the spill.
-
Ventilate: If possible and safe, ensure ventilation systems are operating.
Personnel Exposure and First Aid
In case of exposure, take the following immediate actions while seeking prompt medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Do not stop. Seek immediate medical attention.[6]
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[7][18] If the person is conscious, rinse their mouth with water and have them drink a cupful of water. Seek immediate medical attention.[3]
Properly managing propylamine waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering to these detailed protocols, researchers can ensure that their vital work does not come at the cost of safety or regulatory compliance.
References
-
New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Propylamine. NJ.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Cole-Parmer. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): PROPYLAMINE. ILO. [Link]
-
IPCS. (n.d.). n-PROPYLAMINE ICSC: 0941. Inchem.org. [Link]
-
Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS - Safety Data Sheet. LobaChemie.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Propylamine. PubChem - NIH. [Link]
-
Solubility of Things. (n.d.). n-Propylamine. SolubilityofThings.com. [Link]
-
Wikipedia. (n.d.). Propylamine. Wikipedia. [Link]
-
Occupational Safety and Health Administration. (n.d.). ISOPROPYLAMINE. OSHA. [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. OSHA. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. OSHA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. My Alfred University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
